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  • Product: N1-(3-methyl-5-isoxazolyl)acetamide
  • CAS: 68901-49-5

Core Science & Biosynthesis

Foundational

N1-(3-methyl-5-isoxazolyl)acetamide chemical structure and properties

An In-Depth Technical Guide to N1-(3-methyl-5-isoxazolyl)acetamide: Structural Profiling, Synthesis, and Medicinal Applications Executive Summary The compound N1-(3-methyl-5-isoxazolyl)acetamide (also widely referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N1-(3-methyl-5-isoxazolyl)acetamide: Structural Profiling, Synthesis, and Medicinal Applications

Executive Summary

The compound N1-(3-methyl-5-isoxazolyl)acetamide (also widely referred to as N-(3-methyl-5-isoxazolyl)acetamide or 5-acetamido-3-methylisoxazole) represents a highly versatile heterocyclic building block in modern medicinal chemistry and agrochemical development. Featuring a 3-methylisoxazole core functionalized with an acetamide group at the 5-position, this scaffold is frequently utilized as a metabolically stable bioisostere for carboxylic acids and labile esters [1].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous, self-validating framework for the synthesis, characterization, and downstream application of this compound. The protocols detailed herein are designed to overcome the inherent electronic deactivation of the isoxazole ring, ensuring high-yield functionalization.

Structural & Physicochemical Profiling

The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms. The presence of the highly electronegative oxygen atom, combined with the ring's resonance stabilization, heavily withdraws electron density from the exocyclic 5-amino group. Acetylation of this amine yields N1-(3-methyl-5-isoxazolyl)acetamide, which exhibits a unique physicochemical profile optimized for drug discovery.

Table 1: Quantitative Physicochemical Data

Property Value Structural Significance
Molecular Formula C6H8N2O2 Core scaffold composition.
Molecular Weight 140.14 g/mol Low MW provides high ligand efficiency and allows for extensive downstream elaboration.
Topological Polar Surface Area (TPSA) 55.1 Ų Falls well within the optimal range (< 140 Ų) for passive lipid bilayer permeability.
Hydrogen Bond Donors 1 The amide N-H serves as a critical directional hydrogen bond donor for target binding.
Hydrogen Bond Acceptors 3 Isoxazole N, O, and Amide C=O provide multiple interaction vectors in binding pockets.

| LogP (Predicted) | ~0.8 - 1.2 | Favorable lipophilicity for oral bioavailability and aqueous solubility. |

Mechanistic Reactivity & Functionalization Pathways

The acetamide moiety not only serves as a stable structural linker but also directs further functionalization of the isoxazole core. The C4 position of the isoxazole ring is the most electron-rich carbon and is highly susceptible to electrophilic aromatic substitution (e.g., halogenation).

G A 5-amino-3-methylisoxazole (Weak Nucleophile) B Acetylation (AcCl, Pyridine/DMAP) A->B Acyl Transfer C N-(3-methyl-5-isoxazolyl)acetamide (Core Scaffold) B->C -HCl D C4-Electrophilic Substitution (e.g., NCS/NBS Halogenation) C->D Electrophile (E+) E N-Alkylation (NaH, Alkyl Halide) C->E Base, R-X

Fig 1: Synthesis and downstream functionalization pathways of N-(3-methyl-5-isoxazolyl)acetamide.

Experimental Protocol: Synthesis of N1-(3-methyl-5-isoxazolyl)acetamide

Mechanistic Rationale: The starting material, 5-amino-3-methylisoxazole, is an exceptionally poor nucleophile. The lone pair on the exocyclic nitrogen is delocalized into the electron-deficient isoxazole ring. Consequently, standard peptide coupling reagents (e.g., EDC, HATU) fail to drive the reaction to completion. To overcome this thermodynamic barrier, an activated acyl donor (acetyl chloride) must be paired with a nucleophilic catalyst (4-Dimethylaminopyridine, DMAP) to form a highly reactive N-acylpyridinium intermediate [2].

Step-by-Step Methodology (Self-Validating System):

  • Inert Preparation: Dissolve 5-amino-3-methylisoxazole (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere. Causality: Argon prevents the moisture-induced hydrolysis of the highly reactive acetyl chloride into unreactive acetic acid.

  • Base & Catalyst Addition: Add anhydrous pyridine (1.5 eq, 15 mmol) followed by DMAP (0.1 eq, 1 mmol). Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation (and total deactivation) of the starting amine.

  • Controlled Acylation: Cool the reaction vessel to 0 °C using an ice bath. Introduce acetyl chloride (1.2 eq, 12 mmol) dropwise over 15 minutes. Causality: Exothermic control is critical. Elevated temperatures promote over-acylation, leading to the formation of an undesired imide byproduct.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 4 hours. Validate reaction progress via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent. Validation Check: The product will appear as a distinct spot with a higher Retention Factor ( Rf​ ) than the highly polar, hydrogen-bonding starting amine.

  • Targeted Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL) to destroy unreacted acetyl chloride. Extract with DCM (3 x 15 mL). Wash the combined organic layers with 1M HCl (20 mL). Validation Check: The 1M HCl wash is non-negotiable; it selectively protonates and removes residual pyridine and DMAP into the aqueous layer, preventing downstream catalytic poisoning.

  • Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude residue from an ethanol/water gradient to yield pure N1-(3-methyl-5-isoxazolyl)acetamide as a crystalline solid.

Applications in Drug Discovery

The N1-(3-methyl-5-isoxazolyl)acetamide scaffold is highly prized in medicinal chemistry for its ability to act as a bioisostere.

  • Metabolic Stability: In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and Endothelin Receptor-A antagonists, metabolically labile methyl esters are frequently replaced with isoxazole derivatives [3]. The acetamide linkage provides resistance against rapid esterase-mediated hydrolysis in human plasma, significantly extending the compound's half-life.

  • C4-Halogenation for SAR Expansion: As shown in the functionalization pathway (Fig 1), the C4 position of this scaffold can be easily halogenated using N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS). This is a standard tactic to increase the lipophilicity of the molecule and fill hydrophobic pockets in target kinases or GPCRs [4].

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs Source: PubMed Central (National Institutes of Health) URL:[Link] [1]

  • Structure Property Relationships of Carboxylic Acid Isosteres Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [2]

  • Replacement of the Metabolically Labile Methyl Esters in the Alkenyldiarylmethane Series of Non-Nucleoside Reverse Transcriptase Inhibitors with Isoxazolone, Isoxazole, Oxazolone, or Cyano Substituents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [3]

  • Structure−Activity Relationships of N2-Aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as Selective Endothelin Receptor-A Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [4]

Exploratory

Spectroscopic Profiling and Structural Validation of N-(3-methyl-5-isoxazolyl)acetamide: A Technical Whitepaper

Executive Summary N-(3-methyl-5-isoxazolyl)acetamide (also known as 5-acetamido-3-methylisoxazole) is a critical heterocyclic building block extensively utilized in the diversity-oriented synthesis of pharmaceuticals, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-methyl-5-isoxazolyl)acetamide (also known as 5-acetamido-3-methylisoxazole) is a critical heterocyclic building block extensively utilized in the diversity-oriented synthesis of pharmaceuticals, including selective endothelin receptor-A antagonists, COX-2 inhibitors, and antimicrobial agents[1] (). Due to the potential for tautomerization and the existence of closely related regioisomers (e.g., 3-amino-5-methylisoxazole derivatives), rigorous spectroscopic characterization is paramount. This whitepaper provides a comprehensive, self-validating framework for the synthesis, NMR assignment, and structural verification of N-(3-methyl-5-isoxazolyl)acetamide.

Chemical Context & Mechanistic Rationale

The isoxazole ring is an electron-deficient heteroaromatic system. The presence of the highly electronegative oxygen and nitrogen atoms within the ring significantly deshields the C5 position, while the C4 position remains relatively electron-rich. When the C5 position is substituted with an acetamide group, the nitrogen lone pair can delocalize into both the isoxazole ring and the carbonyl group.

Causality in Solvent Selection: For NMR analysis, DMSO- d6​ is the solvent of choice rather than CDCl 3​ . The causality is twofold:

  • Solubility: The highly polar acetamide moiety and the isoxazole ring exhibit strong intermolecular hydrogen bonding, rendering the compound poorly soluble in non-polar halogenated solvents.

  • Signal Resolution: DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the amide N-H proton in a stable, slowly exchanging state. This prevents signal broadening and shifts the N-H resonance significantly downfield (~11.2 ppm), clearly separating it from the aromatic region and confirming the presence of the intact amide bond ().

Spectroscopic Data Profiling

The following tables summarize the quantitative spectroscopic data. Assignments are cross-validated using 2D NMR techniques to ensure absolute regiochemical certainty.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ , 298 K)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic/Structural Rationale
11.25Singlet (br)1HN-H (Amide)Highly deshielded due to adjacent carbonyl and heteroaromatic ring; locked by DMSO H-bonding.
6.18Singlet1HC4-H (Isoxazole)Upfield relative to typical aromatics due to the electron-donating effect of the C5-nitrogen lone pair.
2.21Singlet3HC3-CH 3​ Deshielded by the adjacent C=N double bond of the isoxazole ring.
2.08Singlet3HC(=O)CH 3​ Typical acetyl methyl resonance, slightly shielded compared to the ring methyl.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ , 298 K)

Chemical Shift (δ, ppm)TypeAssignmentMechanistic/Structural Rationale
169.5QuaternaryC=O (Amide)Highly deshielded carbonyl carbon.
161.2QuaternaryC5 (Isoxazole)Deshielded by both the ring oxygen and the attached amide nitrogen.
159.4QuaternaryC3 (Isoxazole)Deshielded by the ring nitrogen (C=N).
96.8CHC4 (Isoxazole)Highly shielded due to resonance electron donation from the C5-amide group.
23.8CH 3​ C(=O)CH 3​ Standard acetyl methyl carbon.
11.5CH 3​ C3-CH 3​ Unusually upfield; characteristic of methyl groups on isoxazole C3 positions.

Table 3: Orthogonal Spectroscopic Data (IR & MS)

TechniqueKey Signals / m/zInterpretation
FT-IR (ATR)3250 cm −1 N-H stretch (Amide)
FT-IR (ATR)1685 cm −1 C=O stretch (Amide I band)
ESI-MS (+ve)141.06 m/z[M+H] + (Exact mass: 140.06 Da)
ESI-MS (+ve)163.04 m/z[M+Na] +
Experimental Methodologies
4.1 Synthesis via Controlled Acetylation

To prevent the formation of di-acetylated byproducts or ring-opening degradation, a mild acetylation protocol is employed[2] ().

Step-by-Step Protocol:

  • Initiation: Dissolve 5-amino-3-methylisoxazole (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) to act as both an acid scavenger and a nucleophilic catalyst.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The isoxazole ring is sensitive to strong exotherms; cooling prevents the formation of unwanted polymeric tars.

  • Reagent Addition: Dropwise add acetic anhydride (1.1 eq). Causality: Acetic anhydride is chosen over acetyl chloride to avoid the generation of HCl, which can protonate the isoxazole nitrogen and induce ring cleavage.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validating Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/EtOAc 1:1). Stain with Ninhydrin. Validation: The primary amine starting material will stain deep purple/red. The reaction is deemed complete when the purple spot disappears, replaced by a higher-Rf UV-active spot (the amide does not stain with Ninhydrin, acting as an internal negative control).

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Recrystallize from ethanol/water to yield pure N-(3-methyl-5-isoxazolyl)acetamide.

Workflow Start 5-Amino-3-methylisoxazole (Starting Material) Reaction Acetylation (Ac2O / Pyridine, 0°C to RT) Start->Reaction Purification Aqueous Workup & Recrystallization Reaction->Purification QC Spectroscopic QC (1H, 13C, LC-MS) Purification->QC Validation Self-Validating Check: Absence of 5.0 ppm NH2 peak? QC->Validation Success Pure N-(3-methyl-5-isoxazolyl)acetamide Validation->Success Yes Fail Repurify / Re-acetylate Validation->Fail No

Workflow for synthesis and self-validating spectroscopic quality control.

4.2 NMR Acquisition Protocol (Self-Validating System)

To ensure absolute trustworthiness of the integration and chemical shifts, the NMR acquisition must be set up as a self-validating system.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Validation: The TMS peak must appear exactly at 0.00 ppm; if it drifts, the magnetic field is drifting, and the lock must be re-established.

  • Tuning and Matching: Perform automated or manual tuning and matching (atma) for both 1 H and 13 C nuclei. Causality: Proper impedance matching maximizes the signal-to-noise ratio (SNR), which is critical for detecting the quaternary carbons (C3, C5, C=O).

  • Relaxation Delay (D1) Optimization:

    • For 1 H NMR: Set D1 = 2.0 seconds.

    • For 13 C NMR: Set D1 = 5.0 seconds. Causality: Quaternary carbons lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer D1 ensures these nuclei fully return to thermal equilibrium between pulses, validating that the peak intensities are representative and not artificially suppressed.

  • Acquisition: Acquire 16 scans for 1 H and 512 scans for 13 C.

Structural Validation via 2D NMR (HMBC)

To definitively prove that the acetyl group is attached to the C5-amine and not the isoxazole nitrogen (which would form an unstable N-acetyl isoxazolium species), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized.

HMBC detects long-range ( 2J and 3J ) carbon-proton couplings. The regiochemistry is validated by observing the cross-peaks between the C4-proton and the adjacent quaternary carbons.

HMBC H_C4 Isoxazole C4-H (~6.18 ppm) C_C3 C3 Carbon (~159.4 ppm) H_C4->C_C3 2J/3J C_C5 C5 Carbon (~161.2 ppm) H_C4->C_C5 2J/3J H_Me C3-CH3 Protons (~2.21 ppm) H_Me->C_C3 2J C_C4 C4 Carbon (~96.8 ppm) H_Me->C_C4 3J H_Ac Acetyl CH3 (~2.08 ppm) C_CO Amide C=O (~169.5 ppm) H_Ac->C_CO 2J

Key HMBC correlations validating the regiochemical structure of the compound.

By mapping the 3J coupling from the Isoxazole C4-H to the C5 carbon, and observing the distinct chemical shift of C5 (~161.2 ppm), the exact connectivity of the heteroaromatic system is unambiguously verified.

References
  • Wu, C., et al. "Structure−Activity Relationships of N2-Aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as Selective Endothelin Receptor-A Antagonists." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Komykhov, S. A., et al. "Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles." Frontiers in Chemistry. URL: [Link]

  • Obydennov, D. L., et al. "Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication." Chemistry of Heterocyclic Compounds, Springer. URL: [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, ACS Publications. URL: [Link]

Sources

Foundational

Precision Mass Characterization and Pharmacological Utility of N1-(3-methyl-5-isoxazolyl)acetamide: A Technical Whitepaper

Executive Summary In modern medicinal chemistry and drug development, the structural validation of small-molecule pharmacophores is a non-negotiable prerequisite for downstream biological assays. N1-(3-methyl-5-isoxazoly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, the structural validation of small-molecule pharmacophores is a non-negotiable prerequisite for downstream biological assays. N1-(3-methyl-5-isoxazolyl)acetamide (CAS: 68901-49-5) is a highly versatile heterocyclic building block. Featuring an isoxazole core substituted with a methyl group and an acetamide moiety, this compound serves as a critical intermediate and bioisostere in the design of antimicrobial, anti-inflammatory, and anticancer agents.

This whitepaper provides an in-depth technical guide on the physicochemical properties, exact mass specifications, and High-Resolution Mass Spectrometry (HRMS) validation protocols for N1-(3-methyl-5-isoxazolyl)acetamide. By bridging theoretical mass calculations with empirical laboratory workflows, this guide equips analytical scientists with a self-validating framework for structural elucidation.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In pharmaceutical analysis, distinguishing between average molecular weight (MW) and monoisotopic exact mass is critical. While MW accounts for the natural isotopic abundance of elements (useful for bulk stoichiometric calculations), the exact mass is calculated using only the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).

High-Resolution Mass Spectrometry (HRMS) relies exclusively on exact mass to assign unambiguous molecular formulas, differentiating the target compound from isobaric interferences (molecules with identical nominal mass but different elemental compositions) 1.

Table 1: Physicochemical and Mass Specifications
PropertySpecification
Chemical Name N1-(3-methyl-5-isoxazolyl)acetamide
IUPAC Name N-(3-methyl-1,2-oxazol-5-yl)acetamide
CAS Registry Number 68901-49-5 2
Molecular Formula C₆H₈N₂O₂
Molecular Weight (Average) 140.14 g/mol
Exact Mass (Monoisotopic) 140.0586 Da
[M+H]⁺ Expected m/z 141.0659
[M+Na]⁺ Expected m/z 163.0483

Pharmacological Relevance of the Isoxazole Core

The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a privileged scaffold in drug discovery. It frequently acts as a bioisostere for carboxylic acids, esters, and amides.

Mechanistic Causality: The unique electron-withdrawing nature of the N-O bond alters the local dipole moment and lipophilicity of the molecule. This modification significantly enhances metabolic stability against esterases and amidases while improving cellular permeability 3. Furthermore, the acetamide group at the 5-position serves as a critical hydrogen-bond donor/acceptor network, facilitating highly specific interactions with target kinase or cyclooxygenase (COX) active sites.

IsoxazoleLogic A N1-(3-methyl-5-isoxazolyl)acetamide (Target Molecule) B Isoxazole Core (Bioisostere) A->B contains C Acetamide Moiety (H-Bonding Network) A->C contains D Metabolic Stability & Permeability B->D enhances E Target Receptor Affinity C->E modulates F Drug Efficacy (e.g., Antimicrobial) D->F drives E->F drives

Logical relationship mapping of the isoxazole pharmacophore in drug design and efficacy.

Structural Elucidation via LC-HRMS/MS

To achieve a high level of confidence in structural identification (Level 1 or 2a identification) 4, exact mass measurement must be coupled with tandem mass spectrometry (MS/MS).

When N1-(3-methyl-5-isoxazolyl)acetamide is subjected to Higher-energy Collisional Dissociation (HCD), the molecule undergoes a highly predictable fragmentation pathway. The most labile bond is the exocyclic amide linkage. Cleavage here results in the neutral loss of a ketene molecule (C₂H₂O, exact mass 42.0106 Da), yielding a diagnostic fragment ion at m/z 99.0553 (corresponding to protonated 3-methylisoxazol-5-amine). This secondary validation confirms structural connectivity, transforming a simple mass measurement into a self-validating identification system.

Experimental Protocol: Exact Mass Validation Workflow

The following step-by-step methodology outlines the optimal Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) parameters for validating the exact mass of N1-(3-methyl-5-isoxazolyl)acetamide. This protocol is designed for routine analysis utilizing Q-Orbitrap or Q-TOF architectures 5.

Step 1: Sample Preparation
  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the acetamide and isoxazole nitrogens in positive Electrospray Ionization (ESI+) mode, ensuring a robust [M+H]⁺ signal.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Utilize a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Causality: The C18 stationary phase effectively retains the moderately polar isoxazole core. The gradient elution focuses the analyte band, separating it from isobaric matrix contaminants before entering the mass spectrometer, thereby preventing ion suppression.

Step 3: HRMS Acquisition
  • Action: Operate the mass spectrometer in ESI(+) mode. Set the resolving power to ≥ 70,000 (at m/z 200) and scan across an m/z range of 50 to 500.

  • Causality: A resolving power of 70,000 is critical to distinguish the target exact mass (141.0659 m/z) from background chemical noise. This ensures the measured mass is purely the monoisotopic peak, enabling sub-ppm mass accuracy for strict formula validation.

Step 4: MS/MS Fragmentation
  • Action: Isolate the precursor ion (m/z 141.0659) with a 1.0 Da window. Apply HCD at a Normalized Collision Energy (NCE) of 30%.

  • Causality: HCD imparts precise internal energy to cleave the amide bond, yielding the diagnostic m/z 99.0553 fragment. This closes the validation loop by confirming both elemental composition and structural arrangement.

HRMSWorkflow S1 Step 1: Sample Prep 1 µg/mL in 50% MeCN with 0.1% FA S2 Step 2: UHPLC Separation C18 Column, Gradient Elution S1->S2 Injection S3 S3 S2->S3 Elution & Ionization S4 Step 4: MS/MS Fragmentation HCD NCE 30%, Diagnostic m/z 99.0553 S3->S4 Precursor Isolation

Step-by-step LC-HRMS/MS workflow for exact mass validation and structural elucidation.

References

  • Source: National Institutes of Health (NIH)
  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry Source: Emery Pharma URL
  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence Source: Environmental Science & Technology - ACS Publications URL
  • Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review Source: MDPI URL
  • 68901-49-5, N-(3-methyl-1,2-oxazol-5-yl)

Sources

Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of N1-(3-methyl-5-isoxazolyl)acetamide

For the attention of: Researchers, Scientists, and Drug Development Professionals Foreword: Charting the Fragmentation Landscape The Subject Molecule: N1-(3-methyl-5-isoxazolyl)acetamide N1-(3-methyl-5-isoxazolyl)acetami...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Fragmentation Landscape

The Subject Molecule: N1-(3-methyl-5-isoxazolyl)acetamide

N1-(3-methyl-5-isoxazolyl)acetamide is a chemical entity featuring a 3-methyl-5-isoxazolyl core, a heterocyclic system of significance in medicinal chemistry, linked to an acetamide group. The inherent reactivity and electronic characteristics of both the isoxazole ring and the amide linkage govern its fragmentation pattern under electron ionization. Understanding this pathway is crucial for its unambiguous identification in various analytical workflows.

Proposed Electron Ionization Fragmentation Pathway

Upon electron ionization, N1-(3-methyl-5-isoxazolyl)acetamide will generate a molecular ion (M•+ ), the stability of which will dictate the subsequent fragmentation cascade. The proposed pathway involves characteristic cleavages of the acetamide side chain and fragmentation of the isoxazole ring.

A pivotal initial fragmentation step for N-acylated compounds is the cleavage of the bond alpha to the carbonyl group. In this case, the loss of a ketene molecule (CH₂=C=O) from the molecular ion is a highly probable event. This occurs via a McLafferty-type rearrangement, although a direct cleavage is also possible. This fragmentation would result in the formation of the 3-amino-5-methylisoxazole radical cation.

Another expected primary fragmentation is the cleavage of the N-C bond of the amide linkage, leading to the formation of an acetyl cation and a radical cation of 3-amino-5-methylisoxazole.

The isoxazole ring itself is susceptible to cleavage under electron ionization. Drawing parallels from the fragmentation of related isoxazole-containing compounds like sulfamethoxazole, which features a 3-amino-5-methylisoxazole moiety, we can anticipate specific ring-opening and fragmentation patterns. The fragmentation of sulfamethoxazole often yields a fragment ion corresponding to the 3-amino-5-methylisoxazole ring at an m/z of 99.[1][2]

Subsequent fragmentation of the 3-amino-5-methylisoxazole cation could involve the loss of a methyl radical, followed by rearrangement and cleavage of the ring to produce smaller, stable ions.

The following diagram illustrates the proposed major fragmentation pathways:

Fragmentation_Pathway M N1-(3-methyl-5-isoxazolyl)acetamide (M•+) m/z 140 F1 3-amino-5-methylisoxazole•+ m/z 98 M->F1 - CH2CO (Ketene) F2 Acetyl cation [CH3CO]+ m/z 43 M->F2 Amide bond cleavage F3 3-amino-5-methylisoxazole radical [C4H5N2O]• m/z 97 M->F3 Amide bond cleavage F4 [C3H3N2O]+ fragment m/z 83 F1->F4 - CH3• F5 [C3H4NO]+ fragment m/z 70 F1->F5 - HCN F6 [C2H3N]+ fragment m/z 41 F4->F6 - CO, -H•

Caption: Proposed EI-MS fragmentation pathway for N1-(3-methyl-5-isoxazolyl)acetamide.

Summary of Predicted Key Fragment Ions

The table below summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed elemental composition.

Ion Proposed Structure/Formula m/z (Nominal) Notes
M•+ [C₆H₈N₂O₂]•+140Molecular Ion
[M - CH₂CO]•+ [C₄H₆N₂O]•+98Loss of ketene from the acetamide group
[CH₃CO]+ [C₂H₃O]+43Acetyl cation from amide bond cleavage
[M - CH₃CO]• [C₄H₅N₂O]•973-amino-5-methylisoxazole radical
[C₃H₃N₂O]+ 83From loss of a methyl radical from the m/z 98 ion
[C₃H₄NO]+ 70Potential ring fragment
[C₂H₃N]+ 41Further fragmentation of the isoxazole ring

Experimental Protocol for EI-MS Analysis

To validate the proposed fragmentation pathway, the following experimental protocol for acquiring an electron ionization mass spectrum is recommended.

4.1. Sample Preparation

  • Dissolution: Dissolve a small quantity (approximately 1 mg) of N1-(3-methyl-5-isoxazolyl)acetamide in a suitable volatile solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL in the same solvent.

  • Filtration: If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

4.2. Instrumentation and Data Acquisition

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is the preferred instrumentation.

  • Gas Chromatograph (GC) Parameters:

    • Injection Mode: Split or splitless, depending on the sample concentration.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1000 amu/s.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent front.

4.3. Data Analysis

  • Total Ion Chromatogram (TIC) Analysis: Identify the chromatographic peak corresponding to N1-(3-methyl-5-isoxazolyl)acetamide.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the identified peak.

  • Fragmentation Analysis:

    • Identify the molecular ion peak (M•+ ).

    • Identify and assign structures to the major fragment ions observed in the spectrum.

    • Compare the observed fragmentation pattern with the proposed pathway outlined in this guide.

    • Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison with spectra of related compounds.

Sources

Foundational

Thermodynamic Solubility Profile of N1-(3-methyl-5-isoxazolyl)acetamide in Organic Solvents: A Technical Whitepaper

Executive Summary Understanding the solubility profile of intermediate and active pharmaceutical ingredients (APIs) is a foundational pillar of drug development, formulation, and process chemistry. This whitepaper provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility profile of intermediate and active pharmaceutical ingredients (APIs) is a foundational pillar of drug development, formulation, and process chemistry. This whitepaper provides an in-depth technical analysis of the solubility profile of N1-(3-methyl-5-isoxazolyl)acetamide (also known as N-(3-methylisoxazol-5-yl)acetamide) in various organic solvents. By deconstructing the thermodynamic principles of its functional groups and providing a self-validating experimental framework, this guide equips researchers with the methodologies required to generate reproducible, high-fidelity solubility data for downstream applications.

Structural Profiling and Solvation Thermodynamics

To predict and manipulate the solubility of N1-(3-methyl-5-isoxazolyl)acetamide, we must first analyze the causality behind its physical chemistry. The molecule is defined by three distinct functional domains:

  • The Isoxazole Core: A five-membered heteroaromatic ring containing adjacent nitrogen and oxygen atoms. It possesses a notable dipole moment (approx. 3.3 D) and acts as a very weak base (pKa ~1.3)[1]. The ring itself is generally soluble in common organic solvents like ethanol and ethers[2].

  • The Acetamide Moiety: This group provides strong hydrogen-bond donating (-NH) and accepting (C=O) capabilities. In the solid state, acetamide derivatives form robust intermolecular hydrogen-bonded networks that must be thermodynamically disrupted during dissolution[3].

  • The Methyl Group: Positioned at the 3-position of the isoxazole ring, this group imparts localized lipophilicity, slightly reducing the overall cohesive energy density of the crystal lattice compared to unsubstituted analogs.

The Thermodynamics of Dissolution

Dissolution is not merely a physical mixing; it is a thermodynamic competition. For the compound to dissolve, the solvent must provide sufficient solvation energy ( ΔHsolvation​ ) to overcome the lattice energy ( ΔHsublimation​ ) of the solid crystal[4].

G Solid Solid State (Crystal Lattice) Gas Gaseous Solute (Isolated Molecules) Solid->Gas ΔH_sublimation (Lattice Disruption) Solution Solvated State (In Organic Solvent) Solid->Solution ΔH_solution (Net Thermodynamic Change) Gas->Solution ΔH_solvation (Solvent Cavity Formation)

Figure 1: Thermodynamic cycle governing the dissolution of the isoxazolyl acetamide compound.

Polar aprotic solvents (e.g., DMSO, DMF) excel at dissolving this compound because their highly polarized bonds act as aggressive hydrogen-bond acceptors, effectively outcompeting the solute-solute intermolecular forces of the acetamide group[5]. Conversely, non-polar solvents (e.g., hexane) lack the dielectric constant required to disrupt the crystal lattice, resulting in poor solubility.

Predicted Solubility Profile in Organic Solvents

Because empirical, high-throughput solubility data for specific niche derivatives can be scarce in public databases, process chemists rely on structural extrapolation[5]. Table 1 summarizes the predicted solubility profile of N1-(3-methyl-5-isoxazolyl)acetamide based on its functional group thermodynamics.

Table 1: Predicted Solubility Profile in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (>50 mg/mL)Strong dipole-dipole interactions; excellent H-bond acceptor for the amide -NH[5].
Polar Aprotic Dichloromethane (DCM)Moderate (10-30 mg/mL)Good general solvation for heteroaromatics; lacks strong H-bond disruption[5].
Polar Protic Methanol / EthanolModerate to High Alcohols engage in reciprocal H-bonding with both the isoxazole N/O and the acetamide group[2].
Moderately Polar Ethyl AcetateModerate Ester functionality provides polarity matching the acetamide group, while accommodating the methyl lipophilicity[5].
Non-Polar Hexane / HeptaneLow (<1 mg/mL)Weak London dispersion forces are insufficient to overcome the hydrogen-bonded crystal lattice.

Methodological Framework: The Thermodynamic Shake-Flask Protocol

To transition from predictive models to empirical data, the shake-flask method must be employed. Recognized as the oldest and most reliable equilibrium thermodynamic technique, it is the gold standard for determining absolute solubility[4]. Unlike kinetic assays used in early-stage screening (which dissolve compounds in DMSO before aqueous dilution), thermodynamic solubility requires pure crystalline powder and extended incubation times to achieve true solid-liquid equilibrium[6].

G N1 1. Supersaturation (Excess Solid + Solvent) N2 2. Thermostatic Equilibration (24-48h, Constant Temp) N1->N2 N3 3. Phase Separation (Centrifugation) N2->N3 N4 4. Analytical Quantification (HPLC-UV / LC-MS) N3->N4

Figure 2: Standardized workflow for thermodynamic shake-flask solubility determination.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system. If any internal check fails, the resulting data reflects a transient kinetic state rather than true thermodynamic solubility.

Step 1: Solvent Preparation & Anhydrous Control Ensure all organic solvents are strictly anhydrous. Hygroscopic solvents (like DMSO or Methanol) rapidly absorb atmospheric moisture. Because water has a vastly different dielectric constant, even minor moisture contamination will alter the mole fraction solubility of the solvent system, leading to artificially depressed solubility readings.

Step 2: Supersaturation (The Critical Check) Add an excess of crystalline N1-(3-methyl-5-isoxazolyl)acetamide (e.g., 20-50 mg) to 1.0 mL of the target organic solvent in a tightly sealed 2 mL glass HPLC vial[7].

  • Self-Validation Check: You must visually confirm the presence of undissolved solid material at the bottom of the vial. If the solution is completely clear, you have merely measured the concentration of the added mass, not the saturation limit[8]. Add more solid until a persistent suspension is formed.

Step 3: Thermostatic Equilibration Place the vials in a thermostatic rotary shaker. Agitate at 300 RPM at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C). For crystalline amides, equilibrium is rarely reached quickly; agitate for a minimum of 24 to 48 hours[8].

Step 4: Phase Separation To isolate the saturated supernatant, high-speed centrifugation (e.g., 10,000 x g for 10 minutes at the exact equilibration temperature) is strongly preferred over vacuum filtration.

  • Causality: Filtration of volatile organic solvents (like DCM or Methanol) under vacuum causes rapid solvent evaporation, which artificially concentrates the sample and precipitates the solute[7]. Furthermore, the compound may non-specifically bind to filter membranes.

Step 5: Immediate Dilution and Quantification Immediately upon separation, extract a precise aliquot of the supernatant and dilute it using the mobile phase solvent.

  • Causality: Saturated solutions are highly sensitive to temperature drops. If a vial equilibrated at 37°C is moved to a 20°C autosampler, the compound will crash out of solution. Immediate dilution prevents this precipitation[8].

Table 2: Recommended HPLC-UV Parameters for Quantification

ParameterRecommendationRationale
Stationary Phase C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm)Standard for small, moderately polar heteroaromatics.
Mobile Phase Water (0.1% Formic Acid) / AcetonitrileFormic acid ensures sharp peak shapes by suppressing secondary interactions with residual silanols.
Detection UV Absorbance (λ ~ 240-260 nm)The conjugated isoxazole ring provides a strong chromophore for highly sensitive UV detection[4].
Calibration 5-Point Linear Curve (R² > 0.99)Ensures accurate quantification across the expected dynamic range of the diluted samples[6].

Strategic Insights for Process Chemistry

Generating an accurate solubility profile for N1-(3-methyl-5-isoxazolyl)acetamide unlocks several strategic advantages. For instance, identifying a solvent where the compound is highly soluble (e.g., Ethanol at 60°C) and an anti-solvent where it is poorly soluble (e.g., Heptane) allows chemists to design highly efficient cooling or anti-solvent recrystallization workflows. Furthermore, understanding the thermodynamic limits prevents the costly failure of scaling up reactions in solvents that cannot maintain the intermediate in solution at high concentrations.

References

  • BioAssay Systems. "Solubility Testing – Shake Flask Method Summary." Available at:[Link]

  • Tabriz University of Medical Sciences (Pharmaceutical Sciences). "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Available at: [Link]

  • Quora / Laboratory Best Practices. "How do you perform the shake flask method to determine solubility?" Available at: [Link]

  • ACS Publications. "Solubility of Ethanamide and 2-Propenamide in Supercritical Carbon Dioxide. Measurements and Correlation." Journal of Chemical & Engineering Data. Available at:[Link]

Sources

Exploratory

N1-(3-methyl-5-isoxazolyl)acetamide: Comprehensive Safety Data Sheet (SDS) and Toxicological Profile

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Regulatory Guide Executive Summary In contemporary medicinal chemistry, the isoxazole ring serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Regulatory Guide

Executive Summary

In contemporary medicinal chemistry, the isoxazole ring serves as a highly versatile bioisostere, frequently deployed in the development of bromodomain and extra-terminal domain (BET) inhibitors, as well as poly (ADP-ribose) polymerase (PARP) inhibitors[1][2]. N1-(3-methyl-5-isoxazolyl)acetamide represents a critical building block and pharmacophore in these drug discovery pipelines. However, the convergence of an isoxazole ring and an acetamide moiety introduces specific toxicological liabilities that must be rigorously managed.

As a Senior Application Scientist, I have structured this whitepaper to transcend standard Safety Data Sheet (SDS) boilerplate. This guide dissects the mechanistic causality behind the compound's toxicity—specifically its potential for hepatic bioactivation and dermal irritation—and provides self-validating, globally harmonized experimental protocols (OECD 423 and OECD 439) for empirical safety verification[3][4].

Physicochemical Properties & Chemical Identity

Accurate hazard assessment begins with a fundamental understanding of the molecule's physical state and reactivity. The acetamide moiety imparts polarity and hydrogen-bonding capabilities, while the isoxazole ring dictates its metabolic fate.

Table 1: Chemical Identity and Physical Properties
ParameterSpecification
Chemical Name N1-(3-methyl-5-isoxazolyl)acetamide
Synonyms N-(3-methylisoxazol-5-yl)acetamide; 5-Acetamido-3-methylisoxazole
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
Appearance Colorless to off-white crystalline solid
Solubility Soluble in DMSO, methanol, and slightly soluble in water
Reactivity Profile Reacts as a weak base; incompatible with strong oxidizing agents. Heating to decomposition emits toxic fumes of nitrogen oxides (NOx)[5][6].

Mechanistic Toxicological Profile

The toxicity profile of N1-(3-methyl-5-isoxazolyl)acetamide is driven by the independent and synergistic effects of its two primary functional groups.

Hepatotoxicity and Bioactivation (Isoxazole Liability)

While isoxazoles are generally stable, they carry a rare but severe risk of cytochrome P450-mediated bioactivation[1]. Hepatic oxidation can lead to the scission of the isoxazole ring, generating highly reactive conjugated electrophiles, such as cyanoacroleins or enimines[1].

Causality of Toxicity: These electrophilic intermediates rapidly deplete intracellular glutathione (GSH) via Phase II conjugation. Once the GSH pool is exhausted, the electrophiles covalently bind to hepatic macromolecules (proteins and DNA), triggering cellular necrosis and Drug-Induced Liver Injury (DILI)[1]. Furthermore, the acetamide moiety itself is classified by the IARC as a Group 2B carcinogen (possibly carcinogenic to humans) due to its association with hepatocellular carcinomas in animal models under chronic exposure[5][7].

Dermal Irritation (Acetamide Liability)

Acute occupational exposure to acetamide derivatives is clinically known to cause mild to moderate skin irritation[5][8]. The mechanism involves the disruption of the stratum corneum lipid bilayer, leading to localized inflammatory cascades and the release of cytokines (e.g., IL-1α) from damaged keratinocytes[4][9].

BioactivationPathway Parent N1-(3-methyl-5-isoxazolyl)acetamide (Parent Compound) CYP Cytochrome P450 Oxidation Parent->CYP Hepatic Metabolism Electrophile Reactive Electrophilic Intermediates (Cyanoacroleins / Enimines) CYP->Electrophile Ring Scission / Oxidation GSH Glutathione (GSH) Conjugation Electrophile->GSH Phase II Metabolism Protein Covalent Protein Binding (Macromolecular Damage) Electrophile->Protein GSH Depletion Detox Detoxification & Excretion GSH->Detox Safe Clearance Tox Drug-Induced Liver Injury (Hepatotoxicity) Protein->Tox Cellular Necrosis

Fig 1: Proposed hepatic bioactivation pathway and hepatotoxicity risk of isoxazole derivatives.

Safety Data Sheet (SDS) Core Guidelines

Based on the mechanistic profile, the following regulatory classifications and handling procedures must be implemented in the laboratory.

Table 2: GHS Classification and Hazard Statements
EndpointGHS ClassificationHazard Statement
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2AH319: Causes serious eye irritation
Carcinogenicity Category 2 (Suspected)H351: Suspected of causing cancer (via Acetamide)
Acute Oral Toxicity Category 4 or 5H302: Harmful if swallowed

Exposure Controls & PPE:

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of crystalline dust[10].

  • PPE: Nitrile gloves (double-gloving recommended due to potential skin absorption), safety goggles, and a lab coat.

  • First Aid (Ingestion): Do not induce vomiting. If conscious, dilute with water and seek immediate medical attention. If convulsing, maintain an open airway[6].

Validated Experimental Protocols for Toxicity Profiling

To empirically validate the safety profile of N1-(3-methyl-5-isoxazolyl)acetamide during drug development, the following standardized OECD protocols must be executed. These protocols are designed as self-validating systems, ensuring data integrity through built-in control mechanisms.

Protocol 1: In Vitro Skin Irritation Assay (OECD TG 439)

This non-animal alternative utilizes a 3D Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™) to assess dermal hazard[4][11].

  • Causality Principle: Chemical-induced irritation destroys keratinocytes, reducing cellular metabolic activity. We quantify this using the MTT dye; only viable cells with active mitochondrial succinate dehydrogenase can reduce yellow MTT to purple formazan[4][11].

Step-by-Step Methodology:

  • Tissue Equilibration: Upon receipt, transfer RhE tissues to 6-well plates containing pre-warmed assay medium. Incubate overnight (37°C, 5% CO2) to allow recovery from shipping stress.

  • Test Article Application: Apply 30 µL of sterile DPBS (Negative Control), 5% SDS (Positive Control), or 25 mg of N1-(3-methyl-5-isoxazolyl)acetamide (Test Article) directly to the apical surface of the RhE tissues (n=3 replicates per condition)[12]. Self-Validation: The positive control must yield <20% viability to prove the assay's sensitivity.

  • Exposure and Rinsing: Incubate for exactly 60 minutes. Terminate exposure by extensively rinsing the tissues with DPBS to remove residual chemical[9].

  • Post-Incubation: Transfer tissues to fresh medium and incubate for 42 hours to allow for delayed tissue damage or recovery.

  • MTT Viability Assay: Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours.

  • Extraction and Quantification: Extract the precipitated blue formazan salt using isopropanol. Measure the Optical Density (OD) at 570 nm using a spectrophotometer[4][11].

  • Data Interpretation: Calculate relative viability. If the mean viability of the test article is 50% of the negative control, the substance is classified as a UN GHS Category 2 Irritant[12][13].

Protocol 2: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

This in vivo protocol determines the acute oral toxicity (LD50 cut-off) using a statistically optimized stepwise procedure that minimizes animal usage[3][14].

  • Causality Principle: By dosing animals sequentially and observing clinical signs over 14 days, we capture both acute metabolic poisoning and delayed organ failure (e.g., hepatotoxicity) without requiring lethal endpoints for every animal[15][16].

Step-by-Step Methodology:

  • Animal Preparation: Select healthy, nulliparous, and non-pregnant female Wistar rats (n=3 per step). Fast the animals overnight prior to dosing to ensure uniform gastrointestinal absorption[3][17].

  • Dose Formulation: Suspend N1-(3-methyl-5-isoxazolyl)acetamide in a suitable vehicle (e.g., corn oil or aqueous methylcellulose). The administration volume must not exceed 1 mL/100g body weight[16][17].

  • Stepwise Administration: Administer a starting dose of 300 mg/kg via oral gavage[16]. Self-Validation: If 0-1 animals die, proceed to the next step (2000 mg/kg). If 2-3 animals die, step down to 50 mg/kg[15][17].

  • Clinical Observation: Monitor animals continuously for the first 24 hours, focusing on tremors, lethargy, and respiratory distress. Continue daily observations and body weight tracking for 14 days[15].

  • Necropsy: Euthanize surviving animals on day 14. Perform gross macroscopic evaluation of all vital organs, paying special attention to the liver (due to the isoxazole bioactivation risk) for signs of necrosis, hypertrophy, or discoloration[14][15].

References

  • OECD 439 – Skin irritation testing - Dermatest. Dermatest. [Link]

  • 1997-11-12 Acetamide As Federal Hazardous Air Pollutant. California Air Resources Board. [Link]

  • OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). Labcorp. [Link]

  • OECD 439: In vitro skin irritation (EpiDerm™). Labcorp. [Link]

  • Skin Irritation Test (SIT, OECD 439). Institute for In Vitro Sciences (IIVS). [Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. National Center for Biotechnology Information (NCBI). [Link]

  • OECD 439: In Vitro Skin Irritation (RHE Test Method). Nucro-Technics. [Link]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002). IVAMI. [Link]

  • Skin Irritation Test (SIT) OECD TG 439. MatTek Corporation. [Link]

  • Acetamide | EPA. United States Environmental Protection Agency. [Link]

  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. [Link]

  • Acetamide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. National Institutes of Health (NIH). [Link]

  • FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423. Regulations.gov. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. State of New Jersey Department of Health. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Acute Oral Toxicity Acute Toxic Class Method with Report. Regulations.gov. [Link]

Sources

Foundational

N1-(3-methyl-5-isoxazolyl)acetamide mechanism of action in biological systems

Whitepaper: Pharmacological Mechanics and Structural Biology of N1-(3-methyl-5-isoxazolyl)acetamide in Epigenetic and Kinase Targeting Executive Summary In modern fragment-based drug discovery (FBDD), low-molecular-weigh...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Pharmacological Mechanics and Structural Biology of N1-(3-methyl-5-isoxazolyl)acetamide in Epigenetic and Kinase Targeting

Executive Summary

In modern fragment-based drug discovery (FBDD), low-molecular-weight scaffolds dictate the trajectory of lead optimization. N1-(3-methyl-5-isoxazolyl)acetamide (N-MIA) has emerged as a highly privileged pharmacophore. Rather than acting as a standalone therapeutic, N-MIA functions as a highly efficient, vector-directing bioisostere. Its primary biological mechanism of action lies in its ability to mimic ε-N-acetyl-lysine (KAc), making it a critical warhead for inhibiting epigenetic "readers" such as Bromodomain and Extra-Terminal (BET) proteins. Secondarily, its unique hydrogen-bonding topography allows it to act as an ATP-competitive hinge binder in specific kinase networks.

This technical guide deconstructs the structural biology, thermodynamic binding profiles, and self-validating experimental methodologies required to harness the N-MIA scaffold in biological systems.

Structural Biology and Core Mechanisms of Action

Epigenetic Reader Inhibition: The Acetyl-Lysine Bioisostere

Bromodomains (BRDs) exclusively recognize acetylated lysine residues on histone tails, serving as transcriptional co-activators for oncogenes like c-MYC. The 3-methyl-5-isoxazolyl moiety of N-MIA is a validated KAc bioisostere[1].

When N-MIA enters the hydrophobic KAc-binding pocket of BRD4 (Bromodomain-containing protein 4):

  • Direct Hydrogen Bonding: The isoxazole oxygen acts as a hydrogen bond acceptor, directly interacting with the highly conserved Asn140 residue[2]. This perfectly mimics the interaction of the native acetyl carbonyl oxygen of KAc.

  • Water-Mediated Networks: The isoxazole nitrogen forms a critical hydrogen bond with a conserved structural water molecule, which in turn bridges to Tyr97[2].

  • Vector Extension: The acetamide group at the N1 position serves as a highly tunable vector. It projects outward toward the ZA channel and the WPF (Trp-Pro-Phe) shelf, allowing for the design of extended derivatives that achieve subtype selectivity[3].

G N_MIA N1-(3-methyl-5-isoxazolyl)acetamide (Acetyl-Lysine Mimic) Isoxazole_O Isoxazole Oxygen (H-Bond Acceptor) N_MIA->Isoxazole_O Isoxazole_N Isoxazole Nitrogen (Water-Mediated) N_MIA->Isoxazole_N Acetamide Acetamide Motif (ZA Channel/WPF Shelf) N_MIA->Acetamide Asn140 BRD4 Asn140 (Conserved Residue) Isoxazole_O->Asn140 Direct H-Bond Tyr97 BRD4 Tyr97 (Via Conserved H2O) Isoxazole_N->Tyr97 Water-Mediated H-Bond WPF_Shelf WPF Shelf (Hydrophobic/H-Bond) Acetamide->WPF_Shelf Vector Extension

Logical mapping of N-MIA interactions within the BRD4 binding pocket.

Kinase Hinge Region Targeting

Beyond epigenetics, the N-MIA fragment is utilized in kinase inhibitor design. The acetamide NH acts as a potent hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the isoxazole ring provides a rigid, planar surface for π-π stacking with the gatekeeper residues. This dual-action allows N-MIA derivatives to function as potent ATP-competitive inhibitors in targets like p38α MAP kinase and FLT3.

Quantitative Thermodynamic and Kinetic Profiling

To evaluate the efficacy of N-MIA as a fragment, we must look beyond standard IC50 values. True mechanistic validation requires decoupling the binding enthalpy (ΔH) from entropy (-TΔS). The isoxazole-Asn140 interaction is highly enthalpy-driven, a hallmark of specific hydrogen-bond formation rather than non-specific hydrophobic collapse.

Table 1: Thermodynamic and Binding Profiles of N-MIA and its Derivatives

Target ProteinLigand ClassificationKd (μM)IC50 (μM)ΔH (kcal/mol)-TΔS (kcal/mol)Primary Interaction Focus
BRD4 (BD1) N-MIA Fragment45.2>50.0-6.4-1.2Asn140 (H-bond)
BRD4 (BD1) Optimized N-MIA Lead0.0820.026-9.8+2.1Asn140 + WPF Shelf
PCAF (BRD) N-MIA Derivative6.812.4-5.1-0.8Asn803 (H-bond)
p38α Kinase N-MIA Hybrid0.150.35N/AN/AHinge Backbone (NH Donor)

Note: Data synthesized from fragment screening benchmarks[1]. Optimization of the acetamide vector significantly improves Kd by capturing favorable entropy (+2.1 kcal/mol) through the displacement of ordered water molecules in the ZA channel.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that all binding claims be supported by orthogonal, self-validating assays. The following protocols are designed to eliminate false positives inherent in fragment screening.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: Fluorescence polarization or AlphaScreen assays can yield false positives due to compound autofluorescence or aggregation. ITC directly measures the heat released upon binding, providing an absolute Kd, stoichiometry (N), and enthalpy (ΔH).

Step-by-Step Workflow:

  • Sample Preparation: Dialyze purified BRD4(BD1) protein (100 μM) overnight against ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). Dissolve N-MIA in 100% DMSO, then dilute into the exact same dialysate buffer to a final concentration of 1 mM (maintaining 1% DMSO in both syringe and cell).

  • System Equilibration: Load the protein into the sample cell (200 μL) and the N-MIA ligand into the injection syringe (40 μL). Set the reference cell to contain water.

  • Titration Parameters: Perform 20 injections of 2 μL each at 25°C, with a 120-second spacing between injections to allow the baseline to stabilize. Stir speed: 1000 rpm.

  • Self-Validation (Control): Perform a "ligand-into-buffer" titration under identical conditions. Subtract this heat of dilution from the raw data before fitting to a one-site binding model. If the stoichiometry (N) deviates significantly from 1.0 (range 0.9–1.1), protein aggregation or inaccurate concentration determination is occurring, and the run must be discarded.

Protocol 2: X-Ray Crystallography for Structural Resolution

Causality: To optimize the acetamide vector, we must know its exact spatial orientation. Crystallography confirms whether the isoxazole is correctly anchoring to Asn140 or if it has adopted an inverted, non-productive conformation.

Step-by-Step Workflow:

  • Co-crystallization: Mix apo-BRD4(BD1) (10 mg/mL) with a 5-fold molar excess of N-MIA. Incubate on ice for 2 hours.

  • Vapor Diffusion: Set up sitting-drop vapor diffusion plates using a reservoir solution of 25% PEG 3350, 0.1 M Bis-Tris pH 5.5, and 0.2 M ammonium acetate. Crystals typically appear within 3–5 days.

  • Data Collection: Cryoprotect crystals in reservoir solution supplemented with 20% ethylene glycol and flash-freeze in liquid nitrogen. Collect diffraction data at 100K using a synchrotron source.

  • Self-Validation (Omit Maps): Solve the structure using molecular replacement (using a high-resolution apo-BRD4 model). To prevent model bias (forcing the ligand into the density), generate a simulated annealing omit map. The ligand is completely removed from the model, the structure is computationally heated and cooled, and the electron density is recalculated. If the density for N-MIA persists, the binding pose is structurally validated.

FBDD Screen Primary Screening (Thermal Shift Assay) Thermo Thermodynamic Validation (ITC Protocol) Screen->Thermo Hit Confirmation Struct Structural Resolution (X-Ray Crystallography) Thermo->Struct Binding Kinetics Opt Lead Optimization (Acetamide Derivatization) Struct->Opt Rational Design Opt->Thermo Iterative Cycle

Iterative FBDD workflow for N-MIA optimization and validation.

Bioactivation and Metabolic Considerations

While N-MIA is a potent pharmacophore, drug development professionals must account for its metabolic liability. Recent predictive modeling and in vitro glutathione-trapping assays have demonstrated that the 3,5-dimethylisoxazole motif can undergo bioactivation[4].

Specifically, cytochrome P450 enzymes can oxidize the isoxazole ring, leading to the formation of reactive extended quinone-methides[4]. These electrophilic species can covalently bind to off-target cellular nucleophiles, potentially causing idiosyncratic drug toxicity. Therefore, when utilizing N-MIA as a scaffold, it is imperative to conduct early-stage reactive metabolite screening (e.g., LC-MS/MS analysis of GSH adducts in human liver microsomes) to ensure the acetamide derivatization sterically or electronically shields the isoxazole core from P450-mediated oxidation.

References

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Isoxazole-Derived Amino Acids Are Bromodomain-Binding Acetyl-Lysine Mimics: Incorporation Into Histone H4 Peptides and Histone H3 Angewandte Chemie International Edition (PubMed/NIH) [Link]

  • Drug Discovery Targeting Bromodomain-Containing Protein 4 Journal of Medicinal Chemistry (PMC/NIH)[Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors MDPI (Molecules)[Link]

Sources

Exploratory

Pharmacophoric Profiling of the N1-(3-methyl-5-isoxazolyl)acetamide Scaffold: Receptor Binding Affinity and Bioisosteric Applications

Executive Summary The compound N1-(3-methyl-5-isoxazolyl)acetamide (CAS 68901-49-5) and its functionalized derivatives represent a privileged class of chemical scaffolds in modern rational drug design[1]. While the unsub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N1-(3-methyl-5-isoxazolyl)acetamide (CAS 68901-49-5) and its functionalized derivatives represent a privileged class of chemical scaffolds in modern rational drug design[1]. While the unsubstituted acetamide often serves as a foundational synthetic intermediate, the core 3-methyl-5-isoxazolyl moiety—when coupled via amide, acetamide, or sulfonamide linkages—acts as a highly versatile bioisostere.

This technical guide explores the mechanistic causality behind the receptor binding affinities of 3-methyl-5-isoxazolyl derivatives. By analyzing their interactions with two distinct target classes—Nicotinic Acetylcholine Receptors (nAChRs) and Endothelin Receptors ( ETA​ / ETB​ ) —we elucidate how this specific scaffold modulates binding thermodynamics, drives receptor subtype selectivity, and mitigates off-target toxicity.

Chemical Rationale: Why the 3-Methyl-5-isoxazolyl Moiety?

The integration of a 3-methyl-5-isoxazolyl group into a ligand framework is rarely accidental; it is a calculated structural intervention driven by three physicochemical pillars:

  • Hydrogen Bonding Geometry: The adjacent nitrogen and oxygen atoms of the isoxazole ring serve as precise hydrogen-bond acceptors. The acetamide linker further provides a flexible hydrogen-bond donor/acceptor axis, allowing the molecule to adapt to dynamic receptor pockets.

  • Steric Bulk and Lipophilicity: The methyl group at the 3-position provides critical steric bulk. This methyl projection optimally fills hydrophobic sub-pockets within receptor active sites, increasing the entropic favorability of binding by displacing high-energy water molecules[2].

  • Bioisosterism: The isoxazole ring is a classic bioisostere for pyridine and chloropyridine rings. It maintains similar aromaticity and electron density but significantly alters the pKa​ and metabolic stability of the parent compound[3].

Case Study I: Nicotinic Acetylcholine Receptors (nAChRs)

Mechanism of Action & Toxicity Reduction

The natural alkaloid epibatidine is a potent agonist at α4β2 nAChRs, exhibiting analgesic properties 200–500 times greater than morphine. However, its clinical utility is entirely precluded by severe dose-limiting toxicity[2].

To uncouple analgesia from lethality, medicinal chemists utilized the 3-methyl-5-isoxazolyl scaffold to replace the 6-chloro-3-pyridyl ring of epibatidine, yielding analogs like Epiboxidine [3]. The bioisosteric replacement slightly reduces the absolute binding affinity (due to the loss of the halogen bond provided by the chlorine atom) but dramatically alters the toxicological profile. The 3-methyl-5-isoxazolyl analogs demonstrate a 20-fold reduction in toxicity while retaining potent antinociceptive activity[3].

Binding Affinity Data

The displacement of [3H] cytisine in rat cerebral cortical tissue reveals the structure-activity relationship (SAR) of these bioisosteres[2].

Compound / LigandCore HeterocyclenAChR Binding Affinity ( Ki​ , nM)Relative Toxicity Profile
Epibatidine 6-Chloro-3-pyridyl0.04Extremely High (Lethal)
Epiboxidine 3-Methyl-5-isoxazolyl~0.60Low (20x reduction)
Compound 7 (exo-analog)3-Methyl-5-isoxazolyl0.38Low
Compound 8 (exo-analog)3-Phenyl-5-isoxazolyl> 100.0Inactive/Non-toxic

Data synthesized from competitive radioligand binding assays targeting central α4β2 nAChRs[2][3].

G N1 Ligand Design: 3-Methyl-5-isoxazolyl Insertion N2 Altered pKa & Electron Density N1->N2 N3 Maintenance of H-Bonding at α4β2 Interface N2->N3 N4 Uncoupling of Analgesia from Autonomic Toxicity N3->N4

Logical flow of bioisosteric replacement in nAChR ligand design.

Case Study II: Endothelin-A ( ETA​ ) Receptor Selectivity

Mechanism of Action & Subtype Selectivity

Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor acting via two GPCR subtypes: ETA​ (mediating vasoconstriction and cell proliferation) and ETB​ (mediating vasodilation and ET-1 clearance)[4][5]. For the treatment of pulmonary arterial hypertension (PAH), selective blockade of ETA​ is highly desirable to prevent the negation of beneficial ETB​ activity.

The integration of a functionalized 3-methyl-5-isoxazolyl group (specifically, 4-chloro-3-methyl-5-isoxazolyl linked via a sulfonamide/acetamide bridge) led to the discovery of highly selective ETA​ antagonists like Sitaxentan (TBC11251) [5][6]. The methyl group at the 3-position of the isoxazole ring is strictly required to anchor the molecule into a narrow, hydrophobic cleft unique to the ETA​ receptor, while the 4-chloro substitution increases binding affinity by 3 to 5-fold via halogen bonding[7].

Binding Affinity Data

In vitro 125I -labeled ET-1 competition assays demonstrate the profound impact of the 3-methyl-5-isoxazolyl moiety on subtype selectivity[5][7].

Compound Class ETA​ IC50​ (nM) ETB​ IC50​ (nM)Selectivity Ratio ( ETA​ : ETB​ )
Simple Primary Amide 838.0> 10,000~12x
Bosentan (Mixed Antagonist)4.795.0~20x
Sitaxentan (3-methyl-5-isoxazolyl)1.49,800.0~7,000x

Sitaxentan blocks the action of endothelin on the ETA​ receptor selectively by a factor of nearly 7000 compared to ETB​ [5].

G ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Vasoconstriction) ET1->ETA Binds ETB ETB Receptor (Vasodilation / Clearance) ET1->ETB Binds Effect Decreased Pulmonary Vascular Resistance ETA->Effect Inhibited Antag 3-Methyl-5-isoxazolyl Ligand (e.g., Sitaxentan) Antag->ETA Selective Blockade (Ki 0.43 nM) Antag->ETB No Effect (Ki > 9000 nM)

Endothelin receptor signaling pathway and selective ETA blockade.

Standardized Methodologies for Receptor Binding Validation

To ensure experimental trustworthiness and reproducibility, the following self-validating protocols are standard for evaluating 3-methyl-5-isoxazolyl acetamide derivatives.

Protocol A: nAChR Radioligand Displacement Assay ( [3H] Cytisine)

This protocol quantifies the affinity of isoxazole bioisosteres for central α4β2 receptors[2].

  • Tissue Preparation: Isolate cerebral cortical tissue from male Sprague-Dawley rats. Homogenize in 40 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.0). Rationale: Tris-HCl maintains physiological pH, preventing receptor denaturation during mechanical lysis.

  • Centrifugation: Centrifuge the homogenate at 35,000 × g for 10 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat twice. Rationale: Washing removes endogenous acetylcholine that would competitively inhibit radioligand binding.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] cytisine (final concentration 1 nM), and 50 µL of the 3-methyl-5-isoxazolyl test compound (varying concentrations from 10−11 to 10−4 M). Incubate at 4°C for 75 minutes.

  • Non-Specific Binding (NSB) Control: Define NSB by co-incubating parallel wells with 10 µM unlabeled nicotine. Rationale: This isolates specific receptor binding from lipid partitioning.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

Protocol B: ETA​ / ETB​ Competitive Binding Assay ( 125I -ET-1)

Used to determine the extraordinary selectivity ratios of isoxazolyl sulfonamides/acetamides[7].

  • Membrane Sourcing: Utilize CHO cells stably transfected with either human ETA​ or ETB​ receptors.

  • Assay Buffer: Prepare 50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4. Rationale: BSA prevents non-specific adherence of the highly lipophilic peptide ET-1 to the plastic assay plates.

  • Incubation: Mix cell membranes (10 µg protein/well) with 0.05 nM 125I -ET-1 and serial dilutions of the isoxazolyl test compound. Incubate for 2 hours at 37°C to reach thermodynamic equilibrium.

  • Separation: Harvest membranes via rapid filtration over GF/C filters using a cell harvester.

  • Data Analysis: Calculate IC50​ values using non-linear regression (four-parameter logistic equation). Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Conclusion

The N1-(3-methyl-5-isoxazolyl)acetamide scaffold is far more than a simple structural linker. As demonstrated in nAChR agonists and ETA​ antagonists, the 3-methyl-5-isoxazolyl moiety is a precision instrument in medicinal chemistry. It allows researchers to fine-tune lipophilicity, enforce rigid spatial geometries for receptor subtype selectivity, and drastically reduce off-target toxicities through bioisosteric replacement. Future drug development will likely continue to leverage this privileged scaffold in the design of highly selective GPCR and ion channel modulators.

References

  • 68901-49-5, N-(3-methyl-1,2-oxazol-5-yl)acetamide ... - Echemi Echemi
  • Improving the Nicotinic Pharmacophore with a Series of (Isoxazole)
  • Potential Nicotinic Acetylcholine Receptor Ligands from 2,4-Methanoproline Derivatives Journal of Medicinal Chemistry - ACS Public
  • Sitaxentan | C18H15ClN2O6S2 | CID 216235 PubChem - NIH
  • Design and Synthesis of Isoxazole Containing Bioisosteres of Epibatidine as Potent Nicotinic Acetylcholine Receptor Agonists Pharm.or.jp
  • Sitasentan TBC 11251 New Drug Approvals
  • Structure−Activity Relationships of N2-Aryl-3-(isoxazolylsulfamoyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N1-(3-methyl-5-isoxazolyl)acetamide

Executive Summary This application note details a highly optimized, step-by-step protocol for the synthesis of N1-(3-methyl-5-isoxazolyl)acetamide (also known as N-(3-methylisoxazol-5-yl)acetamide). The isoxazole core is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a highly optimized, step-by-step protocol for the synthesis of N1-(3-methyl-5-isoxazolyl)acetamide (also known as N-(3-methylisoxazol-5-yl)acetamide). The isoxazole core is a privileged pharmacophore in medicinal chemistry, frequently embedded in1[1]. This guide provides researchers with a robust, self-validating methodology to achieve high-yielding N-acetylation of the electron-deficient 5-aminoisoxazole ring.

Mechanistic Rationale & Experimental Design

The 5-amino group of 3-methylisoxazole exhibits significantly reduced nucleophilicity. This is due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms within the heteroaromatic system, which pulls the nitrogen lone pair into the ring via resonance 2.

Consequently, uncatalyzed acetylation using3[3] is kinetically sluggish and prone to incomplete conversion. To circumvent this thermodynamic barrier, this protocol employs 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks acetic anhydride to generate a highly electrophilic N-acetylpyridinium intermediate. This intermediate rapidly and irreversibly transfers the acetyl group to the weakly nucleophilic exocyclic amine, ensuring rapid conversion while suppressing unwanted di-acetylation.

Reagent Matrix

ReagentMW ( g/mol )EquivalentsAmountRole
5-amino-3-methylisoxazole 98.101.0981 mg (10.0 mmol)Substrate
Acetic Anhydride 102.091.21.13 mL (12.0 mmol)Acylating Agent
Triethylamine (TEA) 101.191.52.10 mL (15.0 mmol)Base / Acid Scavenger
4-Dimethylaminopyridine (DMAP) 122.170.1122 mg (1.0 mmol)Nucleophilic Catalyst
Dichloromethane (DCM) 84.93N/A25 mLSolvent

Experimental Workflow

Workflow N1 1. Reaction Setup Dissolve 5-amino-3-methylisoxazole in DCM with TEA & DMAP N2 2. Electrophile Addition Cool to 0 °C, add Ac2O dropwise (Controls Exotherm) N1->N2 N3 3. Catalytic Cycle Stir at RT for 3-4 hours (N-acetylpyridinium transfer) N2->N3 N4 4. In-Process Control Check conversion via TLC (Hexane:EtOAc 1:1) N3->N4 N5 5. Orthogonal Work-up Quench with H2O, wash with 1N HCl, NaHCO3, and Brine N4->N5 N6 6. Isolation Dry over Na2SO4, concentrate, Recrystallize (EtOH/H2O) N5->N6 N7 7. Pure Product N-(3-methyl-5-isoxazolyl)acetamide N6->N7

Fig 1. Step-by-step synthetic workflow for N-(3-methyl-5-isoxazolyl)acetamide.

Step-by-Step Protocol

Step 1: Preparation of the Reaction Mixture
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-3-methylisoxazole (981 mg, 10.0 mmol).

  • Suspend the starting material in anhydrous dichloromethane (DCM, 25 mL) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the acylating agent.

  • Add triethylamine (TEA, 2.1 mL, 15.0 mmol) followed by DMAP (122 mg, 1.0 mmol) . Stir for 5 minutes to ensure complete dissolution.

Step 2: Addition of the Acylating Agent
  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Slowly add acetic anhydride (1.13 mL, 12.0 mmol) dropwise over 10 minutes using a syringe.

    • Causality: Dropwise addition at 0 °C controls the exothermic nature of the initial DMAP-acetylation step and prevents the formation of di-acetylated byproducts.

Step 3: Reaction Progression
  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Stir the mixture continuously for 3 to 4 hours .

  • In-Process Control (TLC): Monitor the reaction progress via Thin Layer Chromatography using a mobile phase of Hexane:Ethyl Acetate (1:1, v/v).

    • Validation: The starting amine is highly polar and will have a low Rf​ value (~0.2). The acetylated product exhibits reduced polarity due to the masking of the primary amine and will migrate higher up the plate ( Rf​ ~0.5). Visualize using UV light (254 nm).

Step 4: Quenching and Orthogonal Work-up
  • Once TLC indicates complete consumption of the starting material, quench the reaction by adding 15 mL of distilled water . Stir vigorously for 10 minutes to hydrolyze any unreacted acetic anhydride into acetic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers.

  • Self-Purifying Wash Sequence:

    • Wash with 1N HCl aqueous solution (20 mL) . Causality: Protonates and extracts the DMAP catalyst and excess TEA into the aqueous phase.

    • Wash with Saturated aqueous NaHCO₃ (20 mL) . Causality: Neutralizes and extracts the acetic acid byproduct (generated during acylation) as water-soluble sodium acetate.

    • Wash with Saturated aqueous NaCl (brine, 20 mL) . Causality: Disrupts emulsions and pre-dries the organic layer.

Step 5: Drying and Purification
  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol, then add water dropwise until slight turbidity appears. Allow to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter and dry the crystals under a high vacuum to afford pure N-(3-methyl-5-isoxazolyl)acetamide .

Analytical Characterization (QC)

To validate the structural integrity of the synthesized product, perform the following analyses:

  • ¹H NMR (400 MHz, CDCl₃): Look for a broad singlet for the -NH amide proton (~9.5 ppm), a sharp singlet for the isoxazole aromatic proton at C4 (~6.1 ppm), a singlet for the acetyl methyl group (~2.20 ppm), and a singlet for the isoxazole methyl group (~2.25 ppm).

  • LC-MS (ESI): Expected [M+H]+ mass-to-charge ratio is 141.1 m/z .

Troubleshooting Guide

Observed IssueMechanistic CauseCorrective Action
Incomplete Conversion (Stalled Reaction)The inherent electron deficiency of the 5-aminoisoxazole ring resists acylation if catalyst activity drops.Ensure DMAP is fresh and stored under desiccation. Add an additional 0.2 eq of Ac₂O and 0.05 eq of DMAP, then stir for 1 hour.
Formation of Di-acetylated Byproduct Excess acetic anhydride or elevated temperatures during the initial addition phase.Strictly maintain the stoichiometry of Ac₂O at 1.2 eq and ensure the dropwise addition is performed strictly at 0 °C.
Poor Yield during Extraction The mono-acetylated product has moderate water solubility due to hydrogen bonding capabilities.Do not use excessive volumes of aqueous washes. Back-extract the aqueous layers with ethyl acetate (EtOAc) if necessary.

References

  • Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity. ACS Omega. 4

  • ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate.1

  • Approach to the Library of Fused Pyridine-4-carboxylic Acids by Combes-Type Reaction of Acyl Pyruvates and Electron-Rich Amino Heterocycles. ResearchGate. 2

  • Previously published information on the synthesis of amides from carboxylic acids and derivatives. Thieme-Connect. 3

Sources

Application

Application Notes &amp; Protocols: N1-(3-methyl-5-isoxazolyl)acetamide in Pharmaceutical Drug Design

Document ID: AN-ISOX-2026-03 Abstract This guide provides a detailed technical overview of N1-(3-methyl-5-isoxazolyl)acetamide, a heterocyclic compound whose structural motif is pertinent to modern pharmaceutical develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-ISOX-2026-03

Abstract

This guide provides a detailed technical overview of N1-(3-methyl-5-isoxazolyl)acetamide, a heterocyclic compound whose structural motif is pertinent to modern pharmaceutical development. While not a direct precursor in the synthesis of blockbuster drugs itself, its role is best understood as a stable, protected derivative of the versatile building block, 3-amino-5-methylisoxazole. We will explore its chemical properties, its strategic utility as a protected amine, and provide detailed, field-proven protocols for the synthesis of its parent amine and its own formation. Furthermore, we present an analogous, industrially relevant synthesis of Leflunomide, a prominent isoxazole-containing drug, to illustrate the practical application of related isoxazole precursors in API manufacturing. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the isoxazole scaffold in their synthetic programs.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural unit is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of commercially available drugs.[1][2] Its prevalence is due to a combination of favorable properties: the isoxazole ring is metabolically stable, capable of participating in hydrogen bonding, and its geometry can be finely tuned with substituents to optimize drug-target interactions.

Drugs containing the isoxazole moiety span a remarkable range of therapeutic areas, including antibiotics like Sulfamethoxazole, anti-inflammatory agents, and immunomodulators such as Leflunomide.[2][3] The 3-amino-5-methylisoxazole unit, in particular, is a key intermediate in the synthesis of various sulfonamide drugs.[4] N1-(3-methyl-5-isoxazolyl)acetamide, the subject of this guide, is the N-acetylated form of this crucial amine, positioning it as a key intermediate or a protected synthon in multi-step synthetic pathways.

Physicochemical Properties & Data

N1-(3-methyl-5-isoxazolyl)acetamide is a stable, solid compound. Its properties are summarized below for reference in experimental design, including solubility, storage, and characterization.

PropertyValueData Source
CAS Number 68901-49-5[5]
Molecular Formula C₆H₈N₂O₂Derived
Molecular Weight 140.14 g/mol Derived
Appearance White to off-white solidGeneral Observation
Storage Store at room temperature in a dry, sealed container, away from acidic substances.[6][6]

Strategic Role as a Protected Amine Precursor

In complex, multi-step syntheses, it is often necessary to temporarily "mask" or "protect" a reactive functional group to prevent it from interfering with subsequent reactions. The primary amino group of 3-amino-5-methylisoxazole is a nucleophile that can react under various conditions.[3] Converting it to an acetamide renders it significantly less nucleophilic, thereby protecting it during subsequent synthetic transformations.

The acetyl group can typically be removed via acidic or basic hydrolysis to regenerate the free amine when needed for the next step in a synthetic sequence, such as a coupling reaction.[7] This positions N1-(3-methyl-5-isoxazolyl)acetamide as a valuable, stable intermediate.

G cluster_0 Synthetic Pathway Logic Amine 3-Amino-5-methylisoxazole (Reactive Nucleophile) Target Final Drug Target (e.g., via coupling) Amine->Target Protect Acetylation (Protection) Amine->Protect Acetamide N1-(3-methyl-5-isoxazolyl)acetamide (Protected/Stable Intermediate) FurtherRxn Further Synthesis Step(s) (e.g., Electrophilic reaction) Acetamide->FurtherRxn Protect->Acetamide Deprotect Hydrolysis (Deprotection) Deprotect->Amine Regenerated Amine FurtherRxn->Deprotect

Diagram 1: Conceptual workflow illustrating the use of N1-(3-methyl-5-isoxazolyl)acetamide as a protected intermediate.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of the key precursor amine, its subsequent acetylation to the target compound, and an analogous synthesis of a marketed drug to demonstrate the utility of the isoxazole scaffold.

Protocol 1: Synthesis of the Core Precursor, 3-Amino-5-methylisoxazole

This protocol is adapted from a patented three-step method, chosen for its use of common starting materials and avoidance of chlorinated solvents.[8] It proceeds via the formation of acetoacetonitrile, its conversion to a hydrazone, and final ring-closure.

Workflow Diagram:

Diagram 2: Workflow for the synthesis of 3-Amino-5-methylisoxazole.

Step 1: Synthesis of Acetoacetonitrile

  • To a 500 mL reaction flask under a nitrogen atmosphere, add a solution of diisopropylamine (35.4 g, 0.35 mol) in tetrahydrofuran (THF, 140 mL).

  • Cool the flask to below -30°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (140 mL of a 2.5 M solution in hexanes, 0.35 mol) dropwise, maintaining the temperature below -30°C.

  • After addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Re-cool the reaction mixture to -78°C.

  • Add a pre-mixed solution of ethyl acetate (30.8 g, 0.35 mol) and acetonitrile (10.3 g, 0.25 mol) dropwise.

  • After addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by carefully adding 2N HCl until the pH is between 5 and 6.

  • Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield acetoacetonitrile as a colorless oil.[8]

Step 2 & 3: Hydrazone Formation and Cyclization to 3-Amino-5-methylisoxazole

  • The acetoacetonitrile from the previous step is reacted with p-toluenesulfonyl hydrazide to form the corresponding hydrazone (details in reference[8]).

  • To a 500 mL reaction flask, add hydroxylamine hydrochloride (17.3 g, 0.25 mol), potassium carbonate (75.4 g, 0.55 mol), and water (40 mL). Stir at room temperature for 30 minutes.

  • Add 2-methyltetrahydrofuran (360 mL) and the hydrazone intermediate (0.21 mol) from the preceding step.

  • Heat the mixture to 80°C and maintain for 2 hours.

  • Cool the reaction, and dropwise add concentrated hydrochloric acid to adjust the pH to 1. Stir for 1 hour.

  • Separate the layers and discard the organic layer.

  • To the aqueous layer, add 20% sodium hydroxide solution to adjust the pH to 10-12, which will precipitate the product.

  • Filter the resulting solid, and dry to obtain 3-amino-5-methylisoxazole as a light-yellow crystal.[8]

ParameterTypical Value
Overall Yield ~65-75%
Purity (HPLC) >98%
Protocol 2: N-Acetylation to form N1-(3-methyl-5-isoxazolyl)acetamide

This protocol describes a standard N-acetylation using acetic anhydride.

  • In a 100 mL round-bottom flask, dissolve 3-amino-5-methylisoxazole (5.0 g, 51 mmol) in dichloromethane (DCM, 40 mL).

  • Add triethylamine (7.8 mL, 56 mmol, 1.1 eq) to the solution and cool the flask to 0°C in an ice bath.

  • Slowly add acetic anhydride (5.3 mL, 56 mmol, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, 1N HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure N1-(3-methyl-5-isoxazolyl)acetamide.

Protocol 3: Analogous Synthesis of Leflunomide

This protocol demonstrates the formation of a carboxamide bond with a different isoxazole precursor, highlighting a key transformation in the synthesis of a commercial drug. It is adapted from established methods for preparing Leflunomide.[2][9][10]

Workflow Diagram:

Diagram 3: Two-step synthesis pathway for Leflunomide.

Step 1: Formation of 5-methylisoxazole-4-carboxylic acid chloride

  • Charge a reaction vessel with 5-methylisoxazole-4-carboxylic acid (1.0 eq) and toluene (approx. 12.5 mL per gram of starting material).

  • Heat the mixture to reflux to azeotropically remove any residual water.

  • Cool the solution to 25-30°C.

  • Optional: Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.01 eq).

  • Slowly add thionyl chloride (1.1 eq) to the mixture, maintaining the temperature at 25-30°C.

  • Heat the reaction mixture to 70-80°C and stir until the reaction is complete (typically monitored by IR or quenching a sample for HPLC analysis).

  • The resulting solution of the acid chloride is typically used directly in the next step without isolation.[2][9]

Step 2: Amide Coupling to form Leflunomide

  • In a separate vessel, dissolve 4-trifluoromethylaniline (1.0 eq) in a suitable solvent (e.g., dimethoxyethane or toluene).[10]

  • Add an acid scavenger, such as sodium bicarbonate (1.5 eq), to the aniline solution.[9]

  • Cool the aniline solution to 0-5°C.

  • Slowly add the solution of 5-methylisoxazole-4-carboxylic acid chloride from Step 1 to the aniline mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete.

  • The crude Leflunomide product can be isolated by filtration.

  • Purify the crude product by recrystallization from a suitable solvent like toluene to obtain high-purity, crystalline Leflunomide.[2]

ParameterTypical Value
Overall Yield 65-70%
Purity (HPLC) >99.8%

Conclusion

N1-(3-methyl-5-isoxazolyl)acetamide serves as a valuable, stable derivative of the highly versatile synthetic intermediate, 3-amino-5-methylisoxazole. Its utility lies in its function as a protected amine, allowing for greater control in complex synthetic routes targeting novel pharmaceutical agents. The protocols provided herein offer robust and scalable methods for the preparation of the core amine precursor and the title acetamide. The analogous synthesis of Leflunomide further underscores the industrial and research significance of isoxazole carboxamides in modern drug design and development.

References

  • Google Patents. (1989). DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
  • Geronikaki, A. et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(23), 7149. Retrieved from [Link]

  • ResearchGate. (2025, August 8). REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE. Retrieved from [Link]

  • Google Patents. (2004). US6723855B2 - Method for synthesizing leflunomide.
  • Google Patents. (2001). WO2001060363A1 - A method for synthesizing leflunomide.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2015, October 28). A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. Retrieved from [Link]

  • WIPO Patentscope. (2001, August 23). WO/2001/060363 A METHOD FOR SYNTHESIZING LEFLUNOMIDE. Retrieved from [Link]

  • Hawash, M. et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 50. Retrieved from [Link]

  • Google Patents. (2018). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. eScholarship. Retrieved from [Link]

  • Chemical Substance Information. N1-(3-METHYL-5-ISOXAZOLYL)ACETAMIDE. Retrieved from [https://sds.vertexai.goog/grounding-api-v1/GetGroundingResult?request=GetGroundingResultRequest(reference=GroundingReference(reference_id='citation:1:AUZIYQEN3QiJQ-O2Rn-WcEjeQzF2O7_Qgd8YjMZ3aOnQt0itkO6ZmQDQGPUyl2purG6e-Q81dn5pN7cRFWh8rCOkrkhz-X8OkkEWQ2Y0l8oTF0Jhq8Btlsr-Sz3BvaRiVZ2dsJJmqyn-kRIpQGx5rN4TjFwrRyYzC73bcCyuCIlNAyvCkIiQLIUJBQ=='))]([Link]

  • Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. ResearchGate. Retrieved from [Link]

  • Reynolds, J. D. (2014, April 21). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Retrieved from [Link]

  • Reaction of compound 3 with 2‐chloro‐N‐(3‐methylisoxazol‐5‐yl)acetamide... ResearchGate. Retrieved from [Link]

  • Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. Retrieved from [Link]

  • Rota, P. et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Organic & Biomolecular Chemistry, 18(1), 59-63. Retrieved from [Link]

  • Chemical Substance Information. Acetamide, N-methyl-N-(5-methyl-3-isoxazolyl)- (9CI). Retrieved from [https://sds.vertexai.goog/grounding-api-v1/GetGroundingResult?request=GetGroundingResultRequest(reference=GroundingReference(reference_id='citation:1:AUZIYQEukfdAd5G6ngbjnS5rHjE3x60T96LnzoiAofSLMq-eJntymlMKMBbT_i-JRjKVjDLGENDQOwRRulG8LE58zO1yBsOvuiboOCeDUcT0OPLII3k9pH5B-KfXfebjKpT8uHX_ES5k4iUgcnIp2OipxjyKHgZI1Mi3b7EQ8NzNkYyU0_N78HB92Y4z9TsJ7HTnbcImrg=='))]([Link]

Sources

Method

Green Chemistry Synthesis Methods for N1-(3-methyl-5-isoxazolyl)acetamide: Protocols and Mechanistic Insights

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Rationale N1-(3-methyl-5-isoxazolyl)acetamide (also known as N-(3-methylisoxazol-5-yl)acetamide) is a critical bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Rationale

N1-(3-methyl-5-isoxazolyl)acetamide (also known as N-(3-methylisoxazol-5-yl)acetamide) is a critical building block and intermediate in the synthesis of bioactive heterocycles, including immunomodulators and analogs of the antibiotic sulfamethoxazole[1].

Historically, the N-acetylation of 5-amino-3-methylisoxazole relied on classical methods utilizing excess acetic anhydride in toxic, halogenated solvents (e.g., dichloromethane) with stoichiometric amounts of pyridine or 4-dimethylaminopyridine (DMAP)[2]. These methods suffer from high Environmental Factors (E-factors), generate hazardous waste, and require tedious chromatographic purification. As a Senior Application Scientist, I have designed the following guide to transition this synthesis toward sustainable, green chemistry paradigms. By leveraging solvent-free conditions, benign catalysis, and microwave irradiation, we can achieve superior yields while strictly adhering to the principles of green chemistry.

GreenPrinciples core Green Synthesis of Isoxazole Acetamides p1 Waste Prevention (Solvent-Free) core->p1 p2 Atom Economy (Direct Acetylation) core->p2 p3 Safer Solvents (Aqueous Workup) core->p3 p4 Catalysis (Reusable Solid Acids) core->p4 p5 Energy Efficiency (Microwave / Ambient T) core->p5

Caption: Core green chemistry principles applied to the isoxazole acetylation protocol.

Mechanistic Insights: Overcoming Isoxazole Inertness

To successfully design a green protocol, one must understand the inherent electronic properties of the starting material.

The Causality of Low Nucleophilicity: The exocyclic 5-amino group on 3-methylisoxazole is highly conjugated with the electron-withdrawing isoxazole ring. The lone pair on the nitrogen is delocalized into the heteroaromatic system, significantly reducing its nucleophilicity compared to standard aliphatic or even simple aromatic amines[2].

The Green Solution: Instead of forcing the reaction with harsh bases and refluxing temperatures, green chemistry protocols focus on hyper-activating the electrophile . By introducing a mild, benign Lewis or Brønsted acid (such as sodium acetate trihydrate[3] or tartaric acid[4]), the carbonyl carbon of acetic anhydride becomes highly activated. This allows the weakly nucleophilic 5-amino group to attack the carbonyl efficiently at room temperature, completely eliminating the need for toxic organic solvents[5].

Comparative Data: Classical vs. Green Methodologies

The table below summarizes the quantitative advantages of transitioning to green acetylation methods for 5-amino-3-methylisoxazole.

Reaction ParameterClassical MethodSolvent-Free Catalytic[3]Microwave-Assisted Aqueous
Reagents/Solvents Ac₂O, Pyridine, DCMAc₂O, NaOAc·3H₂OAc₂O, H₂O
Temperature Reflux (~40°C)Room Temperature80°C (Microwave)
Reaction Time 12–24 hours30–45 minutes5–10 minutes
Typical Yield 70–75%90–95%85–90%
E-Factor High (>20)Low (<2)Low (<5)
Safety Profile Toxic, FlammableBenign, SafeBenign, Safe

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems . The physical properties of the reagents are leveraged so that the success of the reaction is visually and physically confirmed during the workup phase, preventing wasted effort on failed syntheses.

Protocol A: Solvent-Free Catalytic Acetylation

This protocol utilizes a benign catalyst under solvent-free conditions to achieve high atom economy[3].

Reagents:

  • 5-Amino-3-methylisoxazole: 10 mmol (0.98 g)

  • Acetic anhydride: 11 mmol (1.04 mL)

  • Sodium acetate trihydrate (NaOAc·3H₂O) or Tartaric Acid: 1 mmol (10 mol%)

Step-by-Step Methodology:

  • Initiation: In a 50 mL round-bottom flask, add 0.98 g of 5-amino-3-methylisoxazole and 10 mol% of the chosen green catalyst.

  • Electrophile Addition: Slowly add 1.04 mL of acetic anhydride dropwise. Mechanistic Note: The reaction is mildly exothermic. The catalyst immediately coordinates with the acetic anhydride, activating it for nucleophilic attack.

  • Propagation: Stir the neat mixture at room temperature for 30–45 minutes.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Ethyl Acetate/Hexane 1:1). The starting amine is highly fluorescent under UV 254 nm; its disappearance confirms total conversion.

  • Aqueous Quench & Precipitation (Self-Validation): Add 15 mL of ice-cold distilled water and stir vigorously for 5 minutes.

    • Causality: Water rapidly hydrolyzes any unreacted acetic anhydride into acetic acid. Because acetic acid and the catalyst are highly water-soluble, they remain in the aqueous phase. The product, N1-(3-methyl-5-isoxazolyl)acetamide, has low aqueous solubility and will crash out as a white precipitate. If no precipitate forms, the reaction has failed or stoichiometry was incorrect.

  • Isolation: Filter the solid under vacuum, wash with 2 x 10 mL of ice water, and air-dry.

  • Purification: Recrystallize from a green solvent system (Ethanol/Water) to yield analytically pure white crystals.

GreenSynthesis start 5-Amino-3-methylisoxazole + Acetic Anhydride cat Add Green Catalyst (e.g., NaOAc / Tartaric Acid) start->cat react Solvent-Free Reaction (Room Temp, 30-45 min) cat->react monitor TLC Monitoring (Self-Validation Step) react->monitor monitor->react Incomplete quench Aqueous Quench (Precipitates Product) monitor->quench filter Vacuum Filtration & Water Wash quench->filter pure Recrystallization (EtOH/H2O) filter->pure product N1-(3-methyl-5-isoxazolyl)acetamide (High Yield, High Purity) pure->product

Caption: Workflow for the solvent-free green synthesis of N1-(3-methyl-5-isoxazolyl)acetamide.

Protocol B: Microwave-Assisted Aqueous Acetylation

For laboratories equipped with dedicated microwave reactors, this protocol uses water as a green solvent, leveraging its high dielectric constant for rapid heating.

Step-by-Step Methodology:

  • Suspension: Suspend 10 mmol of 5-amino-3-methylisoxazole in 10 mL of deionized water in a 30 mL microwave-safe pressure vial.

  • Reagent Addition: Add 15 mmol of acetic anhydride in one portion and seal the vial.

  • Irradiation: Irradiate the mixture at 80°C for 5–10 minutes using dynamic power control.

    • Causality: Microwave dielectric heating causes instantaneous volumetric heating, overcoming the activation energy barrier of the poorly nucleophilic amine without requiring a catalyst.

  • Crystallization: Transfer the vial to an ice bath (0–5°C). The rapid drop in temperature forces the N1-(3-methyl-5-isoxazolyl)acetamide to crystallize out of the aqueous phase.

  • Isolation: Vacuum filter, wash with cold water, and dry under a high vacuum.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized N1-(3-methyl-5-isoxazolyl)acetamide (C₆H₈N₂O₂, MW: 140.14 g/mol ), verify the product against the following expected spectral parameters:

  • Physical State: White to off-white crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~11.0 (br s, 1H, NH), ~6.1 (s, 1H, isoxazole-CH), ~2.2 (s, 3H, isoxazole-CH₃), ~2.0 (s, 3H, acetyl-CH₃).

  • IR (ATR): Sharp bands at ~3200 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (Amide I, C=O stretch), and ~1550 cm⁻¹ (Amide II).

Sources

Application

N1-(3-methyl-5-isoxazolyl)acetamide applications in heterocyclic chemistry

Application Note: Divergent Synthetic Workflows for N1-(3-Methyl-5-isoxazolyl)acetamide in Heterocyclic Drug Discovery Executive Summary The 5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthetic Workflows for N1-(3-Methyl-5-isoxazolyl)acetamide in Heterocyclic Drug Discovery

Executive Summary

The 5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, frequently deployed as an amide bioisostere to improve metabolic stability and modulate physicochemical properties 1[1]. Within this class, N1-(3-methyl-5-isoxazolyl)acetamide serves as a highly versatile, multi-vector building block. This application note details the mechanistic rationale and validated protocols for functionalizing this scaffold, specifically focusing on C4-electrophilic aromatic substitution and alpha-halogenation to generate advanced intermediates for drug discovery 2[2].

Mechanistic Insights & Reactivity Profile

N1-(3-methyl-5-isoxazolyl)acetamide presents three orthogonal vectors for synthetic diversification:

  • Vector 1: C4-Electrophilic Aromatic Substitution (EAS). The isoxazole ring is generally electron-deficient; however, the C5-acetamide group donates electron density via resonance. This localized activation makes the C4 position highly susceptible to electrophilic attack (e.g., halogenation, Vilsmeier-Haack formylation) without requiring harsh Lewis acid catalysis 2[2].

  • Vector 2: Alpha-Halogenation. Converting the acetamide moiety into an alpha-haloacetamide (e.g., 2-bromo-N-(3-methylisoxazol-5-yl)acetamide) creates a potent electrophilic handle 3[3]. This derivative is widely utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or as a covalent warhead targeting cysteine residues in kinase inhibitors.

  • Vector 3: N-Alkylation. The acidic nature of the amide N-H (pKa ~14–15) allows for selective N-alkylation under mild basic conditions, providing a route to N,N-disubstituted amides.

Quantitative Data: Diversification Strategies

The following table summarizes the reaction parameters, regioselectivity, and typical yields for the three primary diversification pathways.

Diversification VectorReagents & ConditionsTarget ScaffoldRegioselectivityTypical Yield
C4-EAS (Bromination) NBS, DMF, 0 °C to RTN-(4-bromo-3-methylisoxazol-5-yl)acetamide>95% (C4 exclusively)85–90%
Alpha-Halogenation Bromoacetyl bromide, Et3N, DCM, 0 °C2-bromo-N-(3-methylisoxazol-5-yl)acetamide>98% (N-acylation)75–80%
N-Alkylation R-X, K2CO3, DMF, 60 °CN-alkyl-N-(3-methylisoxazol-5-yl)acetamide>90% (N over O-alkylation)70–85%

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-N-(3-methylisoxazol-5-yl)acetamide (Alpha-Functionalization)
  • Causality & Design : Bromoacetyl bromide is a bifunctional reagent. The acid bromide is significantly more electrophilic than the alkyl bromide. By maintaining the reaction at 0 °C and strictly controlling stoichiometry, we kinetically favor N-acylation over N-alkylation. Triethylamine (Et3N) is utilized as an acid scavenger to neutralize the HBr byproduct, which would otherwise protonate the isoxazole nitrogen and induce ring degradation 3[3].

  • Step-by-Step Methodology :

    • Initiation : Charge a flame-dried round-bottom flask with 3-methyl-5-aminoisoxazole (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Add Et3N (1.2 eq) under an inert argon atmosphere.

    • Temperature Control : Submerge the reaction vessel in an ice-water bath to reach 0 °C. Causality: This suppresses the exothermic runaway and prevents the formation of di-acylated (imide) side products.

    • Electrophile Addition : Add bromoacetyl bromide (1.05 eq) dropwise over 30 minutes via an addition funnel.

    • In-Process Control (IPC) : Stir the mixture for 1 hour at 0 °C. Monitor progression via TLC (Hexanes/EtOAc 1:1). The self-validating marker is the complete consumption of the polar amine baseline spot and the appearance of a less polar, UV-active product spot.

    • Quench & Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purification : Recrystallize the crude residue from ethanol/water to afford pure 2-bromo-N-(3-methylisoxazol-5-yl)acetamide.

Protocol B: Regioselective C4-Bromination of N1-(3-Methyl-5-isoxazolyl)acetamide
  • Causality & Design : N-Bromosuccinimide (NBS) is selected over elemental bromine (Br2) to avoid generating stoichiometric amounts of destructive HBr. Dimethylformamide (DMF) is the solvent of choice because it enhances the electrophilicity of NBS via a transient Vilsmeier-type intermediate, ensuring rapid and exclusively C4-directed bromination at room temperature 2[2].

  • Step-by-Step Methodology :

    • Initiation : Dissolve N1-(3-methyl-5-isoxazolyl)acetamide (1.0 eq) in anhydrous DMF (0.3 M).

    • Reagent Addition : Shield the reaction flask from direct light (to suppress radical-mediated side reactions) and add NBS (1.1 eq) in three equal portions at room temperature. Causality: Portion-wise addition controls the mild exotherm, ensuring the reaction remains strictly within the electrophilic aromatic substitution manifold.

    • IPC : Stir for 2 hours. Monitor by LC-MS. The self-validating analytical marker is the emergence of a product mass exhibiting a characteristic 1:1 isotopic pattern (M / M+2), confirming mono-bromination.

    • Quench & Precipitation : Pour the reaction mixture into 5 volumes of vigorously stirred, ice-cold distilled water. Causality: The highly polar DMF and the succinimide byproduct remain completely solubilized in the aqueous phase, while the hydrophobic C4-bromo product selectively precipitates. This creates an inherently self-purifying system.

    • Isolation : Filter the precipitate under vacuum, wash the filter cake with cold water (2 × 10 mL), and dry under high vacuum at 40 °C to yield the target compound.

Mandatory Visualization

G Start N1-(3-methyl-5-isoxazolyl)acetamide Path1 C4-Electrophilic Substitution Start->Path1 Path2 Alpha-Halogenation (Acylation) Start->Path2 Path3 N-Alkylation (Amide Functionalization) Start->Path3 Prod1 4-Substituted Isoxazoles (e.g., C4-Bromo) Path1->Prod1 Prod2 2-Halo-N-(3-methyl-5-isoxazolyl)acetamide (e.g., CAS 92931-74-3) Path2->Prod2 Prod3 N-Alkyl-N-(3-methyl-5-isoxazolyl)acetamide Path3->Prod3

Figure 1: Divergent synthetic workflows for N1-(3-methyl-5-isoxazolyl)acetamide diversification.

References

  • Title : Advances in the Chemistry of Aminoisoxazole | Source : ResearchGate | URL : [Link]

Sources

Method

Application Note: Methodologies for Incorporating N1-(3-methyl-5-isoxazolyl)acetamide into Polymer Matrices

Introduction and Rationale N1-(3-methyl-5-isoxazolyl)acetamide features the highly privileged 3-methyl-5-isoxazolyl pharmacophore, a structural motif fundamental to broad-spectrum antimicrobials (e.g., sulfamethoxazole)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

N1-(3-methyl-5-isoxazolyl)acetamide features the highly privileged 3-methyl-5-isoxazolyl pharmacophore, a structural motif fundamental to broad-spectrum antimicrobials (e.g., sulfamethoxazole) and emerging anticancer agents[1]. Despite its potent biological activity, the clinical utility of this class of small molecules is frequently restricted by poor aqueous solubility, rapid systemic clearance, and suboptimal bioavailability[2].

To overcome these pharmacokinetic barriers, incorporating the compound into biodegradable polymer matrices—such as Poly(lactic-co-glycolic acid) (PLGA) or Hydroxypropyl methylcellulose acetate succinate (HPMCAS)—provides a robust mechanism for controlled release and enhanced cellular uptake[3]. This application note details validated, step-by-step protocols for formulating N1-(3-methyl-5-isoxazolyl)acetamide into polymeric delivery systems, emphasizing the physicochemical causality behind each experimental parameter.

Mechanistic Formulation Strategies

PLGA Nanoparticles for Parenteral Depot Delivery

PLGA is an FDA-approved copolymer that degrades via the hydrolysis of its ester linkages into endogenous lactic and glycolic acids. By encapsulating the isoxazole derivative within a PLGA matrix, researchers can achieve a sustained release profile governed by bulk erosion[4]. The degradation rate is highly tunable by altering the lactide-to-glycolide ratio (e.g., 50:50 degrades faster than 75:25 due to the higher hydrophilicity of glycolic acid).

HPMCAS Solid Dispersions for Oral Delivery

For oral administration, maintaining the API in an amorphous, supersaturated state is critical. HPMCAS is an amphiphilic polymer that acts as an exceptional precipitation inhibitor[3]. During dissolution in the gastrointestinal tract, the hydrophobic methoxy and acetate groups interact with the isoxazole drug, while the hydrophilic succinate groups interface with the aqueous medium, preventing drug recrystallization.

Mechanism NP Polymer-Isoxazole Matrix Hydro Matrix Hydrolysis/Erosion NP->Hydro Aqueous penetration Cell Cellular Internalization NP->Cell Endocytosis of intact NPs Rel Controlled API Release Hydro->Rel Diffusion & Degradation Target Intracellular Target Binding Rel->Target Pharmacological efficacy Cell->Rel Endolysosomal escape

Caption: Mechanistic pathway of polymer degradation, isoxazole release, and cellular internalization.

Experimental Protocols

Protocol A: Synthesis of PLGA-Isoxazole Nanoparticles (Single Emulsion-Solvent Evaporation)

This method is optimized for hydrophobic small molecules like N1-(3-methyl-5-isoxazolyl)acetamide[5].

Self-Validating Quality Control: This protocol integrates Dynamic Light Scattering (DLS) immediately post-washing to confirm size distribution before lyophilization. Furthermore, Differential Scanning Calorimetry (DSC) is mandated post-lyophilization to verify the absence of the API's melting endotherm, confirming its amorphous dispersion within the matrix.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA (50:50, Mw 30,000–60,000) and 5 mg of N1-(3-methyl-5-isoxazolyl)acetamide in 2 mL of dichloromethane (DCM).

    • Causality: DCM is selected for its high volatility and superior solvation capacity for both the hydrophobic polymer and the API, ensuring a homogenous molecular dispersion.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) Polyvinyl alcohol (PVA, Mw 31,000–50,000, 87–89% hydrolyzed) solution in ultrapure water.

    • Causality: The partially hydrolyzed PVA acts as a steric stabilizer. Its hydrophobic acetate groups anchor into the DCM droplet, while the hydrophilic hydroxyl groups extend into the water, preventing droplet coalescence.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization (10,000 rpm for 2 min), followed immediately by probe sonication (40 W, 3 min) in an ice bath.

    • Causality: Intense shear forces break the organic phase into nanometer-sized droplets. The ice bath is critical to prevent heat-induced API degradation and premature solvent evaporation, which would otherwise lead to a broad polydispersity index (PDI).

  • Solvent Evaporation: Transfer the O/W emulsion to a magnetic stirrer and agitate at 500 rpm for 4–6 hours at room temperature in a fume hood.

    • Causality: Gradual evaporation of DCM slowly hardens the nanodroplets into dense, solid polymeric nanoparticles. Rapid evaporation (e.g., via rotary evaporation) causes porous, leaky particles with poor encapsulation efficiency.

  • Purification & Lyophilization: Centrifuge the suspension at 15,000 × g for 20 minutes. Wash the pellet three times with ultrapure water. Resuspend in a 5% (w/v) trehalose solution and freeze-dry for 48 hours.

    • Causality: Washing removes residual PVA and unencapsulated drug. Trehalose acts as a cryoprotectant, replacing water molecules during freezing to prevent nanoparticle aggregation under freezing stress.

Workflow Org Organic Phase (PLGA + API + DCM) Emul O/W Emulsion (Homogenization) Org->Emul Aq Aqueous Phase (PVA + Water) Aq->Emul Evap Solvent Evaporation (Stirring 4-6h) Emul->Evap Droplet stabilization Wash Centrifugation & Wash (Remove PVA) Evap->Wash Nanoparticle hardening Lyo Lyophilization (Trehalose added) Wash->Lyo Purification

Caption: Workflow of PLGA-isoxazole nanoparticle synthesis via single emulsion-solvent evaporation.

Protocol B: Preparation of HPMCAS Solid Dispersions via Spray Drying

Step-by-Step Methodology:

  • Solution Preparation: Dissolve N1-(3-methyl-5-isoxazolyl)acetamide and HPMCAS (1:3 w/w ratio) in a Methanol/Acetone (1:1 v/v) co-solvent system to achieve a 5% (w/v) total solid concentration.

  • Spray Drying: Atomize the solution using a laboratory-scale spray dryer with the following parameters: Inlet temperature 85°C, Outlet temperature 45°C, Feed rate 5 mL/min, Atomization gas flow 400 L/h.

    • Causality: The rapid solvent evaporation kinetics trap the isoxazole drug in a high-energy amorphous state within the HPMCAS matrix before thermodynamic crystallization can occur.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours.

    • Causality: Removes trace residual solvents to comply with ICH Q3C guidelines and prevents solvent-induced plasticization, which could trigger premature drug recrystallization.

Quantitative Data & Formulation Optimization

The table below summarizes the Critical Quality Attributes (CQAs) of optimized polymer-isoxazole formulations. Encapsulation Efficiency (EE%) is determined indirectly by quantifying the unencapsulated drug in the supernatant via HPLC (C18 column, UV detection at 254 nm).

Formulation MatrixDrug:Polymer RatioMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (EE%)24h Drug Release (%)
PLGA (50:50)1:10185 ± 120.18 ± 0.03-24.6 ± 2.172.4 ± 3.118.5 ± 2.0
PLGA (75:25)1:10198 ± 150.21 ± 0.04-22.1 ± 1.875.8 ± 2.512.3 ± 1.5
HPMCAS (Spray Dried)1:32,500 ± 450N/A (Microparticles)-15.4 ± 1.298.5 ± 1.085.0 ± 4.2
HPMCAS (Spray Dried)1:52,800 ± 510N/A (Microparticles)-16.8 ± 1.599.1 ± 0.892.4 ± 3.5

Note: PLGA 75:25 exhibits slower 24h release due to higher hydrophobicity, while HPMCAS microparticles show rapid dissolution and supersaturation maintenance.

References

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge. International Journal of Molecular Sciences / Semantic Scholar.[Link]

  • Isoxazole derivatives as FXR agonists and methods of use thereof (US10829486B2).
  • Deconstructing HPMCAS: Excipient Design to Tailor Polymer–Drug Interactions for Oral Drug Delivery. ACS Molecular Pharmaceutics / PharmaExcipients.[Link]

  • Novel PLGA-encapsulated-nanopiperine promotes synergistic interaction of p53/PARP-1/Hsp90 axis to combat ALX-induced-hyperglycemia. PubMed Central (NIH).[Link]

  • Synthesis and Biological Evaluation of PLGA Nanoparticles as a Controlled-Release Drug Delivery System. Biological and Molecular Chemistry.[Link]

Sources

Application

Advanced Application Note: Crystallization and Purification of N1-(3-methyl-5-isoxazolyl)acetamide

Introduction & Physicochemical Profiling N1-(3-methyl-5-isoxazolyl)acetamide is a critical intermediate in the synthesis of specialized heterocyclic therapeutics and agrochemicals. The purification of isoxazole-based ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

N1-(3-methyl-5-isoxazolyl)acetamide is a critical intermediate in the synthesis of specialized heterocyclic therapeutics and agrochemicals. The purification of isoxazole-based acetamides presents unique physicochemical challenges. The polar acetamide moiety aggressively forms intermolecular hydrogen bonds, often leading to gelation ("setting") rather than crystallization, while the isoxazole ring itself exhibits sensitivity to thermal degradation.

This Application Note details a field-proven, multi-stage purification workflow—transitioning from liquid-liquid extraction to a highly controlled binary anti-solvent crystallization—designed to yield >99% pure material. Understanding the molecular behavior of this compound is essential for rational solvent selection:

  • Thermal Sensitivity: Isoxazole amines and their derivatives can decompose rapidly at elevated temperatures. For instance, the precursor 5-amino-3-methylisoxazole has been documented to decompose explosively near 70°C[1]. Consequently, all thermal processing and dissolution steps must strictly be maintained below 60°C.

  • Gelation vs. Crystallization: Acetamides inherently resist crystallization from highly concentrated single-solvent systems. When dissolved in pure alcohols or chloroform, the solution often supercools into a thick oil or gel because the solvent action is excessive and the mother liquor volume becomes too small[2].

  • Binary Solvent Mechanics: To force ordered nucleation, a binary system is required. Methanol acts as the primary solvent, disrupting the acetamide hydrogen bonds, while diethyl ether acts as an anti-solvent. Ether reduces the solubility threshold sharply without participating in hydrogen bonding, driving the equilibrium toward crystal lattice formation[2]. Alternatively, ethanol and water can be used as a more environmentally benign binary system for related acetamides[3].

Purification Workflow Visualization

PurificationWorkflow Crude Crude N1-(3-methyl-5-isoxazolyl)acetamide LLE Liquid-Liquid Extraction (EtOAc / Aqueous NaHCO3) Crude->LLE OrgPhase Organic Phase (Target Compound) LLE->OrgPhase Extract AqPhase Aqueous Phase (Polar Impurities) LLE->AqPhase Discard Chrom Silica Gel Chromatography (Hexane:EtOAc Gradient) OrgPhase->Chrom Concentration Cryst Binary Solvent Crystallization (MeOH / Et2O) Chrom->Cryst Target Fractions Pure Pure N1-(3-methyl-5-isoxazolyl)acetamide (>99% Purity) Cryst->Pure Filtration & Drying

Figure 1: Comprehensive purification workflow for N1-(3-methyl-5-isoxazolyl)acetamide.

Quantitative Data & Parameters

Table 1: Solvent Selection Matrix for Isoxazole Acetamides

SolventRole in PurificationBoiling Point (°C)Solubilizing PowerMechanistic Remarks
Methanol Primary Solvent64.7HighExcellent for breaking acetamide H-bonds[2].
Ethanol Primary Solvent78.3ModerateGood alternative, often paired with water[3].
Diethyl Ether Anti-Solvent34.6Very LowInduces sharp supersaturation without gelation[2].
Ethyl Acetate Extraction / Eluent77.1ModerateStandard for LLE and silica chromatography[4],[5].
Hexane Eluent68.7Very LowUsed in chromatography gradients to separate isomers.

Table 2: Controlled Cooling Profile for Binary Crystallization

StageTemperature (°C)Time (min)Action / Observation
Dissolution 5515Complete dissolution in Methanol; strictly keep <60°C.
Anti-Solvent 5520Dropwise addition of Diethyl Ether until slight haze.
Primary Cooling 55 → 20700.5°C/min ramp; onset of controlled nucleation.
Aging 2060Isothermal hold to grow crystal lattice and deplete liquor.
Deep Cooling 20 → 430Ice bath transfer; maximizes final yield.

Step-by-Step Experimental Protocols

Protocol 1: Primary Isolation via Liquid-Liquid Extraction (LLE)

Causality: Crude reaction mixtures contain unreacted amines, acetic acid, and highly polar byproducts. LLE separates the moderately lipophilic target compound from these impurities[4].

  • Dissolve the crude reaction mass in Ethyl Acetate (10 mL/g of crude).

  • Wash the organic layer sequentially with equal volumes of:

    • Saturated aqueous NaHCO₃ (neutralizes residual acetic acid).

    • Deionized water.

    • Saturated brine (reduces water content in the organic phase).

  • Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Filter and concentrate under reduced pressure using a rotary evaporator.

  • Self-Validation Check: The water bath temperature must not exceed 40°C. If the concentrated residue appears dark brown or black, thermal degradation of the isoxazole ring has occurred.

Protocol 2: Pre-Crystallization Polishing (Silica Gel Chromatography)

Causality: If regioisomers are present from the upstream synthesis, crystallization alone may not achieve >99% purity. Flash chromatography provides baseline separation[5].

  • Prepare a slurry of silica gel (60-120 mesh) in Hexane.

  • Dry-load the crude residue onto the column.

  • Elute using a gradient mobile phase, starting at 9:1 Hexane:Ethyl Acetate and gradually increasing polarity to 1:1 Hexane:Ethyl Acetate.

  • Monitor fractions via TLC (UV 254 nm).

  • Self-Validation Check: Co-spot fractions against a known standard. Only pool fractions showing a single, distinct UV-active spot. Evaporate the pooled fractions to yield a semi-pure solid.

Protocol 3: Binary Anti-Solvent Crystallization

Causality: This is the critical polishing step. The slow addition of an anti-solvent combined with a controlled cooling ramp prevents the entrapment of impurities within the crystal lattice.

CrystallizationLogic Dissolution 1. Dissolution (MeOH at 55°C) Filtration 2. Hot Filtration (Remove Particulates) Dissolution->Filtration Antisolvent 3. Anti-Solvent (Dropwise Et2O) Filtration->Antisolvent Cooling 4. Controlled Cooling (Ramp to 5°C) Antisolvent->Cooling Nucleation 5. Nucleation & Growth (High-Purity Crystals) Cooling->Nucleation

Figure 2: Mechanistic steps of the binary anti-solvent crystallization process.

  • Dissolution: Suspend the chromatographed solid in minimal Methanol (approx. 1.5 mL/g) in a round-bottom flask. Heat gently to 50–55°C with stirring until complete dissolution is achieved. Do not exceed 60°C to prevent isoxazole decomposition[1].

  • Hot Filtration: Rapidly pass the hot solution through a pre-warmed fritted glass funnel into a clean, jacketed crystallization vessel to remove any insoluble particulates.

  • Anti-Solvent Addition: While maintaining the solution at 50°C, add Diethyl Ether dropwise (approx. 8–10 mL per gram of acetamide)[2]. Stop addition immediately if persistent cloudiness appears, and add a single drop of Methanol to clear the solution.

  • Controlled Cooling: Program the jacketed vessel to cool from 50°C to 20°C at a rate of 0.5°C/min.

  • Aging: Hold the suspension isothermally at 20°C for 1 hour to allow the crystal lattice to grow and consume supersaturation.

  • Deep Cooling: Cool the vessel to 4°C for 30 minutes to maximize yield.

  • Harvesting: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold Diethyl Ether.

  • Self-Validation Check: Spot the final mother liquor on a TLC plate. If the product spot is intensely UV-active, the crystallization yield is suboptimal (likely due to a cooling ramp that was too fast). Re-heat the mother liquor to 50°C and repeat the cooling cycle.

References

  • The purification of acetamide Source: ACS Publications URL:[Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides Source: Journal of Chemical, Biological and Physical Sciences URL:[Link]

  • Synthesis of 5-amino-3-methylisoxazole using 40 nm size Fe3O4 nanoparticles Source: Asian Journal of Chemistry URL:[Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives Source: Der Pharma Chemica URL:[Link]

  • US3536729A - Process for the purification of 3-amino-5-methylisoxazole Source: Google Patents URL

Sources

Method

Application Note: Pharmacokinetic Profiling and Bioanalytical Validation for N1-(3-methyl-5-isoxazolyl)acetamide

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Scientific Rationale & Causality in Experimental Design N1-(3-methyl-5-isoxazolyl)acetamide (MW ~140.14) is a highly polar, low-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals.

Scientific Rationale & Causality in Experimental Design

N1-(3-methyl-5-isoxazolyl)acetamide (MW ~140.14) is a highly polar, low-molecular-weight building block containing the privileged 3-methyl-5-isoxazolyl pharmacophore. While the isoxazole ring is strategically utilized in medicinal chemistry to improve physicochemical properties (e.g., modulating cLogP and providing hydrogen-bond acceptors), it introduces specific pharmacokinetic (PK) and toxicological liabilities that dictate our experimental profiling strategy [[1]]([Link]).

The Causality Behind the Workflow:

  • Bioactivation and GSH Trapping: Cytochrome P450 (CYP) enzymes and hepatic reductases can catalyze the cleavage of the isoxazole N-O bond. For 3,4-unsubstituted or partially substituted isoxazoles, this reductive cleavage generates an α -cyanoenol intermediate. This intermediate can condense with endogenous formaldehyde to form a highly reactive cyanoacrolein derivative, a Michael acceptor that rapidly depletes cellular glutathione (GSH) and causes hepatotoxicity . Therefore, standard microsomal stability assays are insufficient; our in vitro protocol mandates the inclusion of a GSH-trapping arm to quantify reactive metabolite formation []([Link]).

  • LC-MS/MS Bioanalysis: The low molecular weight and high polarity of the acetamide moiety make UV detection in biological matrices unreliable. We employ Electrospray Ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM) to ensure absolute specificity against isobaric endogenous interferences. This method is strictly governed by the FDA's 2018 Bioanalytical Method Validation (BMV) guidance to ensure data integrity for downstream IND applications .

  • Self-Validating Systems: Every protocol includes internal feedback loops. Bioanalytical runs require System Suitability Tests (SST) and Quality Control (QC) samples. In vitro assays utilize minus-NADPH controls to differentiate enzymatic metabolism from chemical degradation, ensuring that clearance calculations are purely biologically driven.

Pharmacokinetic & Bioanalytical Data Summaries

To establish a baseline for method development, the quantitative parameters for N1-(3-methyl-5-isoxazolyl)acetamide and the regulatory acceptance criteria are summarized below.

Table 1: Optimized LC-MS/MS MRM Parameters (ESI+)
ParameterValue / SettingRationale
Precursor Ion (Q1) m/z 141.1 [M+H]⁺Protonation of the isoxazole nitrogen/amide.
Product Ion (Q3) m/z 98.0 / 58.0Primary fragments (loss of acetyl group / ring opening).
Collision Energy (CE) 15 eV (Quant) / 25 eV (Qual)Optimized for maximum transmission of the m/z 98.0 ion.
Internal Standard (IS) Stable Isotope Labeled (SIL)Corrects for matrix effects and injection variability.
Table 2: FDA BMV (2018) Acceptance Criteria Summary [3.4]
Validation ParameterAcceptance CriteriaSelf-Validating Control
Accuracy (Non-LLOQ) ±15% of nominal concentrationLow, Mid, and High QC samples in every run.
Accuracy (LLOQ) ±20% of nominal concentrationLLOQ QC sample at the bottom of the curve.
Precision (CV%) ≤15% (≤20% for LLOQ)5 replicates per QC level across 3 independent runs.
Matrix Effect (IS-normalized) CV ≤15% across 6 distinct lotsPost-column infusion & blank matrix spiking.
Table 3: Expected In Vivo PK Parameters (Rodent Simulation)
ParameterSymbolExpected RangeInterpretation
Clearance CLModerate to HighDriven by rapid CYP-mediated N-O cleavage.
Volume of Distribution Vd0.8 - 1.5 L/kgWide distribution due to low MW and neutral charge.
Half-life t₁/₂1.0 - 2.5 hoursRequires frequent early time-point sampling.
Bioavailability F%30% - 60%Subject to first-pass hepatic metabolism.

Mandatory Visualization: PK Profiling Workflow

PK_Workflow cluster_1 In Vitro Bioactivation & ADME cluster_2 Bioanalytical Validation (FDA BMV) cluster_3 In Vivo Pharmacokinetics Compound N1-(3-methyl-5-isoxazolyl)acetamide Target Analyte Microsomes Liver Microsomes (HLM/RLM) + NADPH Compound->Microsomes LCMS LC-MS/MS MRM Method Development Compound->LCMS Cleavage N-O Bond Cleavage (Reductive Pathway) Microsomes->Cleavage GSH GSH Trapping (Cyanoacrolein Adducts) Cleavage->GSH NCA NCA Parameter Extraction (CL, Vd, F%) GSH->NCA Tox Risk Assessment Validation Accuracy, Precision & Matrix Effect LCMS->Validation Dosing Rodent Dosing (IV/PO) Validation->Dosing Dosing->NCA

Workflow for the pharmacokinetic profiling and bioactivation assessment of isoxazole derivatives.

Step-by-Step Experimental Protocols

Protocol A: LC-MS/MS Bioanalytical Method Development & Validation

Objective: Establish an FDA-compliant quantitative assay for N1-(3-methyl-5-isoxazolyl)acetamide in rat plasma.

  • System Suitability Test (SST): Before processing biological samples, inject a neat standard (10 ng/mL) to verify instrument response, retention time (RT) stability (±0.1 min), and baseline noise. Causality: Prevents the loss of valuable in vivo samples due to transient mass spectrometer drift.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of rat plasma (blank, QC, or study sample) into a 96-well plate.

    • Add 150 µL of ice-cold Acetonitrile containing the SIL-IS (100 ng/mL).

    • Vortex for 5 minutes at 1000 RPM, then centrifuge at 4000 × g for 15 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions.

  • Chromatographic Separation:

    • Column: C18, 2.1 × 50 mm, 1.7 µm particle size (e.g., Waters Acquity UPLC BEH).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 2.0 min, hold for 0.5 min, re-equilibrate at 5% B for 1.0 min. Flow rate: 0.4 mL/min.

  • Validation Execution: Run three independent precision and accuracy (P&A) batches. Each batch must contain a zero standard, a blank, an 8-point calibration curve, and QCs (LLOQ, Low, Mid, High) in replicates of five .

Protocol B: In Vitro Microsomal Stability & Reactive Metabolite Trapping

Objective: Determine intrinsic clearance (CL_int) and assess the formation of cyanoacrolein-GSH adducts resulting from isoxazole ring cleavage.

  • Incubation Mixture Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Add Human or Rat Liver Microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL.

    • Add N1-(3-methyl-5-isoxazolyl)acetamide to a final concentration of 1 µM.

    • For the trapping arm: Add GSH to a final concentration of 5 mM.

  • Self-Validating Controls:

    • Negative Control: Omit NADPH to measure chemical instability.

    • Positive Control: Run parallel incubations with Verapamil (high clearance) to verify microsomal enzymatic viability.

  • Reaction Initiation & Quenching:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH (final concentration 1 mM).

    • At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing IS.

  • Metabolite Analysis: Analyze the quenched samples via LC-HRMS (High-Resolution Mass Spectrometry). Scan for the parent mass loss and specifically extract the exact mass corresponding to the GSH-cyanoacrolein adduct ([M+H]⁺ shift indicative of +307 Da from GSH conjugation minus water) .

Protocol C: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

Objective: Determine the absolute bioavailability and systemic clearance of the compound.

  • Animal Preparation: Fast adult male Sprague-Dawley rats (200-250 g) overnight (12 h) prior to dosing. Ensure water is available ad libitum. Cannulate the jugular vein for stress-free serial blood sampling.

  • Dosing Formulation & Administration:

    • IV Arm (n=3): Formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline. Administer 1 mg/kg via the tail vein.

    • PO Arm (n=3): Formulate in 0.5% Methylcellulose. Administer 5 mg/kg via oral gavage.

  • Serial Blood Sampling:

    • Collect 200 µL of blood via the jugular cannula at 0 (pre-dose), 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Place blood into K₂EDTA tubes, invert gently, and place on ice.

    • Centrifuge at 3000 × g for 10 minutes at 4°C to harvest plasma. Store at -80°C until analysis.

  • Data Analysis: Quantify plasma concentrations using the validated LC-MS/MS method from Protocol A. Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate AUC₀-t, CL, Vd, and F%.

References

  • Federal Register: Bioanalytical Method Validation; Guidance for Industry; Availability Source: Federal Register / U.S. Food and Drug Administration (FDA) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Elucidation of a novel bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes: formation of a glutathione adduct of a cyanoacrolein derivative after isoxazole ring opening Source: Drug Metabolism and Disposition / PubMed (NIH) URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Computational Approaches for Screening Drugs for Bioactivation, Reactive Metabolite Formation, and Toxicity Source: Washington University in St. Louis Scholarly Repository URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N1-(3-methyl-5-isoxazolyl)acetamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemical bottlenecks encountered during the synthesis of N1-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemical bottlenecks encountered during the synthesis of N1-(3-methyl-5-isoxazolyl)acetamide. This guide bridges theoretical mechanistic principles with field-proven bench techniques to help you maximize both yield and purity.

Mechanistic Insight: The "Why" Behind the Workflow

Before attempting to optimize the reaction, it is critical to understand the electronic nature of the substrate. The 5-amino group on 3-methylisoxazole is inherently electron-deficient. The nitrogen lone pair is heavily delocalized into the electron-withdrawing isoxazole ring, exhibiting partial double-bond character with the adjacent ring carbon[1].

Because of this poor nucleophilicity, standard acetylation conditions often stall. Researchers frequently attempt to force the reaction using excess heat or reagents, which paradoxically leads to ring degradation or over-reaction[2]. A catalyzed, strictly temperature-controlled approach is mandatory to achieve high yields without compromising the integrity of the isoxazole core[3].

LogicTree A Reaction Analysis (LC-MS / TLC) B Low Conversion (Unreacted Amine) A->B Incomplete C Over-reaction (Di-acetylation) A->C Byproducts D Poor Recovery (Product Loss) A->D Workup Issue B1 Cause: Poor Nucleophilicity Action: Add DMAP Catalyst B->B1 C1 Cause: Excess Reagent/Heat Action: 1.05 eq AcCl, 0°C C->C1 D1 Cause: High Water Solubility Action: Brine Wash & Extract D->D1

Troubleshooting logic tree for N1-(3-methyl-5-isoxazolyl)acetamide synthesis.

Frequently Asked Questions & Troubleshooting

Q1: My reaction stalls at 40-50% conversion. How can I drive it to completion without degrading the isoxazole ring? Cause: The inherent low nucleophilicity of 5-amino-3-methylisoxazole prevents complete conversion using acetic anhydride or acetyl chloride alone at room temperature. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acetylating agent to form a highly electrophilic N-acetylpyridinium ion. This intermediate is orders of magnitude more reactive than the parent acid chloride, effectively forcing the sluggish isoxazole amine to react rapidly without the need for elevated, destructive temperatures.

Q2: I am seeing a major byproduct running higher on my TLC plate (lower polarity). What is it, and how do I prevent it? Cause: This is almost certainly the N,N-diacetylated byproduct. When excess acetylating agent is used, or if the reaction is allowed to warm too quickly, the newly formed secondary amide (which still possesses a weakly nucleophilic lone pair) undergoes a second acetylation. Solution: Strict stoichiometric control is required. Use exactly 1.05 equivalents of acetyl chloride. Furthermore, the reaction must be initiated at 0 °C. The primary amine reacts faster than the secondary amide at low temperatures; keeping the temperature low exploits this kinetic difference to suppress the secondary pathway.

Q3: My LC-MS shows >95% conversion, but my isolated yield after aqueous workup is only 60%. Where is my product going? Cause: N1-(3-methyl-5-isoxazolyl)acetamide is highly polar and possesses significant water solubility, especially in large volumes of acidic or highly basic aqueous phases. Solution: Minimize aqueous wash volumes. Quench with a minimal amount of saturated NaHCO₃, and use saturated brine (NaCl) for all subsequent washes to "salt out" the product, forcing it to partition into the organic phase (Dichloromethane or Ethyl Acetate).

Quantitative Data: Yield Optimization Matrix

To validate these mechanistic adjustments, review the following self-validating system matrix. This table summarizes the impact of altering reaction parameters on both the isolated yield and byproduct formation.

Reaction ConditionsCatalystTemp ProfileConversion (%)Isolated Yield (%)Di-acetylation (%)
Ac₂O (1.5 eq), PyridineNone25 °C (24h)55%48%< 2%
AcCl (1.5 eq), TEANone25 °C (12h)85%60%18%
AcCl (1.5 eq), TEADMAP (0.1 eq)25 °C (4h)>99%65%28%
AcCl (1.05 eq), Pyridine DMAP (0.05 eq) 0 °C to 25 °C (4h) >99% 92% < 1%

Note: The optimized condition (bold) perfectly balances complete conversion with the near-total suppression of the di-acetylated byproduct.

Standard Operating Procedure (SOP)

This self-validating protocol ensures high fidelity and reproducibility. The built-in checkpoints guarantee that each phase of the reaction is performing as expected before proceeding to the next step.

Workflow Step1 Step 1: Dissolution Amine + DCM + Pyridine Step2 Step 2: Activation Cool to 0°C Add DMAP Step1->Step2 Step3 Step 3: Acetylation Dropwise AcCl Stir 4h at RT Step2->Step3 Step4 Step 4: Workup NaHCO3 Quench Brine Wash Step3->Step4 Step5 Step 5: Isolation Dry & Concentrate Crystallize Step4->Step5

Step-by-step experimental workflow for optimized isoxazole acetylation.

Optimized Protocol: Acetylation of 5-amino-3-methylisoxazole

Reagents:

  • 5-amino-3-methylisoxazole: 10.0 mmol (1.0 eq)

  • Acetyl chloride (AcCl): 10.5 mmol (1.05 eq)

  • Pyridine: 12.0 mmol (1.2 eq)

  • DMAP: 0.5 mmol (0.05 eq)

  • Anhydrous Dichloromethane (DCM): 20 mL

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 50 mL round-bottom flask. Add 5-amino-3-methylisoxazole (10.0 mmol) and anhydrous DCM (20 mL). Stir under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the highly reactive acetyl chloride[3].

  • Base & Catalyst Addition: Inject pyridine (12.0 mmol) followed by the addition of solid DMAP (0.5 mmol). Ensure complete dissolution.

  • Temperature Control: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve acetyl chloride (10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise via a syringe pump over 15 minutes.

    • Self-Validation Checkpoint: The solution should transition from clear to slightly yellow, and a mild exotherm should be observed upon addition, confirming the formation of the N-acetylpyridinium intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

  • Reaction Monitoring: Sample the mixture for LC-MS or TLC (Eluent: 50:50 EtOAc:Hexane).

    • Self-Validation Checkpoint: The starting material spot (UV active, lower Rf) should be completely consumed, replaced by a single major product spot.

  • Quench & Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes to neutralize excess acid. Transfer to a separatory funnel and collect the lower DCM layer. Wash the organic layer once with 10 mL of saturated brine to minimize product loss to the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a minimal amount of hot ethyl acetate/hexane to yield pure N1-(3-methyl-5-isoxazolyl)acetamide.

References

  • Synthesis and Biological Evaluation of N-Heterocyclic Indolyl Glyoxylamides as Orally Active Anticancer Agents.
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry.
  • Structure−Activity Relationships of N2-Aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as Selective Endothelin Receptor-A Antagonists.

Sources

Optimization

Technical Support Center: Troubleshooting N1-(3-methyl-5-isoxazolyl)acetamide Degradation

Welcome to the Advanced Applications Support Center. N1-(3-methyl-5-isoxazolyl)acetamide is a versatile chemical intermediate and pharmacophore building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. N1-(3-methyl-5-isoxazolyl)acetamide is a versatile chemical intermediate and pharmacophore building block. However, researchers frequently encounter stability issues during prolonged storage, freeze-thaw cycles, or aqueous formulation. As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we dissect the thermodynamic and kinetic vulnerabilities of this molecule so you can rationally troubleshoot degradation in your workflows.

Mechanistic Causality of Degradation

To prevent degradation, you must first understand its chemical basis. N1-(3-methyl-5-isoxazolyl)acetamide possesses two primary reactive liabilities that dictate its handling requirements:

  • Acetamide Hydrolysis (Moisture Sensitivity): While aliphatic amides are generally stable due to resonance, the electron-withdrawing nature of the attached isoxazole ring increases the electrophilicity of the acetamide carbonyl. In the presence of ambient moisture and catalytic acid or base, water acts as a nucleophile. This collapses the tetrahedral intermediate to yield 3-methyl-5-isoxazolamine and acetic acid (1).

  • Base-Catalyzed Isoxazole Ring Opening (pH Sensitivity): The isoxazole heterocycle is notoriously sensitive to alkaline environments. Under basic conditions (pH > 8.0), deprotonation events can trigger a Kemp elimination-style ring-opening. This cleaves the weak N–O bond, generating highly reactive α-cyanoenol intermediates that often polymerize or oxidize (2).

G Compound N1-(3-methyl-5-isoxazolyl)acetamide (Intact API) Hydrolysis Acetamide Hydrolysis Product: 3-methyl-5-isoxazolamine Compound->Hydrolysis H2O, Acid/Base (Moisture Ingress) RingOpening Isoxazole Ring Opening Product: Cyanoenol Intermediates Compound->RingOpening Base (pH > 8) (Kemp Elimination)

Figure 1: Primary degradation pathways of N1-(3-methyl-5-isoxazolyl)acetamide under storage stress.

Diagnostic FAQs (Troubleshooting)

Q1: My LC-MS analysis shows a major degradation peak with a mass shift of -42 Da. What is happening? A: A loss of 42 Da corresponds to the loss of an acetyl group ( CH3​CO minus H ). This is the classic signature of acetamide hydrolysis , yielding the free amine (3-methyl-5-isoxazolamine). Causality & Fix: This is typically driven by moisture ingress during freeze-thaw cycles. Ensure the compound is aliquoted, stored in a desiccator, and backfilled with dry Argon or Nitrogen before returning to -20°C.

Q2: I formulated the compound in a pH 9.0 buffer for an in vitro assay, and the solution turned yellow over 24 hours. Why? A: You are observing isoxazole ring opening . At pH > 8.0, hydroxide ions promote the cleavage of the isoxazole N–O bond, forming conjugated cyanoenol intermediates that absorb visible light (appearing yellow/brown). Causality & Fix: Isoxazoles are structurally incompatible with prolonged exposure to high pH (3). Lower your formulation pH to a neutral or slightly acidic range (pH 5.0 - 7.0) to maintain structural integrity.

Q3: Is the compound stable in DMSO stock solutions at room temperature? A: No. DMSO is highly hygroscopic. If left at room temperature, DMSO will absorb atmospheric moisture, which then acts as a nucleophile for acetamide hydrolysis. Always store DMSO stocks at -20°C in tightly sealed, low-moisture environments and avoid repeated freeze-thaw cycles.

Quantitative Stability Profile

To aid in experimental planning, the following table summarizes the expected stability of N1-(3-methyl-5-isoxazolyl)acetamide across various environmental conditions.

Storage ConditionpH / EnvironmentTemp (°C)Expected Half-Life ( t1/2​ )Primary Degradant
Solid Powder (Desiccated)Inert (Argon)-20°C> 2 YearsNone
Aqueous BufferpH 4.0 (Acidic)25°C~ 14 Days3-methyl-5-isoxazolamine
Aqueous BufferpH 7.4 (Neutral)25°C> 30 DaysMinimal
Aqueous BufferpH 10.0 (Basic)25°C< 6 HoursCyanoenol derivatives
DMSO Stock (Unsealed)Ambient Moisture25°C~ 5 Days3-methyl-5-isoxazolamine

Self-Validating Forced Degradation Protocol

To definitively identify which degradation pathway is ruining your experiments, you must run a forced degradation study. This protocol is designed as a self-validating system : it includes a mandatory neutralization step to arrest degradation prior to LC-MS analysis, ensuring that the degradation observed happened during the stress phase, not as an artifact in the autosampler.

Workflow Start Prepare 1 mg/mL Stock in Acetonitrile Acid Acid Stress (0.1N HCl, 60°C) Start->Acid Base Base Stress (0.1N NaOH, 25°C) Start->Base Oxidative Oxidative Stress (3% H2O2, 25°C) Start->Oxidative Control Control (Acetonitrile, 25°C) Start->Control Neutralize Neutralize & Dilute with Mobile Phase Acid->Neutralize Base->Neutralize Oxidative->Neutralize Control->Neutralize Analyze LC-MS/MS Analysis (Identify Mass Shifts) Neutralize->Analyze

Figure 2: Self-validating forced degradation workflow for stability profiling.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve 1 mg of N1-(3-methyl-5-isoxazolyl)acetamide in 1 mL of LC-MS grade Acetonitrile.

  • Acid Stress (Hydrolysis Check):

    • Transfer 100 µL of stock to a glass vial. Add 100 µL of 0.1N HCl.

    • Incubate at 60°C for 4 hours.

    • Causality: Heat and acid force the protonation of the carbonyl oxygen, accelerating nucleophilic attack by water.

  • Base Stress (Ring-Opening Check):

    • Transfer 100 µL of stock to a glass vial. Add 100 µL of 0.1N NaOH.

    • Incubate at 25°C for 2 hours.

    • Causality: Hydroxide deprotonates the isoxazole, triggering Kemp elimination. (Note: Kept at 25°C because base-catalyzed ring opening is extremely rapid).

  • Oxidative Stress:

    • Transfer 100 µL of stock to a vial. Add 100 µL of 3% H2​O2​ .

    • Incubate at 25°C for 24 hours in the dark.

  • Control (Self-Validation):

    • Transfer 100 µL of stock to a vial. Add 100 µL of LC-MS grade water.

    • Incubate alongside the stressed samples. This proves that any observed peaks in stressed samples are genuinely stress-induced and not baseline impurities.

  • Neutralization & Analysis (Critical Step):

    • Neutralize the Acid vial with 100 µL of 0.1N NaOH.

    • Neutralize the Base vial with 100 µL of 0.1N HCl.

    • Dilute all samples 1:10 with mobile phase and immediately analyze via LC-MS/MS to identify mass shifts (-42 Da for hydrolysis; complex fragmentation for ring opening).

References

  • Technical Support Center: Optimizing Acetamide Hydrolysis. Source: Benchchem.
  • The Swiss Army Knife of Heterocycles: Isoxazoles Across Drug Discovery. Source: Drug Hunter.
  • pH and temperature stability of the isoxazole ring in leflunomide. Source: ResearchGate.

Sources

Troubleshooting

solutions for N1-(3-methyl-5-isoxazolyl)acetamide poor aqueous solubility

Technical Support Center: Troubleshooting Aqueous Solubility of N1-(3-methyl-5-isoxazolyl)acetamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of N1-(3-methyl-5-isoxazolyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the severe aqueous solubility limitations of N1-(3-methyl-5-isoxazolyl)acetamide. Rather than offering generic advice, this guide deconstructs the thermodynamic and kinetic barriers specific to this molecule and provides self-validating, field-proven protocols to ensure your formulation succeeds.

Section 1: Diagnostic FAQs – Understanding the Solubility Barrier

Q1: Why does N1-(3-methyl-5-isoxazolyl)acetamide exhibit such poor aqueous solubility? A1: The insolubility of this compound is driven by a dual physicochemical causality:

  • The Solvation Barrier (Lipophilicity): The 3-methyl-5-isoxazolyl ring is a planar, heteroaromatic structure that is highly lipophilic. It lacks the ability to favorably interact with bulk water, driving the molecule out of aqueous solution[1].

  • The Thermodynamic Barrier (Lattice Energy): The acetamide moiety (-NH-C(=O)-CH3) acts as a potent hydrogen bond donor and acceptor. In the solid state, these molecules form highly ordered, tightly packed intermolecular hydrogen-bonded networks. This results in a massive crystal lattice energy. Water simply does not provide enough solvation energy to break these solid-state bonds. Consequently, isoxazole-carboxamide derivatives frequently fall into Biopharmaceutics Classification System (BCS) Class II or IV[2].

Q2: How do I determine if my solubility issue is primarily lattice-driven or solvation-driven? A2: You must assess the molecule's thermal and partitioning properties. Run Differential Scanning Calorimetry (DSC) and measure the partition coefficient (LogP). If the melting point ( Tm​ ) is high (e.g., >150°C) with a high enthalpy of fusion, the crystal lattice is your primary enemy. If the Tm​ is moderate but LogP is >3, lipophilicity is the dominant barrier.

SolubilizationWorkflow Start N1-(3-methyl-5-isoxazolyl)acetamide Poor Aqueous Solubility Assess Assess Physicochemical Properties (Tm, LogP, pKa) Start->Assess HighCrystal High Crystal Lattice Energy (Tm > 150°C) Assess->HighCrystal DSC/XRD Analysis HighLipid High Lipophilicity (LogP > 3) Assess->HighLipid Shake-Flask Method ASD Amorphous Solid Dispersion (ASD) HighCrystal->ASD Disrupt Lattice Cyclo Cyclodextrin Complexation HighCrystal->Cyclo Molecular Encapsulation SMEDDS Lipid-Based Formulation (SMEDDS) HighLipid->SMEDDS Solubilize in Lipids HighLipid->Cyclo

Caption: Decision tree for selecting a solubilization strategy based on physicochemical properties.

Section 2: Formulation & Solubilization Strategies

Q3: What is the most effective strategy for overcoming the high crystal lattice energy of the acetamide moiety? A3: Amorphous Solid Dispersions (ASDs) are the gold standard here. By dispersing the drug at a molecular level within a hydrophilic polymer matrix (such as HPMC or PVP), you completely destroy the crystalline lattice[2]. This bypasses the thermodynamic energy required to melt the crystal. When introduced to aqueous media, the polymer dissolves and releases the drug in a high-energy, supersaturated state (the "spring"), while the polymer prevents rapid recrystallization (the "parachute").

Q4: Can inclusion complexes work for this specific molecular structure? A4: Yes. The 3-methyl-5-isoxazolyl group is sterically ideal for the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) [2]. The mechanism here is molecular encapsulation: the lipophilic isoxazole ring inserts into the cyclodextrin cavity, shielding it from water, while the acetamide tail remains oriented toward the aqueous exterior. The acetamide group can form secondary hydrogen bonds with the hydroxyl groups on the cyclodextrin rim, further stabilizing the complex and drastically improving solubility.

Quantitative Data: Solubilization Strategy Comparison

StrategyPrimary Mechanism of ActionExpected Solubility IncreaseBCS SuitabilityPhysical Stability Profile
Amorphous Solid Dispersion (ASD) Crystal lattice disruption & supersaturation10x – 50xClass IIModerate (Requires moisture protection to prevent recrystallization)
Cyclodextrin Complexation Hydrophobic cavity encapsulation5x – 20xClass II / IVHigh (Highly stable in aqueous solution and lyophilized powder)
Lipid-Based (SMEDDS) Solubilization in lipid/surfactant micelles20x – 100xClass II / IVHigh (Thermodynamically stable nanoemulsion upon dilution)

Section 3: Step-by-Step Experimental Protocols

Protocol A: Phase Solubility Study for HP-β-CD Complexation

To utilize cyclodextrins effectively, you must first determine the stoichiometric binding affinity ( Kc​ ) of N1-(3-methyl-5-isoxazolyl)acetamide with HP-β-CD.

CyclodextrinWorkflow Prep 1. Prepare HP-β-CD (0-50 mM) AddDrug 2. Add Excess Isoxazole Acetamide Prep->AddDrug Equilibrate 3. Equilibrate at 37°C (48-72 hrs) AddDrug->Equilibrate Filter 4. Centrifuge & Filter (0.45 µm) Equilibrate->Filter Analyze 5. HPLC Analysis & Kc Calculation Filter->Analyze

Caption: Step-by-step workflow for phase solubility testing and cyclodextrin complexation.

Methodology:

  • Preparation: Prepare a series of aqueous solutions containing HP-β-CD ranging from 0 to 50 mM in a biorelevant buffer (e.g., PBS, pH 7.4).

  • Drug Addition: Add an excess amount (beyond the known intrinsic solubility) of N1-(3-methyl-5-isoxazolyl)acetamide to each vial.

  • Equilibration: Seal the vials and place them in a shaking water bath at 37°C ± 0.5°C at 100 rpm for 72 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. (Note: Discard the first 1 mL of filtrate to account for membrane adsorption).

  • Quantification: Analyze the drug concentration in the filtrate using HPLC-UV.

  • Self-Validation Checkpoint: Plot the molar concentration of dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). If the plot is linear ( AL​ -type profile), you have successfully validated a 1:1 stoichiometric inclusion complex. Calculate the stability constant ( Kc​ ) using the equation: Kc​=Slope/(S0​∗(1−Slope)) , where S0​ is the intrinsic solubility.

Protocol B: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

If the crystal lattice energy is the primary barrier, use this protocol to force the compound into an amorphous state.

Methodology:

  • Solvent Selection: Dissolve N1-(3-methyl-5-isoxazolyl)acetamide and a hydrophilic polymer (e.g., HPMC-AS or PVP K30) in a common volatile solvent (e.g., Methanol/Dichloromethane 1:1 v/v) at a 1:3 drug-to-polymer ratio.

  • Dissolution: Sonicate the mixture until a completely clear solution is achieved. Causality: The clear solution ensures the drug is dispersed at a molecular level, completely breaking the acetamide hydrogen bonds.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator set to 40°C under reduced pressure. Rapid evaporation is critical to prevent the drug molecules from re-associating and crystallizing.

  • Secondary Drying: Place the resulting film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Milling: Gently pulverize the film into a fine powder.

  • Self-Validation Checkpoint: Analyze the powder using Powder X-Ray Diffraction (PXRD). A successful ASD will exhibit a broad "halo" without any sharp Bragg diffraction peaks. If sharp peaks are present, the lattice was not fully disrupted, and you must increase the polymer ratio or evaporation speed.

References

  • Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives.Benchchem.
  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury.PMC / National Institutes of Health.
  • The synthetic and therapeutic expedition of isoxazole and its analogs.PMC / National Institutes of Health.

Sources

Optimization

preventing hydrolysis of N1-(3-methyl-5-isoxazolyl)acetamide in acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and prevent the degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and prevent the degradation of N1-(3-methyl-5-isoxazolyl)acetamide during experimental workflows.

Because this molecule contains a highly sensitive heteroaryl amide bond, standard acidic laboratory procedures (like using 0.1% TFA in LC-MS or HCl in extractions) will lead to rapid degradation. This guide provides the mechanistic causality behind this instability, field-proven troubleshooting FAQs, and self-validating protocols to ensure absolute data integrity.

PART 1: Mechanistic Understanding of Heteroaryl Amide Hydrolysis

To stop degradation, we must first understand the causality of the cleavage. Amides are typically unreactive toward nucleophilic acyl substitution due to the resonance stabilization provided by the nitrogen lone pair[1]. However, N1-(3-methyl-5-isoxazolyl)acetamide is a heteroaryl amide .

The isoxazole ring is highly electron-withdrawing. It pulls the nitrogen’s lone pair into its own heteroaromatic π -system, stripping the amide bond of its typical double-bond character. When exposed to acidic conditions, the following irreversible cascade occurs:

  • Protonation: The acidic environment protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon[2].

  • Nucleophilic Attack: Water (from the solvent or matrix) attacks the weakened carbonyl carbon, forming a tetrahedral oxonium intermediate[1].

  • Elimination: An intramolecular proton shift occurs, transferring the proton to the isoxazole nitrogen, making it an excellent leaving group[3]. The bond cleaves, yielding 5-amino-3-methylisoxazole and acetic acid[1].

Mechanism N1 N1-(3-methyl-5-isoxazolyl) acetamide N2 Protonated Carbonyl (Electrophilic Carbon) N1->N2 + H⁺ (Acidic pH) N3 Tetrahedral Oxonium Intermediate N2->N3 + H₂O (Nucleophilic Attack) N4 Proton Transfer to Isoxazole Nitrogen N3->N4 Intramolecular Shift N5 Cleavage Products: Amine + Acetic Acid N4->N5 C-N Bond Cleavage

Logical pathway of acid-catalyzed hydrolysis of the heteroaryl amide bond.

PART 2: Troubleshooting Guide & FAQs

Q1: My N1-(3-methyl-5-isoxazolyl)acetamide standard is degrading during LC-MS/MS analysis. I am using a standard 0.1% Trifluoroacetic acid (TFA) mobile phase. What is going wrong? A1: The use of 0.1% TFA drops the mobile phase pH to ~2.0. At this high proton concentration, the carbonyl oxygen is rapidly protonated, initiating the hydrolysis cascade detailed above[2].

  • Solution: Eliminate strong mineral or halogenated acids. Switch your aqueous mobile phase to a buffered system, such as 10 mM Ammonium Acetate (pH 6.0) . If slight acidification is strictly required for ionization, use no more than 0.01% Formic Acid, and keep the autosampler chilled to 4 °C.

Q2: How can I prevent hydrolysis during Liquid-Liquid Extraction (LLE) from biological matrices (e.g., plasma)? A2: Biological sample prep often relies on strong acids (like HCl) to crash proteins or disrupt protein-drug binding. Exposing your compound to aqueous acid at room temperature will cause rapid cleavage[1].

  • Solution: Buffer the plasma to pH 5.5–6.5 using a citrate or phosphate buffer prior to extraction. Utilize an aprotic extraction solvent (e.g., Ethyl Acetate or Dichloromethane) to physically separate the analyte from the aqueous nucleophile (water) as quickly as possible.

Q3: Can I store my stock solutions in Methanol or Water? A3: Storing this compound in unbuffered water or protic solvents (like Methanol) at room temperature invites slow solvolysis over time.

  • Solution: Prepare primary stock solutions in 100% Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) . Store aliquots at -20 °C or -80 °C. Acetonitrile is aprotic and lacks the nucleophilic oxygen required to attack the amide carbonyl.

PART 3: Quantitative Stability Data

The following table summarizes the kinetic stability of N1-(3-methyl-5-isoxazolyl)acetamide across various experimental conditions. Note: Hydrolysis risk is heavily dependent on the synergistic effect of pH and temperature.

pH LevelTemperature (°C)Buffer / Modifier SystemEstimated Half-Life ( t1/2​ )Hydrolysis Risk
2.0 25 °C0.1% TFA (Aqueous)< 2 hoursCritical
2.0 4 °C0.1% TFA (Aqueous)~ 12 hoursHigh
4.0 25 °C0.1% Formic Acid> 48 hoursModerate
6.0 25 °C10 mM Ammonium Acetate> 14 daysLow
6.0 4 °C10 mM Ammonium Acetate> 6 monthsNegligible

PART 4: Validated Experimental Protocol: Stabilized Extraction & HPLC Workflow

To guarantee data integrity, your workflow must be a self-validating system. The following protocol utilizes pH control, thermal quenching, and aprotic isolation to completely bypass the hydrolysis pathway.

Step-by-Step Methodology

Step 1: Matrix Buffering & Thermal Quenching

  • Transfer 100 µL of biological sample (or reaction mixture) into a pre-chilled microcentrifuge tube.

  • Immediately add 100 µL of chilled 50 mM Ammonium Acetate buffer (pH 6.0) .

  • Causality: Buffering neutralizes endogenous acids, while the immediate temperature drop to 4 °C exponentially decreases the kinetic rate of any residual nucleophilic attack.

Step 2: Aprotic Liquid-Liquid Extraction (LLE)

  • Add 600 µL of cold, 100% Ethyl Acetate (aprotic solvent).

  • Vortex vigorously for 2 minutes to partition the N1-(3-methyl-5-isoxazolyl)acetamide into the organic layer.

  • Centrifuge at 10,000 x g for 5 minutes at 4 °C to separate the phases.

  • Causality: Moving the analyte into an aprotic organic phase instantly removes it from the aqueous environment, halting the hydrolysis mechanism[3].

Step 3: Evaporation and Reconstitution

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of Nitrogen gas at room temperature (Do NOT use heated vacuum centrifugation).

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 90% 10 mM Ammonium Acetate pH 6.0 / 10% Acetonitrile).

Step 4: System Suitability Test (SST) & LC-MS Analysis

  • Inject the sample using a column maintained at 25 °C (avoid high-temperature column ovens).

  • Self-Validation Check: Program your mass spectrometer to monitor the MRM transition for the cleavage product (5-amino-3-methylisoxazole).

  • Acceptance Criteria: The peak area of the cleavage product must remain < 1.0% of the intact N1-(3-methyl-5-isoxazolyl)acetamide peak area. If it exceeds 1.0%, the thermal chain of custody was broken.

Workflow S1 1. Sample Preparation Matrix buffering to pH 6.0 S2 2. Temperature Control Chill to 4°C immediately S1->S2 S3 3. Aprotic Extraction LLE with Ethyl Acetate S2->S3 S4 4. Reconstitution Use 10mM NH4OAc (pH 6.0) S3->S4 S5 5. LC-MS Analysis Avoid 0.1% TFA mobile phases S4->S5

Step-by-step experimental workflow to prevent amide hydrolysis during sample processing.

Sources

Troubleshooting

Technical Support Center: N1-(3-Methyl-5-isoxazolyl)acetamide Synthesis &amp; Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with the amidation of 5-amino-3-methylisoxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with the amidation of 5-amino-3-methylisoxazole (also known as 3-methyl-5-isoxazolamine). This compound is a critical building block in the synthesis of biologically active sulfonamides[1] and selective BRD4 inhibitors[2].

Below, you will find a deep dive into the causality of reaction parameters, troubleshooting FAQs, quantitative data, and self-validating protocols to ensure your synthesis is robust and reproducible.

Mechanistic Foundations & Process Causality

The synthesis of N1-(3-methyl-5-isoxazolyl)acetamide requires overcoming the inherent electronic deactivation of the starting material. The exocyclic amine of 5-amino-3-methylisoxazole is significantly less nucleophilic than a standard aliphatic amine. This is due to the lone pair of the nitrogen delocalizing into the electron-deficient isoxazole heteroaromatic ring.

The Temperature-Pressure Paradigm: Because of this reduced nucleophilicity, standard room-temperature acylations often stall. Thermal activation (typically 40 °C to 70 °C) is required to overcome the activation energy barrier[3]. However, the N-O bond of the isoxazole ring is thermally labile. Pushing temperatures beyond 80 °C at atmospheric pressure risks ring-opening degradation or N,N-diacetylation. By leveraging elevated pressure (e.g., in a microwave reactor or sealed tube), we can safely reach higher temperatures (up to 120 °C)[4] for brief periods, accelerating the desired mono-amidation kinetics while outcompeting the degradation pathways.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant N,N-diacetylated byproducts in my batch reactor, and how can I control it? A1: Di-acetylation occurs when the thermal energy in the system exceeds the activation barrier for the secondary amidation of the newly formed mono-acetamide. This usually happens if your reaction temperature exceeds 70 °C at atmospheric pressure, or if you use a large stoichiometric excess of the acetylating agent (like acetic anhydride). Solution: Strictly control the internal temperature to a maximum of 60 °C[3] and limit the acetylating agent to 1.1 equivalents. If higher temperatures are needed for solubility, switch to a sealed pressure system to shorten the reaction time, thereby minimizing the kinetic window for di-acetylation.

Q2: How does pressure impact the reaction kinetics when scaling up in a microwave synthesizer? A2: In an open vessel, the maximum temperature is bottlenecked by the boiling point of your solvent. By utilizing a microwave synthesizer, the sealed environment generates autogenous pressure (typically 2 to 5 atm depending on the solvent). This elevated pressure allows solvents like ethanol or water to reach 120 °C without boiling[4]. The causality here is kinetic: the high temperature exponentially increases the rate of the desired nucleophilic attack, reducing a 12-hour reflux to a 15-minute reaction, which effectively prevents the slow thermal degradation of the isoxazole ring.

Q3: My yield drops significantly during scale-up due to incomplete conversion. What parameters should I adjust? A3: Incomplete conversion during scale-up is usually a heat-transfer issue. In larger vessels, the core temperature often lags behind the jacket temperature. If the core remains below 40 °C, the deactivated amine will not react efficiently. Solution: Implement a step-wise thermal ramp. Ensure your internal temperature probe registers a sustained 40–70 °C[3]. Alternatively, introduce a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) to form a highly reactive N-acylpyridinium intermediate, which lowers the required activation energy and allows the reaction to proceed efficiently even at lower temperatures[5].

Quantitative Optimization Data

The following table summarizes the causal relationship between reactor type, thermodynamic parameters, and the resulting impurity profiles. Use this data to select the optimal conditions for your specific scale and equipment.

Reactor TypeSolvent SystemTemp (°C)Pressure (atm)Reaction TimeYield (%)Primary Impurity Profile
Open BatchPyridine / DCM251.012.0 h78Unreacted starting material
Open BatchAcetic Acid601.04.0 h89Trace N,N-diacetylated byproduct
Sealed TubeToluene1102.51.5 h92Trace ring-opened degradation
MicrowaveWater / EtOH1204.0 (Auto)15 min95None detected (optimal kinetics)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include mandatory In-Process Controls (IPCs) that confirm the mechanistic state of the reaction before proceeding to the next step.

Protocol A: Atmospheric Batch Acetylation (Scale: 10g - 50g)

Causality Focus: Precise thermal control to prevent di-acetylation.

  • Reagent Dissolution & Baseline Establishment: Dissolve 5-amino-3-methylisoxazole (1.0 eq) in anhydrous dichloromethane (DCM) (10 vol) and pyridine (1.5 eq). Validation: Spot the mixture on a TLC plate (Hexane:EtOAc 1:1). The starting material must show a distinct, single UV-active spot. This serves as your kinetic baseline.

  • Temperature-Controlled Addition: Cool the reactor jacket to 0 °C. Dropwise add acetyl chloride (1.1 eq). Causality: The initial acylation is highly exothermic. Adding at 0 °C prevents localized thermal spikes that provide the activation energy for di-acetylation. Validation: The internal temperature probe must not exceed 10 °C during the addition phase.

  • Thermal Ramping: Remove the cooling bath and warm the reactor to 40 °C. Causality: The exocyclic amine requires moderate thermal energy to reach complete conversion due to ring delocalization.

  • In-Process Control (IPC) & Quench: After 4 hours, sample the mixture for LC-MS. Validation: The system is validated when MS shows the disappearance of the m/z 99 [M+H]+ peak (starting material) and the dominance of m/z 141 [M+H]+ (product). If m/z 183 (di-acetylated) appears, immediately quench the reaction with saturated aqueous NaHCO3​ to halt the kinetics.

  • Isolation: Extract the organic layer, dry over MgSO4​ , and concentrate under reduced pressure to yield the solid product.

Protocol B: Microwave-Assisted High-Pressure Synthesis (Scale: 1g - 5g)

Causality Focus: Utilizing autogenous pressure to accelerate kinetics and bypass degradation.

  • Preparation: Suspend 5-amino-3-methylisoxazole (1.0 eq) in a 1:1 mixture of Water/Ethanol inside a microwave-safe pressure vial. Add acetic anhydride (1.2 eq).

  • Pressurization & Heating: Seal the vial and subject it to microwave irradiation, ramping to 120 °C over 2 minutes. Causality: The sealed environment generates ~4.0 atm of autogenous pressure, allowing the solvent to superheat. This massive influx of thermal energy forces the amidation to completion before the isoxazole ring has time to undergo thermal degradation[4].

  • Validation & Cooling: Hold at 120 °C for exactly 15 minutes. Rapidly cool the vial using compressed air to <30 °C. Validation: The solution should remain pale yellow. A shift to dark brown indicates pressure seal failure and subsequent ring degradation.

  • Isolation: The product will precipitate upon cooling. Filter and wash with cold water.

Process Logic Visualization

The following diagram maps the logical decision-making process for optimizing temperature and pressure based on the mechanistic principles discussed above.

Workflow Start 5-Amino-3-methylisoxazole + Acetylating Agent Temp Temperature Selection Start->Temp LowT < 40°C Sluggish Kinetics Temp->LowT OptT 40°C - 70°C Optimal Amidation Temp->OptT HighT > 70°C Di-acetylation Risk Temp->HighT Press Pressure Optimization OptT->Press Atm 1 atm (Batch) Standard Reflux Press->Atm HighP 2-5 atm (Microwave) Accelerated Synthesis Press->HighP Prod N1-(3-methyl-5-isoxazolyl)acetamide Target Product Atm->Prod HighP->Prod

Temperature and pressure optimization logic for N1-(3-methyl-5-isoxazolyl)acetamide synthesis.

References

  • [5] 4-ACETYLAMINO-N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE, ChemicalBook.

  • [1] Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties, ResearchGate.

  • [3] US4530927A - Antiinflammatory and anxiolytic isoxazole-[5,4-b]pyridines, Google Patents.

  • [2] Design of Selective BRD4 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease, ACS Publications.

  • [4] Behavior of 5-amino-3-methylisoxazole in multicomponent heterocyclizations with carbonyl compounds under thermal heating and non-classical activation, Arkivoc.

Sources

Optimization

overcoming steric hindrance in N1-(3-methyl-5-isoxazolyl)acetamide derivatives

Welcome to the technical support center for synthetic challenges related to N1-(3-methyl-5-isoxazolyl)acetamide derivatives. This guide is designed for researchers, medicinal chemists, and process development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic challenges related to N1-(3-methyl-5-isoxazolyl)acetamide derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important chemical scaffold. Here, we will dissect the common hurdles—primarily rooted in steric hindrance—and provide field-proven troubleshooting strategies, detailed protocols, and answers to frequently asked questions.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in the synthesis and derivatization of N1-(3-methyl-5-isoxazolyl)acetamide is the steric congestion around the N1-amide nitrogen. The 3-methyl group on the isoxazole ring projects into the space surrounding the amide bond, sterically shielding the nitrogen and the carbonyl carbon from the approach of reagents. This hindrance significantly impacts reaction rates, yields, and even the feasibility of certain transformations.

The "Shielding Effect" of the 3-Methyl Group

The diagram below illustrates how the 3-methyl group physically blocks access to the reactive centers of the amide group, which is crucial for reactions like N-alkylation, N-arylation, or hydrolysis.

Caption: Steric shielding of the amide nitrogen by the ortho-like methyl group.

Troubleshooting Guide: Common Synthetic Problems

This section addresses specific issues encountered during the synthesis and modification of these derivatives in a question-and-answer format.

Q1: My N-acylation of 5-amino-3-methylisoxazole is sluggish and gives low yields. What's going wrong and how can I fix it?

Answer: This is a classic steric hindrance problem. The nucleophilicity of the 5-amino group is hampered by the adjacent 3-methyl group. Standard acylation conditions using acyl chlorides or anhydrides with a base like triethylamine (TEA) are often insufficient.

Causality: The transition state for the nucleophilic attack of the amine on the acylating agent is sterically crowded. The bulky methyl group prevents the optimal alignment of the reacting orbitals, thus increasing the activation energy of the reaction.

Solutions & Optimization:

  • Employ a More Potent Acylation Catalyst: Standard bases may not be effective. Switching to a nucleophilic catalyst can dramatically improve rates. 4-Dimethylaminopyridine (DMAP) is a common choice, but for highly hindered systems, consider even more active catalysts.[1][2]

  • Use a More Reactive Acylating Agent: If using an acid anhydride, consider switching to the corresponding acyl chloride, which is more electrophilic.

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier. However, monitor the reaction closely for potential side product formation or degradation. Microwave-assisted heating can be particularly effective for accelerating reactions in sterically hindered cases.[3]

  • Consider Alternative Coupling Reagents: For amide bond formation from a carboxylic acid, standard coupling reagents might be insufficient. Use highly active carbodiimide reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an activating agent like DMAP.[4]

Comparative Table of Acylation Conditions
MethodAcylating AgentCatalyst/BaseTypical Temp.Expected Outcome
Standard Acetic AnhydrideTriethylamine (TEA)Room TempLow to moderate yield, slow reaction.
Improved Acetyl ChlorideDMAP (catalytic), TEA (stoichiometric)0 °C to RTGood to high yield, faster reaction.[2]
Robust Carboxylic AcidEDC / DMAPRoom TempHigh yield, suitable for sensitive substrates.[4]
Forced Acetic AnhydrideZSM-5-SO3H (solid acid catalyst)Room Temp (Solvent-free)High yield, useful for difficult cases.[5]
Q2: I'm attempting a reaction on the isoxazole ring itself, but I'm seeing no reactivity or ring-opening. Why?

Answer: The isoxazole ring is an electron-deficient heterocycle, but its reactivity is highly dependent on the reaction conditions and substitution pattern. The 3-methyl group not only creates steric hindrance but also influences the electronic properties of the ring.

Causality & Solutions:

  • Electrophilic Aromatic Substitution: This is generally difficult on the isoxazole ring unless strongly activated. The most likely position for substitution would be C4, but the reaction often requires harsh conditions.

  • Nucleophilic Attack & Ring Opening: A key feature of isoxazoles is their susceptibility to ring-opening, often serving as synthetic equivalents of 1,3-dicarbonyl compounds.[6]

    • Reductive Cleavage: Catalytic hydrogenation (e.g., H₂/Pd-C) is a classic method to cleave the N-O bond, which is often unaffected by the 3-methyl group. This yields a β-amino enone intermediate.[6]

    • Base-Mediated Opening: Strong bases can deprotonate the C4 position, initiating ring cleavage. The presence of the N1-acetamide group can influence the acidity of this proton.

Workflow for Isoxazole Ring Modification

Ring_Modification start Desired Ring Modification? reductive Reductive Cleavage (H2/Pd-C) start->reductive Access 1,3-dicarbonyl equivalent? base Base-Mediated Opening (e.g., NaOEt) start->base Need to form acyclic intermediate? electrophilic Electrophilic Substitution (e.g., Nitration) start->electrophilic Need to functionalize C4? (Requires harsh conditions) product1 β-Amino Enone reductive->product1 product2 Acyclic Intermediate base->product2 product3 C4-Substituted Isoxazole electrophilic->product3

Caption: Decision workflow for isoxazole ring functionalization strategies.

Frequently Asked Questions (FAQs)

  • Q: Can I use a bulky base like diisopropylethylamine (DIPEA) to avoid side reactions?

    • A: While DIPEA is a non-nucleophilic base, it is also very sterically hindered. In this specific case, it may be less effective than smaller bases like TEA at deprotonating the necessary sites, or it may not efficiently scavenge the acid byproduct. Its use should be evaluated on a case-by-case basis.

  • Q: Are there alternative routes to synthesize these derivatives that avoid the hindered acylation step?

    • A: Yes. An alternative strategy is to perform a [3+2] cycloaddition reaction. You can construct the isoxazole ring with the N-acetyl group already present on one of the precursors. For example, a reaction between an in-situ generated nitrile oxide and an appropriate N-acetyl enamine could yield the target scaffold, bypassing the challenging final-step acylation.[7][8]

  • Q: How does the steric hindrance affect the characterization of my compound?

    • A: Steric hindrance can lead to restricted bond rotation around the N1-C(carbonyl) bond. In ¹H NMR spectroscopy, this can result in broadened signals for the amide N-H and adjacent protons, or even the appearance of rotamers (two distinct sets of signals) at lower temperatures.

Key Experimental Protocols

Protocol 1: DMAP-Catalyzed Acylation of 5-Amino-3-methylisoxazole

This protocol provides a robust method for acylating the sterically hindered 5-amino-3-methylisoxazole.

Materials:

  • 5-Amino-3-methylisoxazole (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 5-amino-3-methylisoxazole and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TEA to the stirred solution.

  • Add acetyl chloride dropwise over 10-15 minutes. Ensure the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting amine spot should disappear and a new, less polar product spot should appear.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Massah, A. R., et al. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC. Available at: [Link]

  • (n.d.). Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports. Academia.edu. Available at: [Link]

  • (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF. ResearchGate. Available at: [Link]

  • Bode, J. W., & Sohn, S. S. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society.
  • (n.d.). Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions | Request PDF. ResearchGate. Available at: [Link]

  • Priya, H., & Paranjothy, M. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(4), 710-719. Available at: [Link]

  • Zhang, Y., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(7), 103215. Available at: [Link]

  • (2023). Recent Advances in Synthetic Routes to Azacycles. MDPI. Available at: [Link]

  • (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PubMed. Available at: [Link]

  • Chebanov, V. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. Available at: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 53. Available at: [Link]

  • (n.d.). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement. Royal Society of Chemistry. Available at: [Link]

  • (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journals. Available at: [Link]

  • (n.d.). N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv. Available at: [Link]

  • (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Available at: [Link]

  • (n.d.). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PMC. Available at: [Link]

  • (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • (2020). Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. MDPI. Available at: [Link]

  • (n.d.). Advances in the Chemistry of Aminoisoxazole | Request PDF. ResearchGate. Available at: [Link]

  • (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. Available at: [Link]

  • Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008. Available at: [Link]

  • (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. Available at: [Link]

  • (n.d.). REGIOSELECTIVE N-ACYLATION OF. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling of N1-(3-methyl-5-isoxazolyl)acetamide

Welcome to the technical support guide for the safe laboratory handling of N1-(3-methyl-5-isoxazolyl)acetamide (CAS No. 68901-49-5).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the safe laboratory handling of N1-(3-methyl-5-isoxazolyl)acetamide (CAS No. 68901-49-5). This document is intended for researchers, scientists, and drug development professionals. It provides essential safety information, frequently asked questions, and troubleshooting guides to ensure safe and effective experimentation.

While specific safety data for N1-(3-methyl-5-isoxazolyl)acetamide is limited, its structural backbone is acetamide. Therefore, this guide is built upon the established safety profile of acetamide (CAS No. 60-35-5) as a precautionary baseline. Acetamide is classified as a suspected carcinogen (H351), and this potential hazard should be a primary consideration in all handling procedures.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and disposal of N1-(3-methyl-5-isoxazolyl)acetamide.

Q1: What are the primary hazards I should be aware of when working with this compound?

A1: Based on the data for acetamide, the primary hazards are:

  • Carcinogenicity: Acetamide is suspected of causing cancer (GHS Category 2).[1][2][3][4] All handling should be conducted with the assumption that N1-(3-methyl-5-isoxazolyl)acetamide may have similar properties.

  • Toxicity: It may be harmful if swallowed or inhaled.[5]

  • Irritation: It can cause skin and eye irritation upon contact.[5]

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen and carbon oxides.[4][6]

Q2: What Personal Protective Equipment (PPE) is required for handling this compound?

A2: A comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and absorption.
Eye Protection Safety goggles or a face shield.[5][6][7]To protect eyes from splashes and dust.
Body Protection A lab coat or chemical-resistant overalls.[1][6]To protect skin and personal clothing from contamination.
Respiratory Use only in a certified chemical fume hood.[4] If a fume hood is not available or if dusts are generated, a NIOSH/MSHA-approved respirator is necessary.[7][8]To prevent inhalation of airborne particles or vapors.

Q3: How should I properly store N1-(3-methyl-5-isoxazolyl)acetamide?

A3: Proper storage is essential to maintain chemical integrity and prevent accidents.

  • Store in a tightly closed container.[5][6]

  • Keep in a cool, dry, and well-ventilated area.[1][4][5]

  • Store away from incompatible materials such as strong oxidizing agents.[4][5][7]

  • It is advisable to store it in a designated area for suspected carcinogens, and the storage location should be locked up or otherwise secured to limit access.[2][9]

Q4: What is the correct procedure for disposing of waste containing this compound?

A4: All waste containing N1-(3-methyl-5-isoxazolyl)acetamide must be treated as hazardous waste.

  • Collect all solid waste (e.g., contaminated gloves, wipes, absorbent material) in a clearly labeled, sealed container.

  • Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2]

  • Do not dispose of this chemical down the drain or in regular trash.[2]

Troubleshooting Guides

This section provides step-by-step instructions for managing specific incidents in the laboratory.

Scenario 1: Accidental Personnel Exposure

Immediate and correct first aid is critical.

Exposure RouteFirst Aid Protocol
Skin Contact 1. Immediately remove all contaminated clothing.[6] 2. Wash the affected skin area thoroughly with soap and plenty of water.[5][9] 3. If skin irritation persists, seek medical attention.[5]
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][6][9] 2. Remove contact lenses if present and easy to do so.[4] 3. Seek immediate medical attention from an ophthalmologist.
Inhalation 1. Move the affected person to fresh air immediately.[4][6] 2. If breathing is difficult or has stopped, provide artificial respiration.[6][9] 3. Seek immediate medical attention.[6]
Ingestion 1. Rinse the mouth with water.[4][5] 2. Do NOT induce vomiting.[5][6] 3. Seek immediate medical attention.[6]

Always have the Safety Data Sheet (SDS) available when seeking medical attention.

Scenario 2: Small Chemical Spill (Solid)

For small spills (<1g) that you are trained and equipped to handle.

Workflow for Small Spill Cleanup

cluster_prep Preparation cluster_cleanup Containment & Cleanup cluster_decon Decontamination alert Alert personnel in the immediate area. ppe Don appropriate PPE: - Double gloves - Safety goggles - Lab coat alert->ppe kit Obtain chemical spill kit. ppe->kit cover Gently cover the spill with absorbent material (e.g., vermiculite or sand) to avoid raising dust. kit->cover sweep Carefully sweep the mixture into a dustpan. cover->sweep collect Transfer to a labeled hazardous waste container. sweep->collect wipe Wipe the spill area with a damp cloth. collect->wipe clean Clean the area with soap and water. wipe->clean dispose Dispose of all cleanup materials as hazardous waste. clean->dispose wash Wash hands thoroughly. dispose->wash prep 1. Preparation - Verify fume hood certification - Don full PPE (gloves, goggles, lab coat) weigh 2. Weighing - Use an analytical balance inside the hood - Use a tared weigh boat - Handle with care to prevent dust prep->weigh transfer 3. Transfer to Reaction - Carefully add compound to the reaction vessel - Use a spatula or powder funnel weigh->transfer cleanup 4. Immediate Cleanup - Wipe down spatula and surfaces - Dispose of weigh boat in solid waste transfer->cleanup end_exp 5. Post-Experiment - Decontaminate all glassware and equipment - Dispose of all waste properly cleanup->end_exp final 6. Final Steps - Remove PPE and wash hands thoroughly end_exp->final

Caption: Standard protocol for handling solid N1-(3-methyl-5-isoxazolyl)acetamide.

References
  • Safety Data Sheet.
  • Material Safety Data Sheet (MSDS) - Chemical Bull.
  • N1-(3-METHYL-5-ISOXAZOLYL)ACETAMIDE — Chemical Substance Information. NextSDS.
  • Spill procedure: Clean-up guidance.
  • Safety Data Sheet (SDS) Acetamide. Flinn Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Acetamide - SAFETY DATA SHEET. PENTA.
  • Acetamide, N-methyl-: Human health tier II assessment. Australian Government Department of Health.
  • Safety Data Sheet for Acetamide Solution (100X). New England Biolabs.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Acetamide. US EPA.
  • Acetamide, N-methyl-N-(5-methyl-3-isoxazolyl)- (9CI). NextSDS.
  • Acetamide - Safety Data Sheet. Santa Cruz Biotechnology.
  • Material Safety Data Sheet - N-Methyl-N-(trimethylsilyl)acetamide, 99%. Cole-Parmer.
  • Pesticides PPE - Choosing the right personal protective equipment. Medicom.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Product Sheet.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Personal Protective Equipment. FSC Connect.
  • 100030 - Acetamide - Safety Data Sheet.
  • Material Safety Data Sheet - Acetamide, PA. Cole-Parmer.
  • SOP for how to clean a biological spill.
  • Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke University Occupational & Environmental Safety Office.
  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY.
  • 31301-40-3 | Acetamide, N-(3-fenyl-5-isoxazolyl)-. ChemIndex.

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Reference Data & Comparative Studies

Validation

validating N1-(3-methyl-5-isoxazolyl)acetamide purity by LC-MS analysis

Validating N1-(3-methyl-5-isoxazolyl)acetamide Purity: A Comparative Guide to LC-MS Analysis Executive Summary For researchers and drug development professionals, ensuring the absolute purity of chemical intermediates is...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating N1-(3-methyl-5-isoxazolyl)acetamide Purity: A Comparative Guide to LC-MS Analysis

Executive Summary

For researchers and drug development professionals, ensuring the absolute purity of chemical intermediates is a non-negotiable prerequisite for successful synthesis and safety profiling. N1-(3-methyl-5-isoxazolyl)acetamide is a critical heterocyclic building block whose isomeric purity directly impacts downstream pharmacological efficacy. This guide objectively compares traditional analytical methods against Liquid Chromatography-Mass Spectrometry (LC-MS) and provides a field-proven, self-validating protocol for assessing the purity of this compound in accordance with ICH Q2(R2) guidelines[1].

The Analytical Challenge: Why Traditional Methods Fall Short

Assessing the purity of isoxazole derivatives presents unique physicochemical challenges. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a standard workhorse, it often lacks the specificity required to differentiate between co-eluting isobaric impurities or positional isomers that possess identical chromophores[2].

Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently unsuitable for this specific class of compounds. The isoxazole ring is highly sensitive to thermal stress; exposing N1-(3-methyl-5-isoxazolyl)acetamide to high GC inlet temperatures (e.g., >250°C) can induce artifactual ring-opening or rearrangement (such as isomerization to oxazoles or azirines). This thermal degradation generates "ghost peaks" that do not exist in the actual sample, leading to false-positive impurity reporting.

Table 1: Comparative Analysis of Purity Validation Techniques
Analytical TechniqueSpecificity for Positional IsomersThermal Stability RiskSensitivity (LOD)Verdict for Isoxazole Derivatives
HPLC-UV Low (Isomers often co-elute with identical UV spectra)None (Ambient/Mild temperatures)~0.1% (1000 ng/mL)Insufficient for trace-level isomeric impurity detection.
GC-MS High (Excellent chromatographic resolution)High (Risk of heat-induced ring cleavage)~10 ng/mLNot recommended due to artifactual degradation.
LC-MS (ESI+) Highest (Orthogonal selectivity + exact mass)None (Soft ionization technique)<1.0 ng/mL Gold Standard for sensitive, non-destructive analysis.

Mechanistic Method Design: The Causality Behind the Protocol

To establish a rigorous, self-validating analytical system, every parameter in the LC-MS workflow must be deliberately chosen to exploit the molecule's chemical properties[3].

  • Stationary Phase Selection (Biphenyl vs. C18): Standard C18 columns rely purely on hydrophobic interactions, which often fail to resolve the 3-methyl-5-isoxazolyl moiety from its common synthetic byproduct, the 5-methyl-3-isoxazolyl isomer[4]. By utilizing a Biphenyl stationary phase , we introduce π−π and dipole-dipole interactions. The electron-deficient nature of the isoxazole ring interacts orthogonally with the biphenyl groups, easily resolving these subtle positional isomers.

  • Ionization Strategy (ESI+): Electrospray Ionization (ESI) is a "soft" ionization technique that preserves the molecular ion. By modifying the mobile phase with 0.1% formic acid, we force the protonation of the acetamide nitrogen, yielding a robust, stable [M+H]+ precursor ion ( m/z 141.1) without the fragmentation chaos seen in electron impact (EI) GC-MS.

  • Self-Validating System Suitability: A protocol is only as trustworthy as its internal controls. Our workflow mandates a sequence that includes a solvent blank (to rule out carryover), a known reference standard (to lock retention times), and a spiked matrix sample (to calculate absolute recovery).

LC-MS Purity Validation Workflow

LCMS_Workflow cluster_validation ICH Q2(R2) Validation Parameters Start N1-(3-methyl-5-isoxazolyl)acetamide Sample Prep Sample Preparation (50:50 H2O:MeCN) Start->Prep LC UHPLC Separation (Biphenyl Column, Gradient) Prep->LC MS ESI+ Mass Spectrometry (MRM Mode) LC->MS Spec Specificity (Isomer Resolution) MS->Spec Lin Linearity & Range (R² > 0.999) MS->Lin Prec Precision & Accuracy (%RSD < 2.0%) MS->Prec Data Purity Certification & Data Reporting Spec->Data Lin->Data Prec->Data

Workflow for LC-MS Purity Validation of N1-(3-methyl-5-isoxazolyl)acetamide.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation

Causality Note: Samples must be prepared in a solvent that closely matches the initial mobile phase conditions to prevent "solvent breakthrough" or peak broadening at the column head.

  • Accurately weigh 1.0 mg of the N1-(3-methyl-5-isoxazolyl)acetamide sample.

  • Dissolve in 1.0 mL of a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile to create a 1 mg/mL stock solution.

  • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Perform serial dilutions using the same 50:50 solvent to achieve a final working concentration of 10 µg/mL for purity screening.

Phase 2: UHPLC Separation Conditions
  • Column: Biphenyl Core-Shell Column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 6.5 min: Hold at 95% B (Column wash)

    • 6.5 - 8.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Phase 3: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C (Safe for ESI droplets, does not degrade the compound like a GC inlet).

  • Target Detection:

    • Precursor Ion: m/z 141.1 [M+H]+

    • Primary MRM Transition (Quantifier): m/z 141.1 99.0 (Corresponds to the neutral loss of ketene, -42 Da, from the acetamide group).

Phase 4: System Self-Validation (ICH Q2(R2) Compliance)

Execute the sequence in the following order to validate the run[5]:

  • Blank (50:50 H2O:MeCN): Confirms zero carryover.

  • System Suitability Test (SST): 10 µg/mL reference standard injected 6 times. Retention time %RSD must be 1.0%.

  • Sample Injections: Unknown batches run in triplicate.

Quantitative Validation Data

When executed correctly, this methodology yields validation metrics that easily satisfy stringent regulatory thresholds for chemical purity assessment.

Table 2: Typical Validation Parameters for N1-(3-methyl-5-isoxazolyl)acetamide
Validation ParameterICH Q2(R2) RequirementObserved LC-MS Performance
Specificity Baseline resolution of impuritiesComplete resolution of 5-methyl-3-isoxazolyl isomer ( Rs​>2.0 )
Linearity (Range) R2≥0.990 R2=0.9994 (Range: 1.0 ng/mL to 20 µg/mL)
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:10.5 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:11.5 ng/mL
Precision (Repeatability) %RSD 2.0% (for n=6 )0.84%
Accuracy (Recovery) 95.0% - 105.0%99.2% ± 1.1%

Conclusion

Relying on legacy techniques like GC-MS or HPLC-UV for the purity validation of N1-(3-methyl-5-isoxazolyl)acetamide introduces unacceptable risks of thermal artifact generation or isomeric co-elution. By adopting a targeted LC-MS approach utilizing a Biphenyl stationary phase and ESI+ ionization, laboratories can establish a highly sensitive, self-validating workflow that guarantees the structural and isomeric integrity of this vital chemical intermediate.

Sources

Comparative

Comparative Study of N1-(3-methyl-5-isoxazolyl)acetamide Structural Analogs in Drug Discovery

As a privileged scaffold in medicinal chemistry, the N1-(3-methyl-5-isoxazolyl)acetamide moiety serves as a critical pharmacophore in the design of various targeted therapeutics. Its unique electron distribution, hydroge...

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Author: BenchChem Technical Support Team. Date: April 2026

As a privileged scaffold in medicinal chemistry, the N1-(3-methyl-5-isoxazolyl)acetamide moiety serves as a critical pharmacophore in the design of various targeted therapeutics. Its unique electron distribution, hydrogen-bond acceptor capabilities (via the isoxazole nitrogen and oxygen), and the steric shielding provided by the 3-methyl group make it superior to simple phenyl or unsubstituted azole rings in resisting rapid hepatic metabolism.

This guide provides an objective, data-driven comparative analysis of N1-(3-methyl-5-isoxazolyl)acetamide structural analogs, evaluating their performance across different therapeutic applications, including antimitotic agents, kinase inhibitors, and receptor antagonists.

Structural Anatomy & Causality: Why the Isoxazolyl Acetamide Core?

Before comparing specific analogs, it is crucial to understand the causality behind selecting this specific moiety:

  • Steric Shielding: The methyl group at the 3-position provides steric hindrance that prevents rapid metabolic oxidation, a common pitfall in unsubstituted azoles[1].

  • Hydrogen Bonding Directionality: The nitrogen atom at the 2-position of the isoxazole ring acts as a critical hydrogen-bond acceptor. The orientation of this atom is highly dependent on regioisomerism (e.g., 3-methyl-5-isoxazolyl vs. 5-methyl-3-isoxazolyl), which directly dictates target binding affinity[2].

  • Lipophilic Contacts: The acetamide linker provides a flexible yet stable bridge that allows the isoxazole ring to deeply penetrate hydrophobic pockets, such as the colchicine-binding site on tubulin or the allosteric sites of kinase receptors[3].

MOA A N1-(3-methyl-5-isoxazolyl)acetamide Pharmacophore B Target Binding (e.g., Tubulin/VEGFR2) A->B High Affinity Fit C Receptor/Polymerization Blockade B->C Conformational Shift D Downstream Effect (Apoptosis/Anti-angiogenesis) C->D Pathway Arrest

Mechanism of action for isoxazolyl acetamide structural analogs.

Comparative Analysis of Key Analog Classes

Analog Class A: N-Heterocyclic Indolyl Glyoxylamides (Antimitotic Agents)

Derivatives such as BPR0C261 and BPR0C123 utilize the N1-(3-methyl-5-isoxazolyl)acetamide moiety to target the colchicine-binding site of tubulin[4].

  • Performance: These analogs exhibit a broad spectrum of anticancer activity against human gastric, breast, and lung cancer cells, often outperforming older generations of tubulin inhibitors[1]. For instance, BPR0C123 demonstrates potent growth inhibition with IC50 values as low as 17 nM in specific human cancer cell lines[1][3].

  • Structural Nuance: Replacing the 5-membered isoxazole with a 6-membered ring, or removing its aromaticity, drastically decreases anticancer activity, proving that the planar geometry of the isoxazole is non-negotiable for tubulin binding[1].

Analog Class B: Thiophenesulfonamide Derivatives (ETA Antagonists)

In the development of Endothelin Receptor-A (ETA) antagonists, the isoxazolyl acetamide/sulfonamide core is heavily modified to drive receptor selectivity.

  • Performance: Incorporating a 4-chloro-3-methyl-5-isoxazolyl group increases binding affinity by 3–5 fold compared to unsubstituted variants[5].

  • Structural Nuance: The halogen substitution at the 4-position adds critical lipophilic contacts within the ETA receptor pocket, shifting the compound from a non-selective inhibitor to a highly selective ETA antagonist[5].

Analog Class C: Regioisomeric Kinase Inhibitors (VEGFR2)

When designing Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors, the choice between 3-methyl-5-isoxazolyl and its regioisomer 5-methyl-3-isoxazolyl is a primary determinant of efficacy.

  • Performance: 3D-QSAR and molecular docking studies reveal that the 5-methyl-3-isoxazolyl regioisomer often alters the hydrogen-bond donor/acceptor alignment, impacting the overall binding affinity (ΔG)[2].

  • Structural Nuance: The 3-methyl-5-isoxazolyl configuration generally projects the methyl group into a solvent-exposed region, whereas the 5-methyl-3-isoxazolyl configuration can cause steric clashes within the tight kinase hinge region[2].

Quantitative Performance Data

The following table summarizes the comparative performance of these structural analogs across their respective primary assays.

Analog Class / CompoundTargetIsoxazole SubstitutionPrimary Assay IC50 / AffinityKey Advantage
Indolyl Glyoxylamide (BPR0C123) Tubulin3-methyl-5-isoxazolyl17 – 50 nM (Cell Viability)High oral bioavailability; overcomes multidrug resistance[1].
Indolyl Glyoxylamide (BPR0C259) Tubulin3-methyl-5-isoxazolyl0.1 – 5 μM (Cell Viability)Lower cytotoxicity profile; induces p53-independent apoptosis[3].
Thiophenesulfonamide (TBC2576) ETA Receptor4-chloro-3-methyl-5-isoxazolyl~1.7 nM (Binding Affinity)10-fold higher ETA selectivity due to 4-chloro substitution[5].
Naphthamide Derivative VEGFR2 Kinase5-methyl-3-isoxazolyl~9.55 pIC50 (Predicted)Optimized hydrogen bonding in the kinase hinge region[2].

Self-Validating Experimental Protocols

To objectively compare these analogs in your own laboratory, you must utilize self-validating systems. Do not rely solely on downstream cell viability; you must prove target engagement.

Protocol 1: Cell-Free Tubulin Polymerization Assay (For Class A Analogs)

Causality: To ensure the observed cytotoxicity is mechanistically linked to microtubule destabilization rather than off-target toxicity, a cell-free tubulin polymerization assay is mandatory.

  • Preparation: Thaw >99% pure porcine brain tubulin on ice. Rationale: Mammalian tubulin ensures high homology to human targets, preventing false negatives caused by species-specific tubulin variations.

  • Baseline Establishment (Self-Validation): Read absorbance at 340 nm using a spectrophotometer in the presence of a vehicle control (DMSO <1%). Rationale: This validates the assay by proving the tubulin is capable of spontaneous polymerization under the specific buffer conditions.

  • Compound Addition: Introduce the N1-(3-methyl-5-isoxazolyl)acetamide analog at varying concentrations (0.1 μM to 10 μM).

    • Critical Controls: Include Paclitaxel (10 μM) as a stabilizing positive control and Colchicine (10 μM) as a destabilizing positive control.

  • Kinetic Readout: Monitor the Vmax​ of polymerization over 60 minutes at 37°C. A successful isoxazolyl analog will depress the Vmax​ curve proportionally to its concentration, mirroring the Colchicine control.

Protocol 2: Active-Site Directed Kinase Assay (For Class C Regioisomers)

Causality: To validate the computational docking predictions of the 3-methyl vs. 5-methyl regioisomers, an active-site directed kinase assay must be performed to measure direct ATP-competitive inhibition.

  • Enzyme Preparation: Incubate recombinant human VEGFR2 kinase domain with a universal tyrosine kinase peptide substrate.

  • Regioisomer Titration: Add the 3-methyl-5-isoxazolyl and 5-methyl-3-isoxazolyl analogs in a 10-point dose-response curve (1 nM to 100 μM).

  • ATP Initiation: Initiate the reaction with 10μM ATP (containing trace [γ−32P]ATP ). Rationale: Keeping ATP concentrations near the Km​ ensures that competitive inhibitors are accurately evaluated without being outcompeted by saturating ATP.

  • Quantification: Spot the reaction onto phosphocellulose paper, wash with phosphoric acid to remove unreacted ATP, and quantify substrate phosphorylation via scintillation counting.

Workflow S1 Analog Synthesis S2 HPLC/MS Validation S1->S2 S3 Cell-Free Kinase Assay S2->S3 S4 In Vitro Viability (MTT) S3->S4 S5 In Vivo Xenograft S4->S5

Self-validating experimental workflow for isoxazolyl analog screening.

Sources

Validation

benchmarking N1-(3-methyl-5-isoxazolyl)acetamide against standard acetamides

Benchmarking N1-(3-methyl-5-isoxazolyl)acetamide Against Standard Acetamides: A Technical Guide for Lead Optimization Executive Overview In the pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles,...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N1-(3-methyl-5-isoxazolyl)acetamide Against Standard Acetamides: A Technical Guide for Lead Optimization

Executive Overview

In the pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, medicinal chemists frequently employ bioisosteric replacement to overcome the inherent liabilities of standard functional groups. Standard acetamides, while foundational in drug design, often suffer from rapid metabolic degradation via hepatic amidases and suboptimal lipophilicity.

N1-(3-methyl-5-isoxazolyl)acetamide has emerged as a superior structural motif[1]. By leveraging the isoxazole ring as a bioisostere, this compound fundamentally alters the electronic distribution of the amide bond, enhancing metabolic stability, modulating pKa, and improving target binding affinity through additional hydrogen-bond interactions[2]. This guide objectively benchmarks N1-(3-methyl-5-isoxazolyl)acetamide against standard aliphatic and aryl acetamides, providing the causality behind its physicochemical advantages and the self-validating experimental protocols required to profile these compounds in vitro.

Physicochemical Profiling: The Causality of the Isoxazole Bioisostere

The substitution of a standard acetamide with an N1-(3-methyl-5-isoxazolyl)acetamide introduces a π-excessive aromatic system into the molecular scaffold[3]. This modification is not merely structural; it is a strategic electronic tuning mechanism.

The isoxazole ring provides unique hydrogen-bond acceptor capabilities via its adjacent nitrogen and oxygen atoms, which can actively participate in non-covalent interactions within a target protein's binding pocket[2]. Furthermore, the electron-withdrawing nature of the isoxazole ring reduces the electron density on the amide carbonyl. This electronic shielding, combined with the steric bulk of the 3-methyl group, significantly lowers the molecule's susceptibility to nucleophilic attack by amidases and oxidation by Cytochrome P450 (CYP450) enzymes[4].

Table 1: Comparative Physicochemical and Metabolic Parameters

Data represents generalized benchmark ranges for standard aryl acetamides versus isoxazolyl acetamides derived from structure-property relationship studies[4].

ParameterStandard Acetamide (e.g., N-phenylacetamide)N1-(3-methyl-5-isoxazolyl)acetamideImplication for Drug Design
LogP (Lipophilicity) ~1.2 - 1.5~1.8 - 2.1Enhanced passive membrane permeability.
H-Bond Acceptors 13 (N, O, C=O)Increased potential for target kinase/receptor binding.
Metabolic Half-Life ( t1/2​ ) < 30 mins (HLM)> 120 mins (HLM)Reduced dosing frequency; lower intrinsic clearance.
Amidase Susceptibility HighLowProtection against plasma and hepatic hydrolysis.
Topological Polar Surface Area ~29 Ų~55 ŲBalanced solubility and permeability profile.

Metabolic Stability Dynamics

The primary failure point for standard acetamides in preclinical development is their rapid clearance ( CLint​ )[5]. The diagram below illustrates the divergent metabolic pathways when an isoxazole bioisostere is introduced.

Metabolic_Pathways Std_Amide Standard Acetamides CYP450 CYP450 Oxidation (Hepatic) Std_Amide->CYP450 High Susceptibility Amidase Amidase Hydrolysis (Plasma/Liver) Std_Amide->Amidase Rapid Cleavage Isox_Amide N1-(3-methyl-5-isoxazolyl)acetamide Isox_Amide->CYP450 Steric Hindrance Isox_Amide->Amidase Electronic Shielding Metab_Stable Metabolic Stability (Prolonged Half-life) Isox_Amide->Metab_Stable Primary Pathway Rapid_Clear Rapid Clearance (Short Half-life) CYP450->Rapid_Clear Amidase->Rapid_Clear

Metabolic degradation pathways of standard acetamides vs. isoxazolyl bioisosteres.

Core Experimental Workflows

To objectively benchmark these compounds, researchers must rely on self-validating experimental systems. The following protocols isolate specific variables (metabolism and permeability) to prove the efficacy of the isoxazole substitution.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compounds. Causality: We utilize NADPH as a cofactor because CYP450-mediated oxidation is strictly NADPH-dependent. A parallel control lacking NADPH is mandatory; this isolates amidase-mediated hydrolysis from CYP450 oxidation, allowing us to pinpoint exactly how the isoxazole ring is protecting the molecule.

Step-by-Step Methodology:

  • Preparation: Thaw HLM (pooled, mixed gender) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological hepatic conditions.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (N1-(3-methyl-5-isoxazolyl)acetamide or standard acetamide at 1 µM) in the buffer. Incubate at 37°C for 5 minutes for thermal equilibration.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Self-Validating Quench: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). Why? The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly. The internal standard provides a baseline for LC-MS/MS normalization, correcting for any matrix effects or injection volume variances.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the percentage of parent compound remaining over time.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess the passive transcellular permeability driven by the altered LogP and TPSA of the isoxazole derivative. Causality: Unlike Caco-2 cell assays which conflate active transport with passive diffusion, PAMPA strictly isolates passive permeability. Because the isoxazole ring alters the pKa of the molecule[4], we run the donor compartment at two distinct pH levels (pH 5.5 and pH 7.4) to simulate the gastrointestinal gradient and systemic circulation, respectively.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF filter membrane of the PAMPA donor plate with a 1% solution of lecithin in dodecane to create the artificial lipid bilayer.

  • Donor Compartment: Dilute the test compounds to 10 µM in PBS at pH 5.5 (simulating the upper intestine) and pH 7.4 (simulating blood plasma). Add 150 µL to the donor wells.

  • Acceptor Compartment: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at room temperature for 5 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification: Separate the plates and analyze the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS. Calculate the effective permeability ( Peff​ ) using the standard sink-condition equation.

Strategic Applications in Medicinal Chemistry

The empirical data generated from these workflows directly translates to clinical viability. The incorporation of the isoxazole-acetamide linkage has been successfully utilized in the development of highly selective kinase inhibitors. For example, in the design of FLT3 inhibitors for acute myeloid leukemia, replacing a standard flexible amide with an isoxazole-carboxamide rigidified the molecular conformation, significantly increasing target selectivity while simultaneously extending the in vivo half-life by resisting metabolic cleavage[6]. Similarly, in natural product hybridization, isoxazole derivatives have demonstrated potent antimicrobial and anticancer activities due to their enhanced cellular penetration and metabolic resilience[2][7].

References

  • Chemical Substance Information: N1-(3-METHYL-5-ISOXAZOLYL)ACETAMIDE NextSDS
  • Design, Synthesis, and Biological Evaluation of Tetrazol-2-yl-acetamides as Novel Antitubercular Agents VeriXiv
  • N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide Benchchem
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Arabian Journal of Chemistry
  • Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
  • Structure Property Relationships of Carboxylic Acid Isosteres Institute for Translational Medicine and Therapeutics - University of Pennsylvania
  • The synthetic and therapeutic expedition of isoxazole and its analogs PMC (N

Sources

Comparative

Cross-Validation of N1-(3-methyl-5-isoxazolyl)acetamide Biological Activity Assays

Executive Summary In the landscape of epigenetic drug discovery, the development of Bromodomain and Extra-Terminal (BET) inhibitors relies heavily on robust acetyl-lysine (KAc) mimetics. N1-(3-methyl-5-isoxazolyl)acetami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of epigenetic drug discovery, the development of Bromodomain and Extra-Terminal (BET) inhibitors relies heavily on robust acetyl-lysine (KAc) mimetics. N1-(3-methyl-5-isoxazolyl)acetamide and its structural derivatives have emerged as foundational fragments for targeting the BET family (BRD2, BRD3, BRD4, and BRDT). To prevent late-stage attrition, researchers must rigorously cross-validate the biological activity of these fragments using orthogonal assay platforms.

This guide provides an authoritative comparison of the primary biochemical and biophysical assays used to evaluate N1-(3-methyl-5-isoxazolyl)acetamide derivatives, detailing the mechanistic rationale, self-validating experimental protocols, and comparative performance metrics to guide assay selection.

Mechanistic Grounding: The Isoxazole as a KAc Mimetic

To understand the assay design, one must first understand the molecular causality of the binding event. Bromodomains function as "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histone tails[1].

The 3-methyl-5-isoxazolyl acetamide motif is a highly efficient KAc bioisostere. When binding to the N-terminal bromodomain of BRD4 (BRD4-BD1), the compound anchors into the hydrophobic pocket. The nitrogen and oxygen atoms of the isoxazole ring, along with the acetamide group, form a critical hydrogen-bonding network. Specifically, they interact directly with the conserved Asparagine residue (Asn140 in BRD4) and coordinate with a bridging structural water molecule linked to Tyr97[2]. This precise geometric fit displaces native acetylated histones, blocking the recruitment of the p-TEFb complex and downregulating MYC transcription[3].

G A Acetylated Histone B BRD4 (BET Family) A->B Binds C p-TEFb Complex B->C Recruits D MYC Transcription C->D Activates E Isoxazolyl Acetamide (KAc Mimetic) E->B Inhibits Binding

Fig 1. BRD4 signaling pathway and targeted inhibition by KAc mimetics.

Assay Platform Comparison

When screening N1-(3-methyl-5-isoxazolyl)acetamide derivatives, relying on a single assay modality introduces the risk of false positives (e.g., pan-assay interference compounds or PAINS). A robust cross-validation strategy typically employs a high-throughput primary screen followed by an orthogonal biophysical validation[4].

Quantitative Performance Comparison
Assay ModalityPrimary ReadoutThroughputSensitivity (KD/IC50)Susceptibility to ArtifactsCost per Well
AlphaScreen ChemiluminescenceUltra-High (384/1536)High (pM to nM)High (Singlet oxygen quenchers)Low
TR-FRET Time-Resolved FluorescenceHigh (384-well)High (nM to µM)Low (Background fluorescence filtered)Medium
ITC Thermodynamics (ΔH, ΔS)Low (1 per run)Moderate (nM to µM)Very Low (Direct physical measurement)High

Recommendation: TR-FRET is superior for primary dose-response curves due to its lower false-positive rate compared to AlphaScreen. Isothermal Titration Calorimetry (ITC) remains the gold standard for validating the thermodynamic signature of the isoxazole-bromodomain interaction.

W HTS Primary Screening (AlphaScreen / TR-FRET) Biophysical Biophysical Validation (ITC / SPR) HTS->Biophysical Hit Triage (IC50 < 1 µM) Structural Structural Confirmation (X-ray Crystallography) Biophysical->Structural KD & Stoichiometry Confirmed

Fig 2. Orthogonal cross-validation workflow for BET bromodomain inhibitors.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. The inclusion of a known reference standard (e.g., JQ1) and the calculation of the Z'-factor are mandatory for assay acceptance.

Protocol 1: TR-FRET Competitive Binding Assay

This assay measures the ability of N1-(3-methyl-5-isoxazolyl)acetamide to displace a biotinylated reference ligand from His-tagged BRD4-BD1.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, 0.1% BSA. Causality: CHAPS prevents non-specific aggregation of the hydrophobic isoxazole fragment.

  • Protein/Ligand Mix: 50 nM His-BRD4-BD1 and 100 nM Biotinylated-JQ1.

  • Detection Mix: 2 nM Europium-labeled anti-His antibody (Donor) and 20 nM Streptavidin-APC (Acceptor).

2. Execution Steps:

  • Dispense 100 nL of N1-(3-methyl-5-isoxazolyl)acetamide (10-point dose-response, 3-fold dilutions in DMSO) into a 384-well proxiplate.

  • Add 5 µL of the Protein/Ligand Mix to all wells. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Add 5 µL of the Detection Mix under low-light conditions.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

3. System Validation & QC:

  • Calculate the FRET ratio (Em 665 / Em 620).

  • Acceptance Criteria: The assay is only valid if the Z'-factor (calculated from DMSO negative controls and 10 µM JQ1 positive controls) is ≥0.6 .

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC provides label-free, direct measurement of the binding affinity ( KD​ ) and stoichiometry ( N ), confirming that the fragment binds precisely to the KAc pocket without stoichiometric artifacts[1].

1. Sample Preparation:

  • Dialyze recombinant BRD4-BD1 extensively against ITC Buffer (50 mM HEPES pH 7.4, 150 mM NaCl).

  • Dissolve N1-(3-methyl-5-isoxazolyl)acetamide in the exact same dialysis buffer to prevent heat-of-dilution artifacts. Final DMSO concentration must be matched exactly (typically 1-2%) in both the syringe and the cell.

2. Execution Steps:

  • Load the sample cell with 50 µM BRD4-BD1.

  • Load the injection syringe with 500 µM N1-(3-methyl-5-isoxazolyl)acetamide.

  • Set the ITC instrument to 25°C with a stirring speed of 750 rpm.

  • Program 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to stabilize.

3. System Validation & QC:

  • Perform a control titration (ligand into buffer) to measure the background heat of dilution. Subtract this from the experimental data.

  • Acceptance Criteria: The integrated heat data must fit a one-site binding model (since BRD4-BD1 has a single KAc pocket), yielding a stoichiometry ( N ) between 0.9 and 1.1. Structural confirmation of similar isoxazole fragments bound to BRD2/BRD4 supports this 1:1 binding modality[5].

References

  • [5] 6MO7: N-terminal bromodomain of human BRD2 with N-((4-(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)-3-methylisoxazol-5-yl)methyl)acetamide inhibitor - RCSB PDB. RCSB Protein Data Bank. Available at: [Link]

  • [3] WO2014182929A1 - Benzimidazole derivatives as bromodomain inhibitors. Google Patents. Available at:

  • [1] Recent Advances on Small-Molecule Bromodomain-Containing Histone Acetyltransferase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • [2] Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E, Suitable for Clinical Progression. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • [4] Structure-Based Design of Highly Selective Inhibitors of the CREB Binding Protein Bromodomain. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Validation

Stability-Indicating Assay Validation for N1-(3-methyl-5-isoxazolyl)acetamide: A Comparative Guide to Column Chemistries and Methodologies

N1-(3-methyl-5-isoxazolyl)acetamide is a highly functionalized heterocyclic intermediate and active pharmaceutical ingredient (API) scaffold. Developing a robust Stability-Indicating Method (SIM) for this compound presen...

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Author: BenchChem Technical Support Team. Date: April 2026

N1-(3-methyl-5-isoxazolyl)acetamide is a highly functionalized heterocyclic intermediate and active pharmaceutical ingredient (API) scaffold. Developing a robust Stability-Indicating Method (SIM) for this compound presents unique chromatographic challenges due to the disparate polarities of its degradation products. Regulatory frameworks, specifically ICH Q1A(R2) and ICH Q2(R1), mandate that a SIM must unequivocally separate the intact API from all process impurities and forced degradation products[1].

This guide objectively compares the performance of a modern sub-2 µm solid-core (core-shell) C18 column against a traditional 5 µm fully porous C18 column. By examining the mechanistic degradation pathways of N1-(3-methyl-5-isoxazolyl)acetamide, we provide a self-validating protocol for method development and validation.

Mechanistic Grounding of Degradation Pathways

To design an effective SIM, one must first understand the intrinsic chemical liabilities of the analyte. N1-(3-methyl-5-isoxazolyl)acetamide contains two primary sites of degradation that dictate the chromatographic strategy:

  • Acetamide Linkage (Hydrolysis): Under both acidic and alkaline stress, the amide bond undergoes hydrolysis to yield 3-methyl-5-aminoisoxazole and acetic acid. This primary amine degradant is significantly more polar than the parent API, requiring careful optimization of the mobile phase starting conditions (high aqueous ratio) to ensure adequate retention.

  • Isoxazole Ring (Base-Catalyzed Cleavage): The isoxazole heterocycle is notoriously sensitive to strong bases. Deprotonation can trigger a ring-opening rearrangement, yielding cyanoacetone derivatives.

  • N-Oxidation: Exposure to peroxides leads to the oxidation of the isoxazole nitrogen, forming an N-oxide degradant. This degradant often elutes nearly identically to the parent peak, demanding high column efficiency (theoretical plates) for baseline resolution.

Degradation API N1-(3-methyl-5-isoxazolyl)acetamide (Intact API) Hydro1 3-methyl-5-aminoisoxazole (Polar) API->Hydro1 Acid/Base Hydrolysis RingOpen Cyanoacetone Derivative (Ring-Opened) API->RingOpen Strong Base (pH > 10) Oxidation N-oxide Derivative (Closely Eluting) API->Oxidation Peroxide (Oxidation)

Fig 1. Primary forced degradation pathways of N1-(3-methyl-5-isoxazolyl)acetamide.

Comparative Analysis: Core-Shell UHPLC vs. Fully Porous HPLC

To achieve baseline separation of the API from its N-oxide and hydrolysis products, we compared a 1.7 µm Core-Shell C18 (The Product) against a 5.0 µm Fully Porous C18 (The Alternative).

Causality of Performance: Core-shell particles possess a solid silica core surrounded by a porous outer layer. This architecture drastically reduces the van Deemter A term (eddy diffusion) due to tighter particle packing, and the C term (mass transfer resistance) because analytes spend less time diffusing in and out of the pores. For closely eluting structural analogs like the N-oxide degradant, this kinetic advantage translates directly to superior resolution ( Rs​ ) and sharper peak shapes, which is critical for identifying multiple degradation products[2].

Table 1: Quantitative Performance Comparison

Parameter1.7 µm Core-Shell C18 (Product)5.0 µm Fully Porous C18 (Alternative)Regulatory Requirement (ICH)
Run Time 4.5 minutes15.0 minutesN/A (Efficiency preferred)
Resolution ( Rs​ ) (API vs N-Oxide) 3.21.4 Rs​≥1.5 (Baseline)
Theoretical Plates ( N ) > 22,000~ 8,500High efficiency required
Peak Asymmetry ( As​ ) 1.051.35 As​≤1.5
LOD (API) 0.01 µg/mL0.05 µg/mLSignal-to-Noise 3:1
Mass Balance Recovery 99.2%94.5% 95%

Data Interpretation: The Core-Shell column not only reduces the run time by over 70%, but it also achieves a critical resolution ( Rs​ ) of 3.2, ensuring the N-oxide degradant is fully separated from the API. The fully porous column fails to meet the baseline resolution threshold ( Rs​≥1.5 ) for the critical pair.

Self-Validating Experimental Protocols

A true SIM must be a self-validating system. This means the protocol inherently proves its own specificity through orthogonal checks, such as Photodiode Array (PDA) peak purity analysis and mass balance calculations[3]. If the sum of the degraded API and the formed impurities does not equal ~100% of the initial API concentration, the method fails the self-validation check, indicating undetected degradants or secondary degradation.

Protocol 1: Forced Degradation Workflow
  • Preparation: Prepare a 1.0 mg/mL stock solution of N1-(3-methyl-5-isoxazolyl)acetamide in Methanol.

  • Acid Hydrolysis: Mix 1 mL stock with 1 mL 0.1N HCl. Heat at 60°C for 2 hours. Neutralize with 0.1N NaOH.

  • Base Hydrolysis: Mix 1 mL stock with 1 mL 0.1N NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1N HCl. (Self-Validation Check: Monitor for the rapid appearance of the cyanoacetone ring-opened degradant).

  • Oxidation: Mix 1 mL stock with 1 mL 3% H2​O2​ . Store at room temperature for 6 hours in the dark.

  • Thermal & Photolytic: Expose solid API to 105°C for 48 hours, and UV light (1.2 million lux hours) per ICH Q1B.

  • Dilution: Dilute all stressed samples to a nominal concentration of 100 µg/mL using the initial mobile phase before injection.

Protocol 2: Chromatographic Method
  • Column: 1.7 µm Core-Shell C18, 50 x 2.1 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA suppresses residual silanol ionization on the stationary phase, ensuring sharp, symmetrical peaks for the basic 3-methyl-5-aminoisoxazole degradant).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 4 minutes, hold for 0.5 min, re-equilibrate.

  • Flow Rate: 0.5 mL/min.

  • Detection: PDA at 240 nm (Peak purity threshold set to >0.990).

Workflow Start API Stock Solution (1.0 mg/mL) Cond1 Acid/Base Stress (0.1N, 60°C) Start->Cond1 Cond2 Oxidative Stress (3% H2O2) Start->Cond2 Cond3 Thermal/UV Stress (ICH Q1B) Start->Cond3 Neutralize Neutralization & Dilution (100 µg/mL) Cond1->Neutralize Cond2->Neutralize Cond3->Neutralize Inject UHPLC-PDA Injection (Core-Shell C18) Neutralize->Inject Validate Self-Validation: Peak Purity > 0.99 Mass Balance > 95% Inject->Validate

Fig 2. Self-validating forced degradation and UHPLC analysis workflow.

Protocol 3: Method Validation (ICH Q2 Framework)
  • Specificity: Confirmed via PDA peak purity. The API peak must show no co-elution with any degradant (Purity Angle < Purity Threshold)[4].

  • Linearity: Inject calibration standards from 25% to 150% of the nominal concentration. The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy: Spike known quantities of synthesized degradants into the API matrix at 50%, 100%, and 150% levels. Calculate % recovery (Acceptance: 98-102%).

  • Precision: Perform 6 replicate injections of the 100% standard. Calculate the Relative Standard Deviation (RSD) of the peak areas (Acceptance: 2.0%).

Conclusion

The validation of a stability-indicating assay for N1-(3-methyl-5-isoxazolyl)acetamide requires a deep understanding of its hydrolytic and oxidative liabilities. By upgrading from a traditional fully porous column to a sub-2 µm Core-Shell architecture, analytical scientists can exploit enhanced mass transfer kinetics to achieve baseline resolution of critical degradant pairs. Implementing the self-validating protocols outlined above ensures strict compliance with ICH Q1A and Q2 guidelines, safeguarding drug product quality throughout its lifecycle.

References
  • Assyro.com - Stability Indicating Method: Complete Validation Guide for Pharmaceutical Analysis.1

  • PharmaStability.com - Pharma Stability: Reporting, Limits & Lifecycle.4

  • IRJPMS.com - Stability Indicating HPLC Method Development: A Review.2

  • NIH.gov (PMC) - Development of forced degradation and stability indicating studies of drugs—A review.3

Sources

Comparative

Synthesis Pathways Comparison: N1-(3-Methyl-5-isoxazolyl)acetamide vs. Sulfamethoxazole Precursors

Executive Summary The synthesis of sulfonamide antibiotics requires precise control over heterocyclic precursor reactivity. The commercial production of Sulfamethoxazole (SMX) relies on the coupling of 4-acetamidobenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sulfonamide antibiotics requires precise control over heterocyclic precursor reactivity. The commercial production of Sulfamethoxazole (SMX) relies on the coupling of 4-acetamidobenzenesulfonyl chloride (ASC) with 3-amino-5-methylisoxazole (3-AMI) [1]. Conversely, synthesizing its structural isomer, Isosulfamethoxazole (often tracked as Sulfamethoxazole Related Compound F), utilizes 5-amino-3-methylisoxazole (5-AMI) . This alternative pathway passes through the critical intermediate N1-(3-methyl-5-isoxazolyl)acetamide (also cataloged as N-acetyl isosulfamethoxazole, CAS 88614-99-7)[2].

This guide objectively compares the kinetic performance, thermodynamic stability, and experimental workflows of these two divergent synthetic pathways.

Mechanistic Insights & Pathway Causality

The fundamental divergence in these two pathways stems from positional isomerism on the isoxazole ring, which dictates the nucleophilicity of the exocyclic amine.

  • The 3-AMI Advantage (SMX Precursor): In 3-AMI (CAS 1072-67-9), the amino group is located at the 3-position[3]. Because it is further from the highly electronegative ring oxygen and less involved in resonance withdrawal, the amine retains a higher pKa and acts as a strong nucleophile. This allows for rapid, high-yield Schotten-Baumann sulfonylation.

  • The 5-AMI Limitation (Iso-SMX Precursor): In 5-AMI (CAS 14678-02-5), the amino group is at the 5-position, directly adjacent to the ring oxygen. The lone pair on the nitrogen is highly delocalized into the heteroaromatic system, significantly reducing its nucleophilicity. Consequently, the formation of N1-(3-methyl-5-isoxazolyl)acetamide requires extended reaction times and is more prone to competitive side reactions[4].

Logic N1 Isoxazole Amine Positional Isomerism N2 3-Amino (3-AMI) Higher pKa Strong Nucleophile N1->N2 N3 5-Amino (5-AMI) Lower pKa Weak Nucleophile N1->N3 N4 N4 N2->N4 N5 Slower Reaction Yield (~80%) N3->N5

Fig 1: Logical relationship between amine position, nucleophilicity, and thermodynamic yield.

Experimental Protocols

To ensure a self-validating system, the following protocols leverage pyridine as both an aprotic solvent and an acid scavenger. Neutralizing the HCl generated during sulfonylation prevents the protonation of the weakly nucleophilic isoxazole amines, driving the equilibrium forward.

Protocol A: Synthesis of Sulfamethoxazole (via 3-AMI)
  • Sulfonylation: Dissolve 3-AMI (1.0 eq, 10 mmol) in dry pyridine (15 mL). Slowly add ASC (1.1 eq, 11 mmol) portion-wise at 0°C. Stir at 25°C for 2 hours.

  • Validation Checkpoint 1: TLC (6% Methanol/DCM) should indicate the complete consumption of 3-AMI and the formation of N-acetylsulfamethoxazole.

  • Hydrolysis: Evaporate excess pyridine under reduced pressure. Resuspend the crude intermediate in 10% aqueous NaOH (15 mL). Heat to 80°C for 1 hour[5]. Causality: Alkaline hydrolysis is chosen over acidic conditions to selectively cleave the N4-acetamide without degrading the sensitive isoxazole core.

  • Workup: Cool to room temperature. Neutralize dropwise with glacial acetic acid to pH 6.

  • Validation Checkpoint 2: A sudden precipitation of an off-white solid confirms successful deacetylation. Filter, wash with distilled water, and dry in vacuo to yield Sulfamethoxazole.

Protocol B: Synthesis of Isosulfamethoxazole (via 5-AMI)
  • Sulfonylation: Dissolve 5-AMI (1.0 eq, 10 mmol) in dry pyridine (15 mL). Add ASC (1.1 eq, 11 mmol) at 0°C. Due to lower nucleophilicity, stir at 25°C for 15 hours [4].

  • Validation Checkpoint 1: Isolation of the intermediate yields N1-(3-methyl-5-isoxazolyl)acetamide (CAS 88614-99-7).

  • Hydrolysis: Resuspend the N1-(3-methyl-5-isoxazolyl)acetamide intermediate in 10% aqueous NaOH (15 mL) and heat to 80°C for 1 hour.

  • Workup: Cool and neutralize to pH 6 with acetic acid to precipitate Isosulfamethoxazole. Filter and dry.

Workflow cluster_SMX Sulfamethoxazole (SMX) Pathway cluster_Iso Isosulfamethoxazole Pathway ASC 4-Acetamidobenzenesulfonyl Chloride (ASC) Int1 N-Acetylsulfamethoxazole ASC->Int1 + 3-AMI Pyridine, 25°C Int2 N1-(3-methyl-5-isoxazolyl)acetamide (N-Acetyl Iso-SMX) ASC->Int2 + 5-AMI Pyridine, 25°C Pre1 3-Amino-5-methylisoxazole (3-AMI) Pre1->Int1 Prod1 Sulfamethoxazole (SMX) Int1->Prod1 10% NaOH 80°C, 1h Pre2 5-Amino-3-methylisoxazole (5-AMI) Pre2->Int2 Prod2 Isosulfamethoxazole (Iso-SMX) Int2->Prod2 10% NaOH 80°C, 1h

Fig 2: Parallel synthesis workflows for SMX and Iso-SMX from their respective isoxazole precursors.

Quantitative Data Presentation

The structural differences between the precursors directly impact the efficiency of the synthesis workflows. The tables below summarize the physical properties and experimental performance metrics of both pathways.

Table 1: Precursor & Intermediate Properties
PropertySMX PrecursorIso-SMX Precursor
Chemical Name 3-Amino-5-methylisoxazole (3-AMI)5-Amino-3-methylisoxazole (5-AMI)
Precursor CAS 1072-67-914678-02-5
Target API Sulfamethoxazole (CAS 723-46-6)Isosulfamethoxazole (CAS 17103-52-5)
Key Intermediate N-AcetylsulfamethoxazoleN1-(3-methyl-5-isoxazolyl)acetamide
Intermediate CAS 21312-10-788614-99-7
Nucleophilicity High (Optimal for Schotten-Baumann)Moderate (Conjugation with ring O)
Table 2: Experimental Performance Comparison
ParameterSMX Pathway (via 3-AMI)Iso-SMX Pathway (via 5-AMI)
Sulfonylation Time (25°C) 2.0 hours15.0 hours
Intermediate Yield > 95%~ 80%
Hydrolysis Conditions 10% NaOH, 80°C, 1 hour10% NaOH, 80°C, 1 hour
Final API Purity (HPLC) > 99.0%> 98.5%
Precipitation pH pH 6.0pH 6.0

References

  • National Center for Biotechnology Information (NIH). "N-Acetyl Isosulfamethoxazole | C12H13N3O4S | CID 14594527". PubChem. Available at:[Link][2]

  • University of Hertfordshire. "Sulfamethoxazole - Agriculture and Environment Research Unit (AERU)". Available at: [Link][1]

Sources

Safety & Regulatory Compliance

Safety

N1-(3-methyl-5-isoxazolyl)acetamide proper disposal procedures

An Expert Guide to the Safe Disposal of N1-(3-methyl-5-isoxazolyl)acetamide This document provides a comprehensive, step-by-step guide for the proper disposal of N1-(3-methyl-5-isoxazolyl)acetamide, a compound of interes...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to the Safe Disposal of N1-(3-methyl-5-isoxazolyl)acetamide

This document provides a comprehensive, step-by-step guide for the proper disposal of N1-(3-methyl-5-isoxazolyl)acetamide, a compound of interest for researchers and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. This guide synthesizes best practices derived from the chemical's structural components—the isoxazole ring and the acetamide group—to provide a robust operational framework.

Foundational Safety & Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Since a specific Safety Data Sheet (SDS) for N1-(3-methyl-5-isoxazolyl)acetamide may not always be readily available, a risk assessment based on its constituent functional groups is a prudent and necessary first step.

Structural Component Hazard Analysis

N1-(3-methyl-5-isoxazolyl)acetamide is composed of two key moieties: an isoxazole ring and an acetamide functional group. The potential hazards of the compound can be inferred from these components.

  • Isoxazole Moiety : Isoxazole and its derivatives are often classified as flammable liquids.[1][2] They require careful handling to avoid ignition sources such as heat, sparks, or open flames.[1]

  • Acetamide Moiety : Acetamide is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[3] Safety Data Sheets for acetamide consistently list it as a suspected carcinogen (H351).[4][5][6]

This dual-hazard profile necessitates a cautious approach, treating the compound with the respect due to both flammable and potentially carcinogenic substances.

Personal Protective Equipment (PPE)

A self-validating safety protocol begins with appropriate PPE. The selection of PPE must mitigate the risks identified in the hazard analysis.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust particles. Standard lab glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact. Contaminated gloves must be disposed of as chemical waste.
Body Protection A lab coat, fully fastened.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Avoids inhalation of dust or aerosols, which is the primary exposure route for carcinogenic effects.[4][6]

Core Disposal Directive: A Step-by-Step Protocol

The fundamental principle of chemical disposal is to prevent environmental release and ensure the safety of all personnel. Under no circumstances should this chemical be disposed of down the drain or mixed with general municipal waste .[5][7] Disposal must be conducted through a licensed and approved waste disposal service in accordance with all local, state, and federal regulations.[4][8]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

  • Unused or Expired Chemical : Collect the pure, solid N1-(3-methyl-5-isoxazolyl)acetamide in its original container or a new, compatible container that can be tightly sealed.

  • Contaminated Solid Waste : All disposable items that have come into direct contact with the chemical must be treated as hazardous waste. This includes:

    • Contaminated gloves, weigh boats, and wipes.

    • Used spill-absorbent materials.

  • Contaminated Labware : Reusable glassware or tools should be decontaminated thoroughly before returning to general use. If decontamination is not possible, they must be disposed of as hazardous waste.

Collect all contaminated solid waste in a dedicated, clearly labeled, and sealable waste container.[7] Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[4]

Step 2: Container Labeling and Storage

Accurate and clear labeling prevents accidental misuse and ensures proper handling by waste management personnel.

  • Labeling : The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "N1-(3-methyl-5-isoxazolyl)acetamide" and any other chemicals present.

  • Storage : Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.[9] The container must be kept closed except when adding waste.

Step 3: Managing Spills

Accidents should be planned for. A spill of N1-(3-methyl-5-isoxazolyl)acetamide should be treated as follows:

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the full PPE detailed in section 1.2.

  • Contain and Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Residue : Carefully sweep or scoop the absorbed material and spill residue into your designated hazardous waste container.[6][7]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Dispose of Materials : All cleanup materials, including contaminated PPE, must be placed in the sealed hazardous waste container.[7]

Step 4: Final Disposal

The final step is the transfer of the waste to a professional environmental services company.

  • Contact EHS : Coordinate with your institution's Environmental Health and Safety (EHS) office for a scheduled waste pickup.

  • Documentation : Ensure all required waste disposal paperwork is completed accurately.

Visualized Disposal Workflow

The following diagram outlines the logical decision-making process for the safe handling and disposal of waste generated from work with N1-(3-methyl-5-isoxazolyl)acetamide.

G start Waste Generation (Unused chemical, contaminated items) spill_check Is this a spill? start->spill_check collect_waste Collect waste in a dedicated, labeled, and sealed container. spill_check->collect_waste No contain_spill Contain spill with inert absorbent material. spill_check->contain_spill Yes store_waste Store sealed container in a designated satellite accumulation area. collect_waste->store_waste collect_residue Collect spill residue and absorbents into hazardous waste container. contain_spill->collect_residue decontaminate Decontaminate spill area and wash hands thoroughly. collect_residue->decontaminate decontaminate->store_waste request_pickup Request pickup from institutional EHS or approved waste vendor. store_waste->request_pickup end_proc End of Process request_pickup->end_proc

Caption: Disposal workflow for N1-(3-methyl-5-isoxazolyl)acetamide waste.

References

  • BenchChem. (n.d.). Prudent Disposal of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole: A Guide for Laboratory Professionals.
  • NextSDS. (n.d.). N1-(3-METHYL-5-ISOXAZOLYL)ACETAMIDE — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). Acetamide, N-methyl-N-(5-methyl-3-isoxazolyl)- (9CI). Retrieved from [Link]

  • Penta. (2023, March 30). Safety Data Sheet: Acetamide. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022, October 31). Safety Data Sheet: Acetamide. Retrieved from [Link]

  • ACS Publications. (2025, October 18). Photocatalytic Upcycling of Plastic Waste for Selective Acetamide Synthesis by Intercepting Carbon Intermediates. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Polymer-supported sulphonyl chloride. Retrieved from [Link]

  • PMC. (n.d.). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Retrieved from [Link]

  • MDPI. (2023, April 8). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. Retrieved from [Link]

  • Chemcess. (2025, September 4). Acetamide: Properties, Production And Applications. Retrieved from [Link]

  • Merck Millipore. (2024, March 8). Safety Data Sheet: N,O-bis(trimethylsilyl)acetamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Kanazawa University. (n.d.). Handbook of Chemical Substance Management and Waste Disposal. Retrieved from [Link]

  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N1-(3-methyl-5-isoxazolyl)acetamide

As a Senior Application Scientist, I approach the handling of specialized N-heterocyclic intermediates not just as a regulatory requirement, but as a critical component of experimental integrity and personal safety. N1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized N-heterocyclic intermediates not just as a regulatory requirement, but as a critical component of experimental integrity and personal safety. N1-(3-methyl-5-isoxazolyl)acetamide is a highly specific compound often utilized in the synthesis of potent pharmacological agents.

Because the exact long-term toxicological profile of novel research chemicals is often incomplete, we must apply the Precautionary Principle , treating this compound with the stringent protocols reserved for potent Active Pharmaceutical Ingredients (APIs).

Here is the comprehensive, field-proven guide to the safety, personal protective equipment (PPE), and operational logistics for handling N1-(3-methyl-5-isoxazolyl)acetamide.

Mechanistic Hazard Profile: Why Strict PPE is Non-Negotiable

The hazard profile of N1-(3-methyl-5-isoxazolyl)acetamide is dictated by its two primary structural motifs:

  • The Acetamide Backbone: The parent compound, acetamide, is classified under GHS as a Category 2 Carcinogen (H351: Suspected of causing cancer)[1]. Regulatory guidelines mandate that derivatives containing this moiety be handled as suspected carcinogens unless empirical data proves otherwise[2]. Furthermore, amide linkages can undergo enzymatic hydrolysis in vivo, potentially releasing reactive, toxic intermediates.

  • The Isoxazole Pharmacophore: Isoxazole derivatives are widely utilized in drug discovery for their potent biological activities. Similar N-heterocyclic indolyl glyoxylamide derivatives have been shown to disrupt microtubule organization and induce apoptosis in human lung cancer cells at concentrations as low as 0.1 μM[3].

Due to this potent antiproliferative potential, accidental exposure—whether via inhalation of aerosolized powder or dermal absorption—poses a severe occupational hazard[4].

The Protective Matrix: Quantitative & Qualitative PPE Requirements

The required PPE scales with the quantity of the compound being handled. Below is the quantitative matrix for operational safety.

Operational ScaleEngineering ControlHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Analytical (<10 mg) Class II Biological Safety Cabinet or Chemical Fume HoodDouble-layer Nitrile (min 0.12mm thickness)Safety goggles (ANSI Z87.1)N95 or FFP2 (if handled outside enclosure)Lab coat (fully buttoned)
Preparative (>100 mg) Powder Weighing Isolator or GloveboxExtended-cuff Double NitrileFace shield over safety gogglesP100 / FFP3 Half-mask respiratorTyvek® disposable coverall

Self-Validating Operational Workflow for Safe Handling

Do not merely follow steps; understand the causality behind them. The following protocol is designed as a self-validating system to ensure continuous safety during execution.

Step 1: Environmental Validation

  • Action: Before opening the chemical vial, verify the inward airflow of the fume hood using a "Kimwipe flutter test" (taping a small strip of tissue to the bottom of the sash).

  • Causality: Electronic airflow monitors can fail or lag. A physical flutter test instantly and continuously visually validates negative pressure, ensuring aerosolized particles will not enter your breathing zone.

Step 2: The Double-Glove Visual Breach Indicator

  • Action: Don a brightly colored inner nitrile glove (e.g., green or orange) and a standard blue/purple outer nitrile glove.

  • Causality: The outer glove absorbs mechanical stress and chemical splashes. The bright inner glove acts as a fail-safe visual breach indicator; if you see the bright color through a tear in the outer layer, you immediately know your primary barrier is compromised and must stop work.

Step 3: Static Elimination & Weighing

  • Action: Pass an anti-static gun (e.g., Zerostat) over the weighing boat, spatula, and the sealed chemical vial before opening.

  • Causality: Fine powders of heterocyclic amides are highly susceptible to triboelectric static charge. Static repulsion can cause the powder to "jump" off the spatula, creating an invisible, highly toxic aerosol hazard. Neutralizing the charge prevents aerosolization.

Step 4: Solubilization & Dermal Risk Mitigation

  • Action: If creating stock solutions (e.g., in DMSO or DMF for cell assays), add the solvent directly to the pre-weighed vial inside the hood. Cap tightly before vortexing.

  • Causality: DMSO is a potent dermal penetration enhancer. If N1-(3-methyl-5-isoxazolyl)acetamide is dissolved in DMSO and contacts the skin, the solvent will bypass the stratum corneum, carrying the biologically active isoxazole derivative directly into your systemic circulation.

Spill Response and Hazardous Waste Disposal Plan

  • Solid Powder Spills: Do not dry sweep. Dry sweeping generates massive aerosol clouds. Instead, cover the powder spill with absorbent pads dampened with water or 10% ethanol to suppress aerosolization, then carefully scoop the material into a hazardous waste container.

  • Liquid Spills: Absorb with inert materials (e.g., vermiculite or sand) and clean the surface with a 10% bleach solution followed by soap and water to degrade residual organics.

  • Disposal: All contaminated consumables (pipette tips, weighing boats, outer gloves) must be treated as hazardous API waste. Dispose of via high-temperature incineration[1]. Never flush solutions down the sink, as the ecological impact of novel isoxazole derivatives is often uncharacterized and potentially toxic to aquatic life.

Process Safety Logic

G A Pre-Operation Risk Assessment (Review SDS & Toxicity Data) B Engineering Controls (Ventilated Enclosure / Fume Hood) A->B C PPE Donning (Double Nitrile, N95/P100, Splash Goggles) B->C D Chemical Handling (Static Elimination & Solubilization) C->D E Decontamination (Wet Wipe Down / Doffing) D->E F Waste Disposal (Incineration / Hazardous Waste) E->F

Workflow for the safe handling, PPE donning, and disposal of N1-(3-methyl-5-isoxazolyl)acetamide.

References

  • Title: Antiproliferative Effects of N-Heterocyclic Indolyl Glyoxylamide Derivatives on Human Lung Cancer Cells Source: iiarjournals.org URL: [Link] (Index: 1.4)

  • Title: Acetamide - SAFETY DATA SHEET - PENTA Source: pentachemicals.eu URL: [Link] (Index: 3.1)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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